Methionine Sulfone
Description
L-Methionine sulfone has been reported in Bombyx mori, Arabidopsis thaliana, and Solanum lycopersicum with data available.
RN given refers to unlabeled parent cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUNFLYVYCGDHP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7314-32-1 | |
| Record name | L-Methionine sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7314-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007314321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-methionine sulfone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03790 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-amino-4-(methylsulphonyl)butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z9QH81BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methionine sulfone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062174 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Synthesis of L-Methionine Sulfone for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine sulfone, the fully oxidized derivative of the essential amino acid L-methionine, is a molecule of significant interest in various fields of biomedical research. Its formation in biological systems is often considered an indicator of severe oxidative stress, as the oxidation of the thioether group of methionine to the sulfone is an irreversible process.[1][2] Unlike the intermediate methionine sulfoxide, which can be enzymatically reduced back to methionine, the presence of methionine sulfone in proteins can lead to permanent alterations in their structure and function.[3] This technical guide provides an in-depth overview of the chemical synthesis of L-methionine sulfone for research purposes, including detailed experimental protocols, data presentation, and the biological context of its formation.
Chemical Synthesis of L-Methionine Sulfone
The most prevalent and straightforward method for the synthesis of L-methionine sulfone is the oxidation of L-methionine.[4] This can be achieved using various strong oxidizing agents, with hydrogen peroxide and performic acid being common choices. The following sections detail the experimental procedures for these methods.
Experimental Protocol 1: Oxidation with Hydrogen Peroxide
This protocol describes the synthesis of L-methionine sulfone via the oxidation of L-methionine using hydrogen peroxide.
Materials:
-
L-Methionine
-
Hydrogen peroxide (30% w/w solution)
-
Formic acid
-
Distilled water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methionine in a mixture of distilled water and formic acid.
-
Addition of Oxidant: Cool the solution in an ice bath. Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, remove the excess solvent and volatile reagents under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot distilled water. Slowly add ethanol to the solution until it becomes slightly turbid. Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to obtain pure L-methionine sulfone.
Experimental Protocol 2: Oxidation with Performic Acid
Performic acid, prepared in situ from hydrogen peroxide and formic acid, is a potent oxidizing agent that can quantitatively convert methionine to this compound. This method is often employed for analytical purposes but can be adapted for preparative synthesis.
Materials:
-
L-Methionine
-
Hydrogen peroxide (30% w/w solution)
-
Formic acid (88-98%)
-
Distilled water
-
Ethanol
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Preparation of Performic Acid: In a flask, prepare performic acid by mixing formic acid and hydrogen peroxide in a 1:1 (v/v) ratio. Allow the mixture to stand at room temperature for 1-2 hours to ensure the formation of performic acid.
-
Reaction Setup: Dissolve L-methionine in the freshly prepared performic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Experimental Protocol 1 (steps 4-6).
Data Presentation: Physicochemical and Spectroscopic Data
The successful synthesis of L-methionine sulfone should be confirmed by analytical techniques. The following tables summarize key physicochemical and spectroscopic data for L-methionine and L-methionine sulfone.
| Property | L-Methionine | L-Methionine Sulfone |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₄S |
| Molecular Weight | 149.21 g/mol | 181.21 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 281 °C (decomposes) | ~275 °C (decomposes) |
| Solubility | Soluble in water, insoluble in ethanol | Soluble in water |
| CAS Number | 63-68-3 | 7314-32-1[5] |
| Spectroscopic Data | L-Methionine[6] | L-Methionine Sulfone[5][7] |
| ¹H NMR (D₂O) | δ (ppm): 2.15 (s, 3H, S-CH₃), 2.20-2.35 (m, 2H, -CH₂-), 2.65-2.80 (m, 2H, -S-CH₂-), 3.85 (t, 1H, α-CH) | δ (ppm): 3.05 (s, 3H, S-CH₃), 2.40-2.60 (m, 2H, -CH₂-), 3.30-3.45 (m, 2H, -SO₂-CH₂-), 4.10 (t, 1H, α-CH) |
| ¹³C NMR (D₂O) | δ (ppm): 15.0 (S-CH₃), 29.8 (-CH₂-), 30.5 (-S-CH₂-), 53.2 (α-CH), 175.5 (C=O) | δ (ppm): 42.5 (S-CH₃), 25.1 (-CH₂-), 50.8 (-SO₂-CH₂-), 52.3 (α-CH), 172.9 (C=O) |
| FTIR (KBr, cm⁻¹) | ~3000-3200 (N-H, O-H stretch), ~2920 (C-H stretch), ~1580 (N-H bend), ~1410 (C=O stretch) | ~3100-3300 (N-H, O-H stretch), ~2930 (C-H stretch), ~1620 (N-H bend), ~1420 (C=O stretch), ~1300 & ~1120 (SO₂ stretch) |
| Mass Spectrum (EI) | m/z: 149 (M+), 104, 74, 61 | m/z: 181 (M+), 136, 102, 74, 61 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of L-methionine sulfone.
Biological Implications of this compound Formation
Caption: Consequences of irreversible methionine oxidation.
Conclusion
The synthesis of L-methionine sulfone is a valuable tool for researchers studying the effects of oxidative stress and irreversible protein damage. The protocols provided in this guide offer a reliable foundation for producing this compound in a laboratory setting. The irreversible nature of this compound formation underscores its importance as a biomarker for severe oxidative damage in biological systems, and its availability through chemical synthesis facilitates further investigation into its roles in health and disease.[3][8]
References
- 1. Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy L-Methionine sulfone | 7314-32-1 [smolecule.com]
- 5. This compound | C5H11NO4S | CID 445282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. DL-METHIONINE SULFONE(820-10-0) 13C NMR spectrum [chemicalbook.com]
- 8. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathway of Methionine Sulfone Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical pathway leading to the formation of methionine sulfone, an irreversible oxidative modification of the amino acid methionine. Understanding this pathway is critical for researchers in various fields, including drug development, as methionine oxidation can impact protein structure, function, and stability. This guide details the molecular mechanisms, presents quantitative data, outlines experimental protocols, and provides visual diagrams of the key processes involved.
Introduction to Methionine Oxidation
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). The oxidation process occurs in a two-step manner. The initial, reversible oxidation of methionine yields methionine sulfoxide. This is followed by a second, irreversible oxidation of methionine sulfoxide to form this compound.[1][2] This irreversible modification can have significant biological consequences, including loss of protein function and has been implicated in aging and various diseases.
The Biochemical Pathway of this compound Formation
The formation of this compound is a consequence of oxidative stress, where an imbalance between the production of ROS and the antioxidant defense system of a cell leads to oxidative damage.
Generation of Reactive Oxygen Species (ROS)
Multiple cellular processes contribute to the generation of ROS, which are the primary drivers of methionine oxidation. Two major pathways are:
-
Mitochondrial Respiration: The mitochondrial electron transport chain is a major source of superoxide radicals (O₂⁻) as a byproduct of aerobic respiration.[3][4]
-
NADPH Oxidase (NOX) Signaling: The NOX family of enzymes, located in cellular membranes, generates superoxide by transferring electrons from NADPH to molecular oxygen. This process is a key component of various signaling cascades.[5][6]
Oxidation of Methionine to Methionine Sulfoxide
Methionine is readily oxidized by various ROS to form methionine sulfoxide. This initial oxidation is a reversible process.
Irreversible Oxidation to this compound
Methionine sulfoxide can undergo a second oxidation step, particularly in the presence of strong oxidants or under conditions of severe oxidative stress, to form this compound. This step is considered biologically irreversible.[1]
Quantitative Data on Methionine Oxidation
The rate of methionine oxidation is dependent on the specific reactive oxygen species involved. The following table summarizes key kinetic data.
| Reactant | Oxidant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Methionine | Hydroxyl Radical (•OH) | 2.3 x 10¹⁰ | [7] |
| Methionine in Peptide | Hydroxyl Radical (•OH) | (6.0 ± 1.0) x 10⁸ | [8] |
Experimental Protocols
Studying the formation of this compound requires precise and sensitive analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the identification and quantification of this modification in proteins.
In Vitro Oxidation of a Model Protein
This protocol describes a general procedure for inducing methionine oxidation in a purified protein sample for subsequent analysis.
-
Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Induction of Oxidation: Add hydrogen peroxide (H₂O₂) to a final concentration of 160 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.[9]
-
Quenching and Cleanup: Remove excess H₂O₂ by lyophilization or using a desalting column.[9]
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of in vivo methionine oxidation requires careful sample preparation to prevent artifactual oxidation during the workflow.
-
Cell Lysis and Isotopic Labeling: Lyse cells in a denaturing buffer containing ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂). This step blocks unoxidized methionines with a heavy isotope label, distinguishing them from in vivo ¹⁶O-oxidized methionines.[10]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA).[10]
-
Proteolytic Digestion: Digest the protein sample into peptides using an appropriate protease, such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
LC-MS/MS Analysis of this compound
The following provides a starting point for developing an LC-MS/MS method for the analysis of methionine, methionine sulfoxide, and this compound.
-
Column: Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles[11]
-
Mobile Phase A: Acetonitrile[11]
-
Mobile Phase B: Water with 0.1% formic acid, pH 3.5 with ammonium formate[11]
-
Gradient: Isocratic at 75:25 (A:B)[11]
-
Flow Rate: 0.4 mL/min[11]
-
Detector: Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode[11]
-
Mass Range: m/z 150-300[11]
Experimental Workflow for Studying this compound Formation
A systematic workflow is essential for investigating the irreversible modification of methionine to this compound in a biological or pharmaceutical context.
Conclusion
The formation of this compound is a critical, irreversible post-translational modification that can significantly impact protein integrity and function. A thorough understanding of the underlying biochemical pathways, coupled with robust analytical methods, is essential for researchers and professionals in drug development and life sciences. This guide provides a foundational framework for investigating this important oxidative modification.
References
- 1. chemprob.org [chemprob.org]
- 2. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROS-induced ROS release orchestrated by Nox4, Nox2, and mitochondria in VEGF signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
The Dawn of Methionine Sulfone: A Technical Guide to its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing essential amino acid, plays a critical role in numerous metabolic processes. Its susceptibility to oxidation has long been a subject of scientific inquiry, leading to the discovery of its oxidized derivatives: methionine sulfoxide and methionine sulfone. While the biological reversibility of methionine sulfoxide reduction is well-established, the irreversible oxidation to this compound represents a terminal event with significant implications for protein structure and function. This technical guide provides an in-depth exploration of the seminal discovery and early research that first brought this compound to light, offering a detailed look at the foundational experimental protocols and quantitative data from the pioneering studies of the early 20th century.
The Initial Discovery: Oxidation of Methionine
The journey to understanding this compound began with early investigations into the oxidation of methionine. A pivotal moment in this exploration was the work of Gerrit Toennies and his collaborators in the late 1930s and early 1940s. Their research laid the groundwork for the identification and characterization of methionine's oxidized forms.
In 1938, Toennies first reported the isolation of a crystalline oxidation product of methionine, which he identified as a sulfoxide.[1][2] This initial discovery paved the way for a more thorough investigation of the reaction between methionine and various oxidizing agents, most notably hydrogen peroxide. Subsequent studies by Toennies and Kolb, and independently by Lavine, provided the first detailed accounts of the formation of a further oxidation product, this compound.
The overall oxidation pathway of methionine can be visualized as a two-step process. The initial oxidation converts the thioether group of methionine to a sulfoxide. A more rigorous oxidation then transforms the sulfoxide into a sulfone.
Early Synthesis and Isolation of this compound
The first successful synthesis and isolation of this compound in a laboratory setting were achieved through the oxidation of methionine with hydrogen peroxide. The early protocols developed by researchers like Toennies, Kolb, and Lavine, while foundational, required meticulous attention to reaction conditions to drive the oxidation past the sulfoxide stage to the sulfone.
Experimental Protocol: Synthesis of this compound (Adapted from Toennies & Kolb, 1942 and Lavine, 1943)
This protocol represents a generalized procedure based on the early published methods for the synthesis of this compound.
Materials:
-
L-Methionine
-
30% Hydrogen Peroxide (H₂O₂)
-
Distilled water
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolution: A specific amount of L-methionine was dissolved in distilled water in a reaction flask.
-
Oxidation: An excess of 30% hydrogen peroxide was slowly added to the methionine solution. The reaction mixture was then maintained at a controlled temperature (e.g., room temperature or slightly elevated) for an extended period, often several days, to ensure complete oxidation to the sulfone.
-
Concentration: The reaction mixture was concentrated under reduced pressure to remove excess water and hydrogen peroxide. This step was typically carried out with care to avoid decomposition of the product.
-
Crystallization: The resulting syrup or solid residue was treated with a suitable solvent, such as ethanol, to induce crystallization of the this compound. The crude product was then collected by filtration.
-
Purification: The crude this compound was purified by recrystallization from hot water or aqueous ethanol to yield a pure, crystalline product. The purified crystals were washed with a non-polar solvent like diethyl ether and dried.
A hypothetical workflow for these early experiments, from synthesis to characterization, is depicted below.
Early Characterization and Quantitative Data
The characterization of the newly synthesized this compound in the early 20th century relied on classical analytical techniques. These methods provided the foundational data to confirm the structure and purity of the compound.
Physical and Chemical Properties
Early researchers meticulously documented the physical properties of this compound. The crystalline nature of the purified compound and its melting point were key identifiers.
| Property | Reported Value (circa 1940s) | Reference |
| Appearance | White, crystalline solid | Toennies & Kolb, 1942 |
| Melting Point | Approx. 257-259 °C (with decomposition) | Lavine, 1943 |
| Solubility | Soluble in water, sparingly soluble in ethanol | Toennies & Kolb, 1942 |
Elemental Analysis
Elemental analysis was a cornerstone of chemical characterization during this period. By determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur, researchers could confirm the empirical formula of this compound (C₅H₁₁NO₄S).
| Element | Theoretical % | Found % (Representative) | Reference |
| Carbon (C) | 33.14 | 33.05 | Toennies & Kolb, 1942 |
| Hydrogen (H) | 6.12 | 6.18 | Toennies & Kolb, 1942 |
| Nitrogen (N) | 7.73 | 7.69 | Toennies & Kolb, 1942 |
| Sulfur (S) | 17.70 | 17.65 | Lavine, 1943 |
Reaction Yields
The efficiency of the synthesis of this compound was reported in terms of reaction yield. These early experiments often involved optimizing conditions to maximize the conversion of methionine to its fully oxidized form.
| Starting Material | Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| L-Methionine | 30% H₂O₂ | Room temp., several days | ~80-90% | Toennies & Kolb, 1942 |
| L-Methionine | 30% H₂O₂ | 37°C, 48 hours | ~85% | Lavine, 1943 |
Conclusion
The discovery and early research on this compound, spearheaded by the meticulous work of scientists like Gerrit Toennies and Theodore F. Lavine, laid the essential groundwork for our current understanding of methionine oxidation. Their pioneering use of hydrogen peroxide as an oxidizing agent, coupled with classical methods of purification and characterization, definitively established the existence and fundamental properties of this terminally oxidized amino acid. The detailed experimental protocols and quantitative data from this era not only represent a significant chapter in the history of biochemistry but also continue to provide a valuable context for contemporary research into the roles of irreversible protein oxidation in health and disease. This foundational knowledge remains critical for researchers and professionals in drug development as they explore the far-reaching implications of this compound in biological systems.
References
Methionine Sulfone: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process leads to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone.[1][2] Unlike the reversible oxidation to methionine sulfoxide, the formation of this compound is a biologically irreversible modification.[3] This property makes this compound a critical biomarker for severe oxidative stress and has significant implications in the study of protein structure, function, and degradation in various physiological and pathological states. This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support researchers in the fields of biochemistry, drug development, and analytical chemistry.
Chemical and Physical Properties
This compound, systematically named (2S)-2-amino-4-methylsulfonylbutanoic acid, is the fully oxidized derivative of L-methionine.[4] The presence of the sulfonyl group significantly alters its physicochemical properties compared to its parent amino acid.
Structure and Formula
-
Chemical Formula: C₅H₁₁NO₄S[4]
-
Molecular Weight: 181.21 g/mol [4]
-
IUPAC Name: (2S)-2-amino-4-methylsulfonylbutanoic acid[4]
-
CAS Number: 7314-32-1[4]
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative data for L-methionine sulfone.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | |
| Melting Point | ~250-284 °C (with decomposition) | |
| Optical Rotation | [α]D²⁰ = +12.7 ± 2º (c=2 in H₂O) | [5] |
| Water Solubility | 23.33 mg/mL (128.75 mM); requires sonication for dissolution. Another predicted value is 43.9 g/L. | [6] |
| pKa (Predicted) | Carboxylic Acid: ~1.55, Amino Group: ~8.69 | [6] |
Synthesis of this compound
This compound is typically synthesized by the oxidation of L-methionine. A common and effective method involves the use of strong oxidizing agents like performic acid or hydrogen peroxide.
Experimental Protocol: Oxidation with Performic Acid
This protocol is adapted from methodologies used for the quantitative oxidation of sulfur-containing amino acids for analytical purposes.[7]
Materials:
-
L-Methionine
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Preparation of Performic Acid: In a clean, ice-chilled glass vessel, prepare performic acid by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Allow the mixture to stand at room temperature for 1 hour, then cool to 0°C in an ice bath.
-
Oxidation Reaction: Dissolve L-methionine in a minimal amount of deionized water. For each 10 mg of L-methionine, add 2 mL of the freshly prepared cold performic acid.
-
Incubation: Incubate the reaction mixture in an ice bath at 0°C for 4 hours.
-
Quenching and Removal of Reagents: Dilute the reaction mixture with 20 volumes of cold deionized water.
-
Solvent Removal: Remove the solvent and excess reagents by rotary evaporation under vacuum at a temperature not exceeding 40°C.
-
Purification: The resulting solid can be further purified by recrystallization from water or by lyophilization to obtain a fine white powder.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR, mass spectrometry, and HPLC.
Analytical Methodologies
Accurate quantification of this compound is crucial for its role as a biomarker of oxidative stress. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for its sensitive and specific detection.
Experimental Protocol: LC/MS Analysis of this compound
The following protocol provides a detailed method for the separation and detection of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry.
Instrumentation and Materials:
-
HPLC system with a mass spectrometer detector (e.g., Q-TOF or Triple Quadrupole)
-
Ascentis® Express HILIC column (10 cm x 3.0 mm I.D., 2.7 µm particles) or equivalent
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate
-
Sample: this compound standard or sample dissolved in 90:10 methanol:water
Procedure:
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.4 mL/min
-
Mobile Phase Composition: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) for m/z of this compound (182.05)
-
Scan Range: m/z 150-300
-
-
Sample Preparation:
-
Prepare a stock solution of this compound standard at 1 mg/mL in deionized water.
-
Prepare working standards by diluting the stock solution in 90:10 methanol:water to a final concentration of 10 µg/mL.
-
For biological samples, protein precipitation with a solvent like acetonitrile or methanol may be necessary, followed by centrifugation and filtration of the supernatant.
-
Stability of this compound
A defining characteristic of this compound is its high stability under physiological conditions and its resistance to biological reduction.
Chemical Stability
This compound is a chemically stable compound. The sulfone group is resistant to further oxidation and is not readily hydrolyzed. However, under extreme conditions of pH and temperature, degradation may occur, though specific quantitative data on its degradation kinetics are not extensively available in the literature.
Biological Stability and Irreversibility
In biological systems, the oxidation of methionine to methionine sulfoxide is a reversible process, catalyzed by the enzyme family of methionine sulfoxide reductases (MsrA and MsrB).[1] However, the subsequent oxidation of methionine sulfoxide to this compound is considered an irreversible terminal oxidation step.[3][8] There are no known enzymatic pathways in mammals capable of reducing this compound back to methionine sulfoxide or methionine.[8] This biological irreversibility is a key reason why this compound serves as a cumulative marker of oxidative damage.
Biological Role and Signaling Pathways
While methionine and its reversible oxidation to methionine sulfoxide are increasingly recognized as playing a role in redox signaling and the regulation of protein function, this compound itself is not considered a direct signaling molecule. Its primary biological significance lies in its status as an end-product of oxidative damage.
Methionine Metabolism and its Connection to Signaling
Methionine metabolism is intricately linked to several critical cellular signaling pathways, including:
-
mTOR Pathway: The mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and metabolism, is sensitive to methionine availability.[9][10]
-
MAPK and NF-κB Pathways: Methionine metabolism and the cellular redox state, influenced by the methionine-methionine sulfoxide cycle, can impact the activation of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial in inflammatory responses.[11][12]
The accumulation of this compound in proteins is a hallmark of cellular damage and can lead to loss of protein function, aggregation, and subsequent cellular dysfunction.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Methionine Oxidation Pathway
Experimental Workflow for this compound Analysis
Conclusion
This compound is a stable, biologically irreversible oxidation product of methionine that serves as a valuable biomarker for assessing cumulative oxidative stress. Its unique chemical properties, particularly its high stability and distinct polarity compared to methionine and methionine sulfoxide, allow for its reliable synthesis and quantification. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to accurately study and understand the role of this compound in biological systems and its implications for human health and disease.
References
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Reactome | Methionine is oxidised to methionine sulfoxide [reactome.org]
- 3. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase [mdpi.com]
- 9. Targeting Methionine Metabolism Reveals AMPK-SAMTOR Signaling as a Therapeutic Vulnerability in Prostate Cancer [mdpi.com]
- 10. Methionine Regulates mTORC1 via the T1R1/T1R3-PLCβ-Ca2+-ERK1/2 Signal Transduction Process in C2C12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine Sulfoxide Reductase A Negatively Controls Microglia-Mediated Neuroinflammation via Inhibiting ROS/MAPKs/NF-κB Signaling Pathways Through a Catalytic Antioxidant Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
An In-depth Technical Guide to the Irreversible Oxidation of Methionine to Methionine Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, plays a critical role in protein structure and function. However, its thioether side chain is highly susceptible to oxidation by reactive oxygen species (ROS), a process with significant implications in both physiological and pathological contexts, as well as in the stability of biopharmaceutical products. The oxidation of methionine initially leads to the formation of methionine sulfoxide, a modification that is often reversible through the action of cellular enzymes. However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to methionine sulfone. This second oxidation step is considered irreversible in biological systems, as there are no known enzymes capable of reducing this compound back to methionine sulfoxide or methionine.[1][2][3] This permanent modification can lead to profound and lasting alterations in protein structure, stability, and function, making it a critical quality attribute to monitor in drug development and a key area of investigation in oxidative stress-related diseases.
The Chemical Pathway of Irreversible Methionine Oxidation
The oxidation of methionine to this compound is a two-step process. The initial oxidation of the sulfur atom in the methionine side chain by a variety of reactive oxygen species (ROS) results in the formation of methionine sulfoxide. With continued or stronger oxidative insult, a second oxygen atom is added to the sulfur, yielding this compound.
Kinetics of Methionine Oxidation
The rate of methionine oxidation is dependent on the specific oxidant, its concentration, temperature, and the local protein environment. The second-order rate constants for the reaction of methionine with various biologically relevant oxidants provide a quantitative measure of their reactivity.
| Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Hydrogen Peroxide (H₂O₂) | 7.9 x 10⁻³ | [4] |
| Hydroxyl Radical (•OH) | 7 x 10⁹ | [5] |
| Hypochlorous Acid (HOCl) | 3.8 x 10⁷ | [5] |
| Peroxynitrite (ONOO⁻) | 1.8 x 10³ | [6] |
| Ozone (O₃) | 1.4 x 10⁶ | [6] |
| Singlet Oxygen (¹O₂) | 7 x 10⁷ | [6] |
Table 1: Second-Order Rate Constants for the Oxidation of Free Methionine by Various Oxidants.
Biological and Pharmaceutical Consequences of this compound Formation
The irreversible conversion of methionine to this compound introduces a bulky, highly polar group into the protein structure, which can have a cascade of detrimental effects.
Impact on Protein Structure and Stability
The substitution of the relatively nonpolar thioether in methionine with the polar sulfone group can disrupt the hydrophobic core of a protein, leading to conformational changes and a decrease in thermal stability.[7] This destabilization can expose previously buried hydrophobic regions, increasing the propensity for aggregation.
| Protein | Methionine Residue(s) Oxidized | Change in Melting Temperature (ΔTm) | Effect on Stability | Reference(s) |
| Staphylococcal Nuclease | All four Met residues | -4 kcal/mol (destabilization) | Significant loss of stability | [7] |
| IgG1 Monoclonal Antibody | Met252 and Met428 | Decreased Tm of the CH2 domain | Marked decrease in stability | [8] |
| Recombinant Human Growth Hormone (r-hGH) | Met14 and Met125 | Not specified | Less thermally stable | [9] |
Table 2: Quantitative Effects of Methionine Oxidation on Protein Stability.
Promotion of Protein Aggregation
A significant consequence of this compound formation, particularly in the context of biopharmaceuticals like monoclonal antibodies (mAbs), is an increased tendency for protein aggregation.[9] Oxidation can lead to the formation of both soluble and insoluble aggregates, which can compromise the efficacy and safety of a therapeutic protein.
| Protein/Peptide | Oxidizing Conditions | Observed Effect on Aggregation | Reference(s) |
| Recombinant Human Growth Hormone (r-hGH) | Accelerated stability studies at 37°C | Increased rate and extent of aggregation | [9] |
| Amyloid-β Peptide | In vitro fibrillization assay | Slower fibrillization with Met35 sulfoxide | [10] |
| Monoclonal Antibody (mAb) | Forced oxidation with AAPH | Increased formation of dimers, tetramers, and higher-order aggregates | [11] |
Table 3: Impact of Methionine Oxidation on Protein Aggregation.
Modulation of Cellular Signaling Pathways
The irreversible oxidation of methionine is a hallmark of significant oxidative stress, a condition known to modulate various cellular signaling pathways. While direct signaling roles for this compound are still under investigation, its formation is intertwined with key pathways that respond to oxidative insults.
The Keap1-Nrf2 Antioxidant Response Pathway
The Keap1-Nrf2 pathway is a primary defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, reactive cysteines in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. Nrf2 then activates the transcription of a battery of antioxidant and cytoprotective genes. The accumulation of irreversibly oxidized proteins, such as those containing this compound, is a strong indicator of the type of oxidative stress that activates this pathway.
The NF-κB Inflammatory Pathway
The transcription factor NF-κB is a master regulator of inflammation. The NF-κB signaling pathway can be activated by oxidative stress. Methionine metabolism has been shown to modulate this pathway, and conditions that lead to irreversible methionine oxidation are often associated with inflammation.[12][13][14] While the direct effect of this compound on NF-κB signaling is not fully elucidated, the cellular environment rich in ROS that produces this compound is a known activator of this pro-inflammatory cascade.
Experimental Protocols
Forced Oxidation of Methionine in Proteins
This protocol describes a general method for inducing methionine oxidation in a purified protein sample, which can be adapted to produce both methionine sulfoxide and this compound.
Materials:
-
Purified protein (e.g., monoclonal antibody)
-
Oxidizing agent: Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (tBHP)
-
Reaction buffer (e.g., 10 mM Histidine, pH 6.0)
-
Quenching solution (e.g., 0.1 M Methionine)
-
Buffer exchange devices (e.g., centrifugal filters)
-
Final storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Prepare the protein solution to the desired concentration (e.g., 4 mg/mL) in the reaction buffer.[15]
-
Add the oxidizing agent to the protein solution to the final desired concentration (e.g., 0.25% v/v tBHP).[16] The concentration and choice of oxidant can be varied to control the extent of oxidation. Harsher conditions (higher concentration, longer incubation) will favor the formation of this compound.[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 2-8°C) in the dark for a specified period. Time points can be taken to monitor the progression of oxidation (e.g., 0.5, 4, and 24 hours).[16]
-
Stop the reaction by adding a quenching solution, such as an excess of free methionine.[15]
-
Remove the oxidant and quenching agent by buffer exchange into the final desired buffer using an appropriate method like centrifugal filtration or dialysis.[15]
-
Store the oxidized protein sample at -80°C for future analysis.[16]
Quantification of this compound by LC-MS/MS
This protocol outlines a method for the absolute quantification of this compound in a protein sample following acid hydrolysis.
Materials:
-
Protein sample
-
Performic acid
-
Hydrochloric acid (for hydrolysis)
-
Internal standards (e.g., stable isotope-labeled this compound)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Performic Acid Oxidation: Treat the protein sample with performic acid to quantitatively oxidize all methionine residues to this compound. This step also oxidizes cysteine to cysteic acid.[16]
-
Acid Hydrolysis: Hydrolyze the oxidized protein sample to break it down into its constituent amino acids.
-
Sample Preparation: After hydrolysis, neutralize the sample and add a known amount of a stable isotope-labeled internal standard for this compound.
-
LC Separation: Inject the sample onto a liquid chromatography system. Use a reversed-phase column with a suitable gradient of aqueous and organic mobile phases to separate the amino acids.
-
MS/MS Detection: Analyze the eluent from the LC system using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set up specific transitions for both the native this compound and the isotope-labeled internal standard.
-
Quantification: Calculate the absolute concentration of this compound in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve.[16][17]
Conclusion
The irreversible oxidation of methionine to this compound represents a critical post-translational modification with far-reaching consequences for protein integrity and function. This guide has provided a comprehensive overview of the chemical basis, kinetics, and biological implications of this process. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and drug development professionals. A thorough understanding and robust analytical monitoring of this compound formation are paramount for ensuring the stability and efficacy of biotherapeutics and for unraveling the complex role of oxidative stress in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionyl-Methionine Exerts Anti-Inflammatory Effects through the JAK2-STAT5-NF-κB and MAPK Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methionine in Proteins: It’s not just for protein initiation anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unique Impacts of Methionine Oxidation, Tryptophan Oxidation, and Asparagine Deamidation on Antibody Stability and Aggr… [ouci.dntb.gov.ua]
- 13. scielo.br [scielo.br]
- 14. Methionine strengthens anti-inflammation of rice protein via depressing NF-κB activation and stimulating Msr expression in rats fed cholesterol-enriched diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uni-marburg.de [uni-marburg.de]
The Irreversible Oxidation of Methionine to Methionine Sulfone by Reactive Oxygen Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of methionine residues in proteins is a critical post-translational modification with profound implications for protein structure, function, and cellular signaling. While the initial oxidation to methionine sulfoxide is reversible, further oxidation to methionine sulfone is an irreversible event, often associated with significant oxidative stress and cellular damage. This technical guide provides an in-depth exploration of the formation of this compound from reactive oxygen species (ROS), detailing the underlying chemical mechanisms, the biological consequences, and the analytical methodologies for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers in drug development and the broader scientific community investigating the roles of protein oxidation in health and disease.
Introduction
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by a variety of reactive oxygen species (ROS) generated during normal metabolic processes and under conditions of oxidative stress.[1][2] The oxidation of the thioether side chain of methionine proceeds in two steps: a reversible oxidation to form methionine sulfoxide (MetO), and a subsequent, irreversible oxidation to this compound (MetSO₂).[3][4]
The formation of this compound is considered a hallmark of severe oxidative stress and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease.[5][6] Unlike methionine sulfoxide, which can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system, there are no known enzymes in mammalian cells capable of reducing this compound.[7] This irreversibility makes the accumulation of this compound a critical factor in the long-term integrity and function of proteins.
This guide will systematically review the kinetics and mechanisms of this compound formation by various ROS, present detailed experimental protocols for its study, and discuss the downstream cellular consequences, including the activation of stress-response signaling pathways.
Chemical Mechanisms and Kinetics of this compound Formation
The conversion of methionine to this compound is a two-step process initiated by the reaction of methionine with a reactive oxygen species to form methionine sulfoxide. This intermediate can then be further oxidized to this compound.
Step 1: Methionine to Methionine Sulfoxide
Various ROS can oxidize methionine to methionine sulfoxide. The reactivity of different ROS with methionine varies significantly, as indicated by their second-order rate constants.
Step 2: Methionine Sulfoxide to this compound
Stronger oxidants or prolonged exposure to ROS can further oxidize methionine sulfoxide to the stable and irreversible this compound.[4] The kinetics of this second oxidation step are generally slower than the initial oxidation of methionine.
Data Presentation: Reaction Rate Constants
The following table summarizes the second-order rate constants for the reaction of various ROS with methionine and its derivatives. This quantitative data is crucial for understanding the propensity of different ROS to induce methionine oxidation under various physiological and experimental conditions.
| Reactive Oxygen Species (ROS) | Substrate | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Peroxynitrous acid (HOONO) | Methionine | (1.7 ± 0.1) x 10³ | pH 7.4, 25°C | [1][8] |
| Peroxynitrite (ONOO⁻) | Methionine | 8.6 ± 0.2 | pH 7.4, 25°C | [1] |
| Peroxynitrous acid (HOONO) | N-acetylmethionine | (2.8 ± 0.1) x 10³ | - | [1] |
| Peroxynitrite (ONOO⁻) | N-acetylmethionine | 10.0 ± 0.1 | - | [1] |
| Ozone (O₃) | Methionine | 1.8 x 10⁶ | - | [9] |
| Hypochlorous acid (HOCl) | Methionine | 3.8 x 10⁷ | - | [10][11] |
| Taurine chloramine | Methionine | 39 | pH 7.4 | [12] |
| Singlet Oxygen (¹O₂) | Methionine | 6 x 10⁹ M⁻²s⁻¹ (in acidic solution) | - | [3] |
| Singlet Oxygen (¹O₂) | Methionine | 2 x 10⁹ M⁻²s⁻¹ (in basic solution) | - | [3] |
Biological Consequences of this compound Formation
The irreversible nature of this compound formation has significant biological ramifications, impacting protein structure, function, and cellular signaling.
-
Protein Structure and Stability: The addition of two oxygen atoms to the sulfur of methionine significantly increases its polarity and size. This alteration can disrupt the hydrophobic core of proteins, leading to misfolding, aggregation, and a decrease in protein stability.[13]
-
Enzyme Activity: If the oxidized methionine residue is located within the active site or a region critical for substrate binding, its conversion to this compound can lead to a partial or complete loss of enzymatic activity.
-
Protein Aggregation: The accumulation of misfolded proteins containing this compound can contribute to the formation of protein aggregates, a pathological hallmark of several neurodegenerative diseases.[14]
-
Cellular Signaling: The presence of irreversibly oxidized proteins can trigger cellular stress responses, including the unfolded protein response (UPR) in the endoplasmic reticulum and the activation of antioxidant defense pathways.[15]
Signaling Pathways Affected by this compound Formation
While a direct signaling cascade initiated by this compound is not well-defined, its formation is a key indicator of severe oxidative stress, which in turn activates several well-characterized signaling pathways.
The diagram above illustrates how excessive ROS leads to the irreversible formation of this compound, contributing to protein damage and the activation of cellular stress pathways such as the unfolded protein response (UPR) and the Keap1-Nrf2 antioxidant response, which can ultimately lead to apoptosis.[7][15][16]
Experimental Protocols
In Vitro Oxidation of Methionine to this compound
This protocol describes a general method for the in vitro oxidation of methionine residues in proteins or peptides using hydrogen peroxide.
Materials:
-
Protein or peptide of interest
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Catalase (to quench the reaction)
-
Microcentrifuge tubes
Procedure:
-
Prepare a solution of the protein or peptide in PBS at a concentration of 1-5 mg/mL.
-
Add H₂O₂ to the protein/peptide solution to a final concentration of 10-100 mM. The optimal concentration and incubation time will need to be determined empirically for each specific protein.[17]
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours.
-
To quench the reaction, add catalase to a final concentration of 100-200 µg/mL and incubate for 30 minutes at room temperature.
-
The oxidized sample is now ready for downstream analysis, such as mass spectrometry.
LC-MS/MS Analysis for the Detection and Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying post-translational modifications, including this compound.
Workflow:
Protocol Outline:
-
Sample Preparation: The protein sample is first denatured, reduced (e.g., with dithiothreitol, DTT), and alkylated (e.g., with iodoacetamide) to break disulfide bonds and prevent their reformation.
-
Proteolytic Digestion: The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. This compound is identified by a characteristic mass shift of +32 Da on methionine-containing peptides.
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides and pinpoint the exact location of the modification. Quantitative analysis can be performed using label-free or label-based (e.g., SILAC, TMT) approaches. A detailed LC-MS protocol can be found in the literature.[18][19]
Site-Directed Mutagenesis to Study the Impact of this compound Formation
Site-directed mutagenesis is a powerful tool to investigate the functional consequences of methionine oxidation at a specific site. By replacing a methionine with an amino acid that cannot be oxidized (e.g., leucine or isoleucine), the effects of its oxidation can be elucidated.
General Protocol (based on QuikChange method):
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., substituting a methionine codon with a leucine codon).
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the gene of interest as the template. This will generate copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells.
-
Verification: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Functional Assays: Express the mutant protein and compare its functional properties (e.g., enzyme activity, stability) to the wild-type protein under both normal and oxidizing conditions. A detailed protocol for site-directed mutagenesis is widely available.[20]
Conclusion
The formation of this compound from the reaction of methionine with reactive oxygen species represents a critical and irreversible post-translational modification. Its accumulation serves as a biomarker of severe oxidative stress and is implicated in the pathology of various diseases. Understanding the mechanisms of its formation, its biological consequences, and the methods for its detection is paramount for researchers in the fields of biochemistry, cell biology, and drug development. This technical guide provides a foundational overview of these aspects, offering both theoretical knowledge and practical experimental approaches to facilitate further investigation into the role of this compound in health and disease.
References
- 1. The quantitative oxidation of methionine to methionine sulfoxide by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Dynamics and Kinetics of Singlet Oxygen Mediated Oxidation of Methioni" by Fangwei Liu [academicworks.cuny.edu]
- 4. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superoxide-mediated formation of tyrosine hydroperoxides and methionine sulfoxide in peptides through radical addition and intramolecular oxygen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine oxidation activates pyruvate kinase M2 to promote pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One- and two-electron oxidations of methionine by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Kinetics of the reactions of hypochlorous acid and amino acid chloramines with thiols, methionine, and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Oxidation of methionine to dehydromethionine by reactive halogen species generated by neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Over-expression of methionine sulfoxide reductase A in the endoplasmic reticulum increases resistance to oxidative and ER stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methionine deficiency causes spermatogonial apoptosis via oxidative stress and DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Effect of methionine depletion on growth and apoptosis in various tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Formation of Methionine Sulfone: An In-depth Technical Guide on Enzymatic and Non-Enzymatic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxidation of methionine to methionine sulfone represents a critical post-translational modification with significant implications for protein structure, function, and cellular signaling. While the initial oxidation to methionine sulfoxide is reversible, the subsequent formation of this compound is largely considered an irreversible event within biological systems. This guide provides a comprehensive technical overview of the enzymatic and non-enzymatic mechanisms driving the formation of this compound. Particular focus is placed on the role of myeloperoxidase in creating a highly oxidative environment conducive to this modification and the subsequent functional consequences, such as the activation of human neutrophil elastase. Detailed experimental protocols for the detection and quantification of this compound are provided, alongside structured data tables and visual diagrams to facilitate a deeper understanding of these complex processes.
Introduction
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This oxidation primarily occurs at the sulfur atom of its thioether side chain, leading to the formation of methionine sulfoxide (MetO). MetO can exist as two diastereomers, methionine-S-sulfoxide and methionine-R-sulfoxide, which can be reduced back to methionine by the methionine sulfoxide reductase (Msr) system, comprising MsrA and MsrB enzymes respectively.[1][2] However, under conditions of strong oxidative stress, methionine sulfoxide can be further oxidized to this compound (MetO2).[2] Unlike the formation of methionine sulfoxide, the oxidation to this compound is generally considered irreversible in biological systems, as no known enzymes are capable of reducing it back to methionine sulfoxide or methionine.[3][4] This irreversibility underscores the significance of this compound formation as a permanent protein modification that can alter protein function and contribute to cellular signaling cascades, particularly in the context of inflammation and oxidative stress-related diseases.
Non-Enzymatic Formation of this compound
The non-enzymatic formation of this compound is primarily driven by the interaction of methionine or methionine sulfoxide with potent reactive oxygen species (ROS). While weaker oxidants like hydrogen peroxide (H₂O₂) can oxidize methionine to methionine sulfoxide, the formation of this compound typically requires stronger oxidizing agents.[5][6]
The primary non-enzymatic pathway for this compound formation involves a two-step oxidation process:
-
Methionine to Methionine Sulfoxide: Methionine is first oxidized to methionine sulfoxide.
-
Methionine Sulfoxide to this compound: The newly formed methionine sulfoxide is then further oxidized to this compound.
The rate and extent of this non-enzymatic oxidation are highly dependent on the specific ROS involved.
"Enzymatically-Driven" Formation of this compound: The Role of Myeloperoxidase
While there is no known enzyme that directly binds to methionine and catalyzes its conversion to this compound in a single, classic enzyme-substrate reaction, the enzymatic activity of myeloperoxidase (MPO) plays a central role in creating the highly oxidative environment necessary for this transformation to occur. This process can be described as an "enzymatically-driven" non-enzymatic oxidation.
MPO is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils.[7] Upon neutrophil activation during an inflammatory response, MPO is released into the phagosome and the extracellular space.[8] In the presence of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻), MPO catalyzes the formation of hypochlorous acid (HOCl) , a potent oxidizing agent.[7]
The reaction catalyzed by MPO is as follows:
H₂O₂ + Cl⁻ + H⁺ --(MPO)--> HOCl + H₂O
Hypochlorous acid is a powerful oxidant that reacts rapidly with a variety of biological molecules, including the sulfur-containing amino acids methionine and cysteine.[5] HOCl can efficiently oxidize both methionine and methionine sulfoxide, leading to the formation of this compound.[1][9]
Quantitative Comparison of Oxidant Reactivity
The significance of the MPO-HOCl system in driving this compound formation is evident when comparing the reaction rates of different ROS with methionine.
| Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hypochlorous Acid (HOCl) | 3.4 x 10⁷ - 3.8 x 10⁷ | [3][9] |
| Hydrogen Peroxide (H₂O₂) | ~0.02 | [2] |
| Superoxide (O₂⁻) | ~3 | [2] |
As the table clearly indicates, the rate constant for the reaction of hypochlorous acid with methionine is several orders of magnitude higher than that of hydrogen peroxide or superoxide. This demonstrates that the enzymatic production of HOCl by MPO is a far more efficient pathway for methionine oxidation than direct oxidation by other common ROS.
Signaling Pathway: MPO-Mediated this compound Formation and HNE Activation
The formation of this compound is not merely a marker of oxidative damage but can also play a direct role in cellular signaling, particularly in the context of inflammation. A key example of this is the interplay between myeloperoxidase (MPO) and human neutrophil elastase (HNE).
Human Neutrophil Elastase (HNE) is a serine protease also stored in the azurophilic granules of neutrophils.[10] HNE has a broad range of substrates and is involved in the degradation of extracellular matrix proteins and the processing of inflammatory mediators. Recent studies have shown that HNE exhibits a strong substrate preference for peptides containing this compound.[3][4][11] In fact, the presence of a this compound residue in a peptide can significantly enhance its binding to and cleavage by HNE.[10]
This creates a signaling cascade during inflammation:
-
Neutrophil Activation: In response to inflammatory stimuli, neutrophils are activated.
-
MPO Release and HOCl Production: Activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl).
-
This compound Formation: HOCl rapidly oxidizes methionine residues in surrounding proteins to this compound.
-
HNE Activation: The newly formed this compound-containing proteins act as "super substrates" for HNE, leading to its enhanced proteolytic activity.[10]
-
Downstream Effects: The heightened HNE activity contributes to tissue damage and the amplification of the inflammatory response.
This pathway highlights a mechanism by which the enzymatic activity of MPO indirectly regulates the activity of another key inflammatory enzyme, HNE, through the non-enzymatic formation of this compound.
Caption: MPO-HNE Signaling Pathway in Inflammation.
Experimental Protocols
In Vitro MPO-Mediated Methionine Oxidation Assay
This protocol outlines a method to assess the oxidation of a methionine-containing peptide to its sulfoxide and sulfone forms by the MPO-H₂O₂-Cl⁻ system.
Materials:
-
Human Myeloperoxidase (MPO)
-
Methionine-containing synthetic peptide (e.g., N-acetyl-L-methionine amide)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
Sodium phosphate buffer (pH 7.4)
-
Catalase
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the methionine peptide (e.g., 1 mM), NaCl (100 mM), and MPO (e.g., 50 nM) in sodium phosphate buffer.
-
Initiation of Reaction: Initiate the reaction by adding a fresh dilution of H₂O₂ (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). Time points can be taken to assess the kinetics of the reaction.
-
Termination of Reaction: Stop the reaction by adding catalase (e.g., 20 µg/mL) to quench the remaining H₂O₂.
-
Sample Preparation for LC-MS/MS: Dilute the reaction mixture in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples by reverse-phase LC-MS/MS to separate and quantify the unoxidized peptide, the methionine sulfoxide form (+16 Da), and the this compound form (+32 Da).
Quantification of this compound by LC-MS/MS
This protocol describes a general workflow for the detection and quantification of this compound in protein samples.
Caption: Workflow for this compound Quantification.
Detailed Steps:
-
Protein Extraction and Preparation: Extract proteins from cells or tissues of interest. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Reduction and Alkylation: Reduce disulfide bonds using dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a reverse-phase HPLC column coupled to a mass spectrometer.
-
Separate the peptides based on their hydrophobicity using a gradient of increasing organic solvent.
-
Monitor the elution of peptides corresponding to the unmodified methionine-containing peptide, the methionine sulfoxide-containing peptide (+16 Da mass shift), and the this compound-containing peptide (+32 Da mass shift).
-
Perform tandem mass spectrometry (MS/MS) on the precursor ions of interest to confirm their identity through fragmentation analysis.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific m/z values of the target peptides (unmodified, sulfoxide, and sulfone forms).
-
Quantify the relative abundance of each form by integrating the area under the respective chromatographic peaks.
-
Conclusion
The formation of this compound is a critical and largely irreversible post-translational modification that is predominantly driven by strong reactive oxygen species. While non-enzymatic in its final oxidative step, the generation of these potent oxidants, particularly hypochlorous acid, is enzymatically controlled by myeloperoxidase in physiological settings such as inflammation. The resulting this compound can then act as a signaling molecule, for instance, by enhancing the activity of human neutrophil elastase, thereby propagating the inflammatory cascade. The methodologies outlined in this guide provide a framework for researchers to investigate the formation and functional consequences of this compound in various biological and pathological contexts. A thorough understanding of these pathways is crucial for the development of therapeutic strategies targeting oxidative stress and inflammation-related diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Methionine oxidation contributes to bacterial killing by the myeloperoxidase system of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reevaluation of the rate constants for the reaction of hypochlorous acid (HOCl) with cysteine, methionine, and peptide derivatives using a new competition kinetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting Methionine Oxidation by Hydrogen Peroxide in Proteins: Thermodynamics, Kinetics, and Susceptibility Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Myeloperoxidase-Containing Complex Regulates Neutrophil Elastase Release and Actin Dynamics during NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Released Myeloperoxidase Attenuates Neutrophil Migration and Accumulation in Inflamed Tissue [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil" by Darren Leahy, Cameron Grant et al. [dc.etsu.edu]
Methodological & Application
Application Note: Quantitative Analysis of Methionine Sulfone in Biopharmaceutical Products by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, primarily forming methionine sulfoxide (MetO) and, under harsher conditions, methionine sulfone (MetSO2).[1] The oxidation of methionine residues in therapeutic proteins is a critical quality attribute (CQA) that can impact protein structure, stability, and efficacy.[2] While the formation of methionine sulfoxide is often reversible by cellular enzymes, the further oxidation to this compound is generally considered irreversible.[3] Therefore, the detection and quantification of this compound is crucial for monitoring the stability of biopharmaceuticals and understanding the extent of oxidative stress they have undergone. This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in proteins using liquid chromatography-mass spectrometry (LC-MS).
Methionine oxidation can be induced by various factors, including exposure to light, elevated temperatures, and the presence of reactive oxygen species (ROS).[4] In the context of drug development and manufacturing, it is essential to monitor and control the levels of these oxidized forms to ensure product quality and patient safety. Mass spectrometry has become an indispensable tool for the characterization of post-translational modifications, offering high sensitivity and specificity for identifying and quantifying methionine oxidation products.[5][6]
This document outlines a comprehensive workflow, from sample preparation and forced oxidation to LC-MS/MS analysis and data interpretation, for the reliable detection of this compound.
Experimental Workflow
The overall experimental workflow for the detection and quantification of this compound in protein samples is depicted below.
Methodologies and Protocols
Sample Preparation
Accurate quantification of this compound requires meticulous sample preparation to minimize artifactual oxidation.
a. Forced Oxidation (Optional):
To generate a positive control or to mimic oxidative stress conditions, forced oxidation can be performed.
-
Protocol:
-
Prepare a protein solution at a concentration of 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Add hydrogen peroxide (H₂O₂) to a final concentration ranging from 0.03% to 3% (v/v). The concentration and incubation time should be optimized depending on the protein and the desired level of oxidation.
-
Incubate the mixture at room temperature or 37°C for 1 to 4 hours.[7]
-
Quench the reaction by adding catalase or by buffer exchange into a peroxide-free buffer.
-
b. Reduction, Alkylation, and Digestion:
This standard proteomics workflow prepares the protein for LC-MS analysis.
-
Protocol:
-
Denature the protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
-
Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.
-
LC-MS/MS Analysis
The separation of peptides containing methionine and its oxidized forms is critical for accurate quantification. Due to the increased polarity of the sulfone-containing peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique.[8] Reversed-phase (RP) chromatography can also be used.
a. HILIC-MS/MS Parameters:
| Parameter | Setting | Reference |
| Column | Ascentis Express HILIC, 10 cm x 3.0 mm, 2.7 µm | [8] |
| Mobile Phase A | Acetonitrile | [8] |
| Mobile Phase B | Water with 0.1% formic acid and ammonium formate (pH 3.5) | [8] |
| Gradient | Optimized for separation of polar peptides | |
| Flow Rate | 0.4 mL/min | [8] |
| Column Temperature | 25°C | [8] |
| Injection Volume | 5 µL | [8] |
| MS Detector | ESI(+), TIC, m/z 150-300 for free amino acids | [8] |
b. RP-LC-MS/MS Parameters:
| Parameter | Setting | Reference |
| Column | Zorbax C18, 1.0 mm x 150 mm | [9] |
| Mobile Phase A | 0.02% TFA, 0.08% formic acid in water | [9] |
| Mobile Phase B | 0.02% TFA, 0.08% formic acid in acetonitrile | [9] |
| Gradient | 5% to 35% B over 100 minutes | [9] |
| Flow Rate | 50 µL/min | [9] |
| Column Temperature | 60°C | [9] |
| Injection Volume | ~10 µg of sample | [9] |
| MS Detector | Positive ion mode, m/z 200-3000 | [9] |
c. Mass Spectrometry Data Acquisition:
-
Full Scan (MS1): Acquire high-resolution full scan spectra to detect the precursor ions of the native and oxidized peptides. The mass difference between the native peptide and the this compound-containing peptide is +32 Da.
-
Tandem MS (MS/MS): Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation. The fragmentation of peptides containing this compound is expected to produce characteristic b- and y-type ions. Unlike methionine sulfoxide, which shows a characteristic neutral loss of 64 Da (CH₃SOH), the fragmentation of this compound is less well-characterized but is expected to involve cleavages around the modified residue.[5]
Data Presentation and Analysis
Quantitative Data Summary
The level of this compound can be quantified by comparing the peak area of the oxidized peptide to the sum of the peak areas of the native and all oxidized forms of the peptide.
| Peptide Sequence | Native Form (Peak Area) | Methionine Sulfoxide (Peak Area) | This compound (Peak Area) | % Sulfone |
| Example Peptide 1 | 1.5 x 10⁷ | 3.2 x 10⁶ | 5.8 x 10⁵ | 2.8% |
| Example Peptide 2 | 8.9 x 10⁶ | 1.1 x 10⁶ | Not Detected | 0% |
Note: The data presented in this table is illustrative and will vary depending on the specific protein and experimental conditions.
Signaling Pathway
Methionine oxidation is a key event in cellular signaling in response to oxidative stress. The reversible oxidation of methionine to methionine sulfoxide can act as a molecular switch, modulating protein function.[10] this compound, being an irreversible modification, is more indicative of severe oxidative stress and protein damage rather than a regulated signaling event.
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the quantification of this compound in protein samples using LC-MS/MS. By carefully controlling for artifactual oxidation during sample preparation and employing optimized LC-MS conditions, researchers can accurately assess the extent of this critical post-translational modification. Monitoring this compound is essential for ensuring the quality, stability, and efficacy of biopharmaceutical products and for advancing our understanding of the impact of oxidative stress on protein structure and function.
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. WO2017123440A1 - Protein preparation by reduction of oxidized methionines - Google Patents [patents.google.com]
- 5. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS Analysis of L-Methionine Sulfoximine, Sulfone and Sulfoxide on Ascentis® Express HILIC application for HPLC [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
Quantification of Methionine Sulfone in Proteins using LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate quantification of methionine sulfone in proteins using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Methionine oxidation is a critical post-translational modification that can impact protein structure, function, and stability, making its precise measurement essential in various fields, including drug development and proteomics research.
Methionine is susceptible to oxidation, forming methionine sulfoxide and subsequently this compound. The quantification of these modifications can be challenging due to the potential for artificial oxidation during sample preparation and analysis.[1][2][3] The protocols outlined below address these challenges by employing stable isotope labeling and chemical derivatization techniques to ensure accurate and reproducible results.
Core Methodologies
Two primary strategies are detailed for the accurate quantification of methionine oxidation, including its progression to this compound:
-
Stable Isotope Labeling with 18O-Hydrogen Peroxide: This method effectively distinguishes between in vivo or pre-existing methionine oxidation and artifacts introduced during sample handling.[2][3][4] Unoxidized methionine residues are fully oxidized with 18O-labeled hydrogen peroxide (H₂18O₂), resulting in a +4 Da mass shift for methionine sulfoxide compared to the naturally occurring 16O-sulfoxide. This allows for the precise calculation of the original oxidation levels by comparing the intensities of the 16O and 18O-labeled peptides.[3][4]
-
Methionine Oxidation by Blocking with Alkylation (MObBa): This technique involves the selective alkylation of unoxidized methionine residues using iodoacetamide (IAA) at a low pH.[1][5][6] The alkylated methionines are stable and serve as a proxy for the unoxidized population, preventing their subsequent artificial oxidation.[1][5] The levels of pre-existing oxidized methionines can then be determined relative to the alkylated form.
-
Performic Acid Oxidation for Absolute Quantification: This classical method involves the complete oxidation of all methionine and cysteine residues to the stable forms of this compound and cysteic acid, respectively.[7][8] This approach is particularly useful for determining the total amount of these amino acids in a protein sample and can be adapted for absolute quantification using internal standards.[7]
Experimental Protocols
Protocol 1: Stable Isotope Labeling with 18O-Hydrogen Peroxide
This protocol is ideal for accurately determining the initial levels of methionine sulfoxide and sulfone, minimizing the impact of artifactual oxidation.
1. Sample Preparation:
- Protein Solubilization: Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
- 18O-Labeling: Add H₂18O₂ to the protein solution to a final concentration of 0.1-0.5% (v/v). The exact concentration and incubation time may need to be optimized for the specific protein. Incubate at room temperature for 1-2 hours.
- Quenching: Quench the reaction by adding an excess of methionine or catalase.
- Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Subsequently, alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
- Buffer Exchange: Remove urea and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column or dialysis.
2. Enzymatic Digestion:
- Add a protease (e.g., trypsin, chymotrypsin) at an appropriate enzyme-to-protein ratio (typically 1:20 to 1:50 w/w).
- Incubate overnight at 37°C.
3. LC-MS/MS Analysis:
- LC Separation:
- Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 3% to 38% Mobile Phase B over 60-90 minutes.[2]
- MS/MS Detection:
- Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
- Acquire MS1 scans in the Orbitrap or a similar high-resolution mass analyzer.
- Acquire MS2 scans in the ion trap or Orbitrap for fragmentation of the most intense precursor ions.[2]
4. Data Analysis:
- Use a suitable proteomics software package to search the MS/MS data against the protein sequence database.
- Include variable modifications for methionine sulfoxide (16O, +15.9949 Da) and methionine sulfoxide (18O, +17.9992 Da), as well as this compound (+31.9898 Da).
- Quantify the relative abundance of the 16O- and 18O-labeled peptides by comparing the extracted ion chromatogram (XIC) peak areas. The percentage of original oxidation can be calculated as: % Oxidation = [Area(16O) / (Area(16O) + Area(18O))] * 100
Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)
This protocol provides an alternative to stable isotope labeling for quantifying methionine oxidation.
1. Sample Preparation and Digestion:
- Denature, reduce, and alkylate cysteine residues in the protein sample as described in Protocol 1.
- Perform enzymatic digestion of the protein into peptides.
2. Alkylation of Unoxidized Methionines:
- Adjust the pH of the peptide mixture to approximately 4.0.
- Add iodoacetamide (IAA) to a final concentration of ~50 mM.
- Incubate for an extended period (e.g., 3 days) at room temperature in the dark to ensure complete alkylation of unoxidized methionines.[1]
3. LC-MS/MS Analysis:
- Perform LC-MS/MS analysis of the peptide mixture as described in Protocol 1.
4. Data Analysis:
- Search the MS/MS data with variable modifications for methionine sulfoxide (+15.9949 Da), this compound (+31.9898 Da), and carbamidomethylated methionine (+57.0215 Da).
- The fractional oxidation of each methionine-containing peptide can be measured by comparing the peak areas of the oxidized forms to the sum of the oxidized and alkylated forms.[1]
Protocol 3: Performic Acid Oxidation for Absolute Quantification
This protocol is designed for the absolute quantification of total this compound.
1. Performic Acid Oxidation:
- Prepare fresh performic acid by mixing formic acid and hydrogen peroxide.
- Incubate the protein sample with performic acid to quantitatively oxidize all methionine and cysteine residues to this compound and cysteic acid, respectively.[8]
- Neutralize the reaction.
2. Acid Hydrolysis:
- Hydrolyze the protein into its constituent amino acids using 6 M HCl at 110°C for 24 hours.
3. LC-MS/MS Analysis:
- LC Separation: Use a HILIC column for the separation of the highly polar amino acids.
- Internal Standards: Spike the sample with known concentrations of stable isotope-labeled internal standards for this compound (e.g., L-Met-d3).[7]
- MS/MS Detection: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer for targeted quantification of this compound and the internal standard.
4. Data Analysis:
- Generate a standard curve using known concentrations of this compound.
- Calculate the absolute amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing these methods.
Table 1: Comparison of Methionine Sulfoxide Levels Detected with and without 18O-Labeling in a Recombinant Monoclonal Antibody. [3][4]
| Peptide Sequence | Susceptible Methionine | % Met Sulfoxide (Typical Method) | % Met Sulfoxide (18O-Labeling Method) |
| Peptide 1 | Met-X | ~15% | 7.8% |
| Peptide 2 | Met-Y | ~5% | 0.6% |
This table demonstrates the overestimation of methionine oxidation when using a typical peptide mapping procedure compared to the more accurate stable isotope labeling method.[4]
Table 2: Fractional Oxidation of Methionine-Containing Peptides in E. coli Proteome using MObBa. [1]
| Treatment | Expected % Oxidation | Median Measured % Oxidation | Interquartile Range |
| Fully Reduced (Msrs) | 0% | ~2% | 1-5% |
| 25% Oxidized Mix | 25% | ~26% | 20-32% |
| 50% Oxidized Mix | 50% | ~51% | 45-58% |
| 75% Oxidized Mix | 75% | ~76% | 70-82% |
| Fully Oxidized (H₂O₂) | 100% | ~98% | 95-99% |
This table illustrates the accuracy of the MObBa method in quantifying varying levels of methionine oxidation across a complex proteome.[1]
Visualizations
Caption: Workflow for quantifying methionine oxidation using stable isotope labeling.
Caption: Workflow for the MObBa (Methionine Oxidation by Blocking with Alkylation) method.
Caption: Workflow for absolute quantification of this compound via performic acid oxidation.
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Application Notes and Protocols: Methionine Sulfone and Sulfoxide as Biomarkers for Neurodegenerative Diseases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS) are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress as a key contributor to the pathology of these conditions.[1] Methionine, an essential amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS).[2] This process converts methionine first to methionine sulfoxide (MetO), a reversible modification, and upon further oxidation to methionine sulfone (MetSO2), which is generally considered an irreversible modification in biological systems.[3]
The accumulation of these oxidized forms, particularly in critical proteins, can lead to conformational changes, protein aggregation, and loss of function, contributing to cellular damage and neurodegeneration.[4][5] Consequently, the levels of protein-bound MetO and MetSO2 in biological fluids (plasma, CSF) and tissues serve as valuable biomarkers for assessing oxidative stress and disease progression. These application notes provide an overview of the role of methionine oxidation in neurodegenerative diseases and detailed protocols for its detection and quantification.
Biological Significance and Signaling
Under conditions of oxidative stress, ROS levels overwhelm the cell's antioxidant defense mechanisms. Methionine residues in proteins can act as scavengers of ROS, becoming oxidized to MetO.[2] This modification can be reversed by the enzyme system methionine sulfoxide reductase (Msr), which exists in two forms, MsrA and MsrB, to reduce the two stereoisomers of MetO.[6] However, chronic oxidative stress can lead to the irreversible oxidation of MetO to MetSO2 or overwhelm the Msr system, resulting in the accumulation of MetO.
This accumulation is implicated in the pathology of several neurodegenerative diseases:
-
Alzheimer's Disease: Oxidation of the methionine residue at position 35 (Met35) of the amyloid-beta (Aβ) peptide is a significant event.[7] While some studies suggest MetO-Aβ is less prone to fibrillation, it is more soluble and potentially more mobile, contributing to neurotoxicity.[4][7] Up to 50% of Aβ in amyloid plaques can be in the sulfoxide form.[2][4] Elevated levels of MetO have been observed in the plasma and serum of AD patients.[8][9]
-
Parkinson's Disease: Oxidative stress is a critical factor in the loss of dopaminergic neurons in PD.[1] The protein α-synuclein, a key component of Lewy bodies, contains four methionine residues that are susceptible to oxidation. Oxidation of α-synuclein inhibits its fibrillation but stabilizes soluble oligomers, which may be cytotoxic.[5] The MsrA enzyme has been shown to protect dopaminergic cells from PD-related insults.[10][11]
-
Amyotrophic Lateral Sclerosis (ALS): Glutamate excitotoxicity and oxidative damage are implicated in the degeneration of motor neurons in ALS.[12] While direct quantification of this compound in ALS patients is less documented in the provided results, studies have explored the therapeutic potential of modulating related pathways. For instance, L-methionine-S,R-sulfoximine (MSO), an inhibitor of glutamine synthetase, has shown neuroprotective effects in a mouse model of ALS.[12][13]
The central pathway of methionine oxidation is illustrated below.
Quantitative Data Summary
The following tables summarize findings on the levels of oxidized methionine in neurodegenerative diseases compared to healthy controls.
Table 1: Methionine Sulfoxide (MetO) Levels in Alzheimer's Disease
| Sample Type | Patient Group | Finding | Reference |
| Plasma | Familial AD Mutation Carriers | Significantly higher MetO reactivity compared to non-carriers (p=0.02).[8] | [8] |
| Plasma | Alzheimer's Disease (AD) | Increased levels of a specific MetO-protein observed only in AD plasma.[9] | [9] |
| Serum | Alzheimer's Disease (AD) | Increased MetO detected compared to age-matched healthy individuals.[8] | [8] |
| Brain Tissue | AD Amyloid Plaques | 10-50% of Amyloid-β (Aβ) peptide is in the sulfoxide form.[2][4] | [2][4] |
Note: Specific concentrations are often reported as relative changes (e.g., fold change, densitometry units) rather than absolute molar values, varying by study and methodology.
Experimental Protocols and Workflows
The quantification of this compound and sulfoxide can be achieved through several analytical techniques, primarily mass spectrometry, HPLC, and immunoassays.
Protocol 1: Quantification of this compound and Sulfoxide by LC-MS/MS
This protocol is adapted for the analysis of free or protein-derived methionine species in biological samples and is based on methodologies for highly polar analytes.[14]
A. Materials and Reagents:
-
L-methionine sulfone (Internal Standard and Standard Curve)
-
L-methionine sulfoxide (Standard Curve)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
-
Ammonium Formate
-
Chloroform
-
Methanol
-
Sample tubes (1.5 mL)
-
Centrifuge (refrigerated)
-
Vacuum centrifuge
-
Ultrafiltration units (e.g., 3 kDa MWCO)
-
LC-MS/MS system with ESI source
B. Sample Preparation (from Plasma):
-
Thaw 50 µL of plasma sample on ice.
-
Add L-methionine sulfone in methanol as an internal standard to a final concentration of 10 µg/mL.[14]
-
Add 200 µL of water and vortex thoroughly.
-
Add 900 µL of chloroform:methanol (2:1) to precipitate proteins. Vortex vigorously.
-
Centrifuge at 15,000 rpm for 10 minutes at 4°C.[14]
-
Carefully transfer the upper aqueous layer to a new tube.
-
Dry the aqueous layer using a vacuum centrifuge.
-
Reconstitute the dried sample in 100 µL of mobile phase (e.g., 75:25 acetonitrile:water with 0.1% formic acid).
-
Filter through an ultrafiltration unit by centrifuging at 15,000 rpm for 90 minutes at 4°C to remove any remaining protein/peptides.[14]
-
The filtrate is ready for LC-MS/MS analysis.
C. LC-MS/MS Conditions (HILIC):
-
Column: Ascentis® Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate.
-
Gradient: Isocratic 75:25 (A:B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
MS Detector: ESI in positive mode.
-
Detection: Monitor transitions for this compound, methionine sulfoxide, and the internal standard using Multiple Reaction Monitoring (MRM).
Protocol 2: Detection of Protein-Bound Methionine Sulfoxide by Western Blot
This protocol uses a specific antibody to detect proteins containing MetO residues.[8][15]
A. Materials and Reagents:
-
Primary Antibody: Anti-Methionine Sulfoxide (anti-MetO) antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit/mouse IgG.
-
Protein extracts from tissues or cells.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
B. Procedure:
-
Quantify protein concentration of extracts using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane on an SDS-PAGE gel. Include a positive control if available (e.g., protein oxidized in vitro with H₂O₂).[15]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-MetO antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software to quantify the relative levels of MetO-containing proteins between samples.
Application in Drug Development
Monitoring this compound and sulfoxide levels can be a powerful tool in the development of therapeutics for neurodegenerative diseases.
-
Target Engagement: For drugs designed to reduce oxidative stress, a decrease in MetO/MetSO2 levels in patient samples can serve as a pharmacodynamic biomarker, indicating that the drug is engaging its target and having the desired biological effect.
-
Efficacy Studies: In clinical trials, changes in MetO/MetSO2 levels can be correlated with clinical outcomes (e.g., cognitive scores, motor function) to assess therapeutic efficacy. A recent study found that antioxidant treatment in subjects with mild to moderate AD led to a decrease in CSF levels of F2-isoprostanes, another oxidative stress marker that correlates with MetO.[8]
-
Patient Stratification: Baseline levels of methionine oxidation could potentially be used to stratify patient populations, identifying those with higher levels of oxidative stress who may be more likely to respond to antioxidant therapies.
Conclusion
This compound and, more commonly, methionine sulfoxide are significant biomarkers of oxidative stress in the central nervous system. Their accumulation in key proteins is directly linked to the molecular pathologies of Alzheimer's, Parkinson's, and other neurodegenerative diseases. The protocols outlined in these notes provide robust and reproducible methods for the quantification of these modifications. Integrating the analysis of methionine oxidation into research and clinical development pipelines will enhance our understanding of disease mechanisms and aid in the creation of novel antioxidant-based therapeutic strategies.
References
- 1. Methionine Sulfoxide Reductase A CMRSA and Parkinson’s Disease Pathogenesis | Parkinson's Disease [michaeljfox.org]
- 2. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methionine sulfoxide reductase A affects β-amyloid solubility and mitochondrial function in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Methionine Oxidation, α-synuclein and Parkinson's Disease" by Charles B. Glaser, Ghiam Yamin et al. [digitalcommons.usf.edu]
- 6. Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer’s Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways [mdpi.com]
- 7. Protective Effects against the Development of Alzheimer’s Disease in an Animal Model through Active Immunization with Methionine-Sulfoxide Rich Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma methionine sulfoxide in persons with familial Alzheimer’s disease mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased Levels of Protein-methionine Sulfoxide in Plasma Correlate with a Shift from a Mild Cognitive Impairment to an Alzheimer’s Disease Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine sulfoxide reductase A protects dopaminergic cells from Parkinson’s disease-related insults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine sulfoxide reductase A protects dopaminergic cells from Parkinson's disease-related insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methionine sulfoximine, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhalt nicht verfügbar [sigmaaldrich.com]
- 15. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Methionine Sulfone in Aging Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methionine Sulfone as a Biomarker of Irreversible Oxidative Damage in Aging
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), which are increasingly generated during the aging process. This oxidation can lead to the formation of methionine sulfoxide (MetO) and subsequently to this compound (MetSO2). While the oxidation to methionine sulfoxide is a reversible process, enzymatically repaired by methionine sulfoxide reductases (Msrs), the further oxidation to this compound is considered largely irreversible within biological systems.[1][2] This irreversible modification can lead to permanent alterations in protein structure and function, contributing to the age-associated decline in cellular and tissue function.
The accumulation of this compound in long-lived proteins can serve as a cumulative marker of oxidative stress over time, making its detection and quantification a valuable tool in aging research and in the development of therapeutic interventions targeting age-related diseases. These application notes provide detailed protocols for the detection and quantification of this compound in biological samples.
The Significance of Irreversible Oxidation in Aging
Under conditions of chronic oxidative stress, characteristic of the aging process, the cellular repair mechanisms, including the Msr system, may become overwhelmed or decline in efficiency. This can lead to the accumulation of oxidized proteins. The irreversible nature of this compound formation makes it a particularly insidious form of protein damage. Unlike the reversible sulfoxide form, which can be repaired, the sulfone modification represents a permanent alteration to the protein.
The consequences of this compound accumulation in proteins include:
-
Loss of Protein Function: The addition of two oxygen atoms to the sulfur of methionine significantly alters its size, polarity, and hydrogen-bonding capacity. This can disrupt the three-dimensional structure of a protein, leading to a loss of its biological activity.
-
Protein Aggregation: Oxidatively modified proteins are more prone to unfolding and aggregation, a hallmark of many age-related neurodegenerative diseases.
-
Altered Cell Signaling: The irreversible modification of key signaling proteins can lead to dysregulation of cellular pathways crucial for homeostasis, stress response, and cell survival.
Quantitative Data Summary
While the field has extensively studied methionine sulfoxide in aging, quantitative data specifically on this compound accumulation with age is still an emerging area of research. However, the available analytical methods allow for precise quantification. The following table summarizes hypothetical quantitative data that could be obtained from studies comparing young and aged subjects, illustrating the potential for this compound as an aging biomarker.
| Analyte | Sample Type | Age Group | Concentration (pmol/mg protein) | Fold Change (Old/Young) | Reference Method |
| This compound | Brain Cortex | Young (3 months) | 1.5 ± 0.3 | - | LC-MS/MS |
| Old (24 months) | 7.8 ± 1.2 | 5.2 | LC-MS/MS | ||
| Skeletal Muscle | Young (3 months) | 2.1 ± 0.5 | - | LC-MS/MS | |
| Old (24 months) | 10.5 ± 2.1 | 5.0 | LC-MS/MS | ||
| Heart Tissue | Young (3 months) | 1.8 ± 0.4 | - | LC-MS/MS | |
| Old (24 months) | 9.2 ± 1.8 | 5.1 | LC-MS/MS |
Note: The data presented in this table is illustrative and intended to demonstrate how quantitative findings on this compound can be structured. Actual values will vary depending on the specific study, model organism, and analytical methodology.
Experimental Protocols
Protocol 1: Absolute Quantification of Protein-Bound this compound by LC-MS/MS
This protocol is adapted from high-throughput methods for the analysis of sulfur-containing amino acids and is suitable for the absolute quantification of this compound in protein hydrolysates.
Objective: To accurately quantify the amount of this compound in a protein sample.
Principle: Proteins are hydrolyzed to their constituent amino acids. Any methionine present is oxidized to the stable this compound form using a strong oxidizing agent. This allows for the total methionine content (originally methionine, methionine sulfoxide, and this compound) to be measured as this compound. To specifically quantify endogenous this compound, a parallel sample without the oxidation step would be required, though this is analytically challenging due to the low abundance of the native sulfone. The described method provides a robust way to measure total methionine oxidation.
Materials:
-
Protein sample (e.g., tissue homogenate, purified protein)
-
Performic acid (freshly prepared: 9 volumes of 88% formic acid + 1 volume of 30% hydrogen peroxide, incubate at room temperature for 1 hour)
-
6 M Hydrochloric acid (HCl)
-
Nitrogen gas supply
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column suitable for amino acid analysis
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation and Oxidation:
-
To approximately 1 mg of protein in a microfuge tube, add 1 mL of freshly prepared performic acid.
-
Incubate the mixture at 0°C (on ice) for 16 hours to ensure complete oxidation of all methionine residues to this compound.
-
Lyophilize the sample to remove the performic acid.
-
-
Acid Hydrolysis:
-
Resuspend the dried sample in 1 mL of 6 M HCl.
-
Transfer the sample to a hydrolysis tube and seal under vacuum.
-
Incubate at 110°C for 24 hours to hydrolyze the protein into its constituent amino acids.
-
After hydrolysis, cool the sample and open the tube carefully.
-
Dry the sample completely under a stream of nitrogen gas at 60°C.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried hydrolysate in a known volume (e.g., 200 µL) of Mobile Phase A containing the internal standard at a known concentration.
-
Centrifuge the sample at high speed for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
-
Separate the amino acids using a suitable gradient of Mobile Phase A and B.
-
Monitor the transition of the precursor ion of this compound to its product ion (Multiple Reaction Monitoring - MRM mode). A specific transition for this compound is m/z 182.1 -> 88.1.
-
Monitor the corresponding transition for the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the result to the initial amount of protein used.
-
Protocol 2: HPLC Method for the Separation of Methionine and its Oxidized Forms
This protocol provides a method for the chromatographic separation of methionine, methionine sulfoxide, and this compound, which is a prerequisite for their individual detection and quantification.[3]
Objective: To resolve methionine, methionine sulfoxide, and this compound in a mixture.
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to separate these polar compounds. The separation is based on the partitioning of the analytes between a polar stationary phase and a mobile phase with a high organic solvent content.
Materials:
-
HPLC system with a UV or Mass Spectrometric detector
-
HILIC column (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate
-
Sample containing a mixture of methionine, methionine sulfoxide, and this compound
Procedure:
-
Sample Preparation:
-
Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions (high acetonitrile content). A typical sample solvent is 90:10 (v/v) methanol:water.
-
-
Chromatographic Conditions:
-
Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm
-
Mobile Phase: Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection:
-
UV: Monitor at a low wavelength (e.g., 210 nm).
-
MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the total ion chromatogram (TIC) or specific m/z values for each compound.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to methionine, methionine sulfoxide, and this compound based on their retention times, which will be determined by running standards of each compound individually. Due to its increased polarity, this compound is expected to elute earlier than methionine sulfoxide, which in turn elutes earlier than methionine.
-
Quantify the amount of each compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of each analyte.
-
Visualizations
Caption: Formation and consequences of irreversible this compound modification in aging.
Caption: Workflow for the absolute quantification of protein-bound this compound.
Conclusion
The detection and quantification of this compound provide a valuable tool for researchers in the field of aging. As an indicator of irreversible oxidative damage, its accumulation in long-lived proteins can offer insights into the long-term oxidative stress history of a cell or tissue. The protocols outlined in these application notes provide robust and sensitive methods for the analysis of this compound. Further research into the specific proteins susceptible to this modification and the downstream consequences of their irreversible oxidation will undoubtedly enhance our understanding of the aging process and may reveal novel targets for therapeutic intervention.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Methionine Sulfone and Sulfoxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone. This oxidation can occur in vivo as a result of oxidative stress and has been implicated in various pathological conditions. In the context of protein-based therapeutics, such as monoclonal antibodies, oxidation of methionine residues is a critical quality attribute that can impact the drug's stability, efficacy, and safety. Therefore, robust analytical methods for the separation and quantification of this compound and sulfoxide are crucial in research and pharmaceutical development. This application note details various High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these two important methionine oxidation products.
Chromatographic Techniques for Separation
Several HPLC modes can be employed for the separation of the highly polar analytes, this compound and methionine sulfoxide. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The primary techniques include Ion-Exchange Chromatography (IEC), Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography.
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. An improved technique for separating cysteic acid, methionine sulfoxide, and this compound by ion-exchange chromatography has been described using a sodium citrate buffer (pH 2.75, 0.20 N Na+ ion concentration) containing 5% v/v N,N'-dimethylformamide.[1][2] This method effectively resolves these oxidized forms of methionine on a sulfonated polystyrene resin column.[1] In many amino acid analyzers, a standard sodium citrate buffer at pH 3.25 can separate this compound, but the resolution is often insufficient, especially in complex samples like food proteins.[1] The modified buffer system at a lower pH enhances the separation of both sulfoxide and sulfone from other amino acids like aspartic acid.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of peptides and small molecules. While methionine and its oxidized forms are polar, successful separations can be achieved. For instance, peptides containing methionine sulfoxide and sulfone have been purified using a Kinetex XB-C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) as a modifier.[3][4] The elution of peptides is typically monitored at 214 nm.[3][4] For the analysis of free amino acids, an ion-pairing agent like 1-octane sulfonic acid can be added to the mobile phase to improve retention on a C18 column.[5]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[6] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6] An Ascentis Express HILIC column has been successfully used for the LC/MS analysis of L-methionine sulfoximine, sulfone, and sulfoxide.[7] The mobile phase for this separation consists of acetonitrile and water with 0.1% formic acid and ammonium formate.[7]
Mixed-Mode Chromatography
Mixed-mode chromatography combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase. A SIELC Primesep 100 column, which utilizes a mixed-mode mechanism of reversed-phase and cation exchange, has been used for the impurity profiling of L-methionine, including the quantification of methionine sulfoxide.[5]
Quantitative Data Summary
The following table summarizes the key parameters from various published HPLC methods for the separation of this compound and sulfoxide.
| Chromatographic Mode | Column | Mobile Phase | Flow Rate | Detection | Reference |
| Ion-Exchange | Dionex D-500 with DC4A resin (sulfonated polystyrene) | Buffer 1: Sodium citrate (pH 2.75, 0.20 N Na+), 5% v/v N,N'-dimethylformamide; Buffer 2: Standard methionine separation buffer | 0.13 mL/min | Ninhydrin post-column derivatization | [1] |
| Reversed-Phase | Kinetex 5 µm XB-C18 100 Å | Gradient of 10–100% acetonitrile in ultrapure water with 0.1% TFA | Not Specified | UV at 214 nm | [3][4] |
| HILIC | Ascentis Express HILIC, 10 cm x 3.0 mm, 2.7 µm | Isocratic: 75% acetonitrile, 25% water with 0.1% formic acid, pH 3.5 with ammonium formate | 0.4 mL/min | MS, ESI (+) | [7] |
| Anion-Exchange | Hamilton PRP-X100, 250mm × 4.6 mm × 5 µm | Isocratic: 50mM ammonium acetate, pH 8 with 25% ammonia solution | 1.0 mL/min | UV | [8] |
| Mixed-Mode | SIELC Primesep 100 | Gradient of water, acetonitrile, and sulfuric acid | Not Specified | UV at 200 nm | [5][9] |
Experimental Protocols
Protocol 1: Ion-Exchange Chromatography for this compound and Sulfoxide
This protocol is based on the method described for an amino acid analyzer.[1]
-
Instrumentation: Dionex D-500 amino acid analyzer or equivalent with a post-column ninhydrin detection system.
-
Column: 0.175 x 48 cm column packed with sulfonated polystyrene resin (DC4A, 8% crosslinked).[1]
-
Mobile Phase:
-
Flow Rate: 8 ml/hr (0.13 ml/min).[1]
-
Column Temperature: 52°C during the elution with Buffer A, and 65°C during the elution with Buffer B.[1]
-
Sample Preparation: Samples, such as food proteins, may require acid hydrolysis followed by oxidation to convert methionine and cysteine to their more stable forms, this compound and cysteic acid, respectively.[1]
-
Injection Volume: Dependent on the specific analyzer and sample concentration.
-
Detection: Post-column reaction with ninhydrin and photometric detection.
Protocol 2: HILIC-MS for this compound and Sulfoxide
This protocol is adapted from an application note for the analysis of methionine analogs.[7]
-
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles.[7]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Sample Preparation: Dissolve the sample in a mixture of methanol and water (e.g., 90:10) to a final concentration of 10 µg/mL.[7]
-
Injection Volume: 5 µL.[7]
-
MS Detection: ESI in positive ion mode, monitoring the total ion current (TIC) in the m/z range of 150-300.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the HPLC analysis of this compound and sulfoxide.
Caption: General workflow for HPLC analysis of methionine oxidation.
Conclusion
The separation and quantification of this compound and sulfoxide can be reliably achieved using a variety of HPLC techniques. The choice of the optimal method will depend on the specific analytical needs. For complex protein samples, ion-exchange chromatography offers a robust separation. For rapid analysis with high sensitivity, HILIC coupled with mass spectrometry is an excellent choice. Reversed-phase HPLC remains a versatile option, particularly for peptide mapping applications. The provided protocols and data serve as a starting point for researchers to develop and validate methods for monitoring methionine oxidation in their specific applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase [mdpi.com]
- 4. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
- 9. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Methionine Sulfone as a Marker for Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process can lead to the formation of methionine sulfoxide (MetO), and under stronger oxidative conditions, to the irreversible formation of methionine sulfone (MetO₂). The accumulation of oxidized proteins is implicated in aging, neurodegenerative diseases, and can impact the stability and efficacy of protein-based therapeutics.[1][2][3] Therefore, accurate monitoring of methionine oxidation is critical in both basic research and pharmaceutical development. This compound, due to its stability, serves as a robust and terminal marker for protein oxidation.[4][5]
These application notes provide detailed protocols for the quantification of methionine oxidation by converting methionine residues to this compound, facilitating accurate analysis by mass spectrometry.
Signaling and Oxidation Pathway
The oxidation of methionine to this compound is a two-step process. Initially, methionine is oxidized to methionine sulfoxide, a reversible modification in biological systems through the action of methionine sulfoxide reductases (Msrs).[3][5][6] However, further oxidation of methionine sulfoxide results in the formation of the stable and irreversible this compound.[4][5]
Caption: Oxidation pathway of methionine to this compound.
Experimental Workflow for Quantification
A common strategy to accurately quantify total methionine oxidation involves the chemical conversion of all methionine and methionine sulfoxide residues to this compound prior to analysis. This approach simplifies quantification by measuring a single, stable end-product.
Caption: General workflow for this compound quantification.
Protocols
Protocol 1: Quantification of this compound by Amino Acid Analysis after Performic Acid Oxidation and Acid Hydrolysis
This protocol is adapted from established methods for the determination of cysteine as cysteic acid and methionine as this compound.[7] It is suitable for determining the total amount of methionine in a protein sample.
Materials:
-
Performic acid (prepare fresh: 9 parts formic acid to 1 part 30% hydrogen peroxide, incubate at 25°C for 60 minutes)[8]
-
6N HCl
-
Sodium citrate loading buffer
-
Amino acid analyzer or HPLC with appropriate column
-
This compound standard
Procedure:
-
Sample Preparation: Weigh a sample containing approximately 7.5-25 mg of protein into a boiling flask.
-
Performic Acid Oxidation:
-
Acid Hydrolysis:
-
Add 6N HCl to the oxidized sample.
-
Hydrolyze at 110°C for 18-24 hours in a vacuum-sealed tube.
-
Remove the HCl by vacuum evaporation.
-
-
Sample Reconstitution and Analysis:
-
Resuspend the dried hydrolysate in sodium citrate loading buffer.
-
Adjust the pH to 2.2.
-
Filter the sample through a 0.22 µm filter.
-
Analyze the sample using an amino acid analyzer or a suitable HPLC method.
-
Quantify the amount of this compound by comparing the peak area to that of a known standard.
-
Protocol 2: LC-MS/MS Analysis of Methionine Oxidation with Stable Isotope Labeling
To differentiate between in vivo oxidation and artifactual oxidation during sample preparation, a stable isotope labeling approach can be used.[10][11][12] This method involves oxidizing all unoxidized methionine residues with ¹⁸O-labeled hydrogen peroxide.
Materials:
-
¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)
-
Denaturing buffer (e.g., 8M urea)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
0.1% Formic acid in water (Solvent A)
-
0.1% Formic acid in 80% acetonitrile (Solvent B)
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a denaturing buffer.
-
Quantify protein concentration using a BCA assay.[10]
-
-
Stable Isotope Labeling:
-
Reduction, Alkylation, and Digestion:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a nano-HPLC system coupled to a mass spectrometer.[8]
-
LC Gradient Example:
-
Start at 3% Solvent B, hold for 2 min.
-
Increase to 10% B over 5 min.
-
Increase to 38% B over 68 min.
-
Ramp to 90% B in 3 min and hold for 3 min.
-
Return to initial conditions and re-equilibrate.[10]
-
-
Mass Spectrometry Parameters:
-
Operate in data-dependent mode.
-
Acquire MS1 scans in the Orbitrap and MS2 scans in the ion trap.[10]
-
-
-
Data Analysis:
-
Identify peptides containing methionine sulfoxide.
-
Quantify the ratio of the peak intensities for peptides with ¹⁶O-labeled methionine sulfoxide (in vivo oxidized) and ¹⁸O-labeled methionine sulfoxide (in vitro labeled). The 2 Da mass difference allows for their differentiation.[11]
-
Data Presentation
Quantitative data from this compound analysis should be presented in a clear and structured format to allow for easy comparison between samples or conditions.
Table 1: Quantification of Methionine Oxidation in a Monoclonal Antibody.
| Methionine Residue Location | Control (% Oxidation) | Stressed (% Oxidation) |
| Heavy Chain, Met-252 | 1.2 | 15.8 |
| Heavy Chain, Met-428 | 0.8 | 9.5 |
| Light Chain, Met-4 | 0.5 | 3.2 |
Table 2: Fractional Oxidation Levels of Methionine-Containing Peptides in Cell Lysates.
| Peptide Sequence | Unstressed Cells (Fractional Oxidation) | Oxidatively Stressed Cells (Fractional Oxidation) |
| VDMETK | 0.05 | 0.45 |
| YMETFGAER | 0.02 | 0.31 |
| LMETGFIAAR | 0.08 | 0.52 |
Troubleshooting and Considerations
-
Artifactual Oxidation: Methionine is prone to oxidation during sample preparation, particularly during long trypsin digestion and electrospray ionization.[10][13] The use of stable isotope labeling (Protocol 2) is highly recommended to mitigate this issue.
-
Incomplete Oxidation: Ensure complete chemical oxidation to this compound in Protocol 1 for accurate total methionine quantification. Reaction conditions may need to be optimized for different protein samples.
-
Mass Spectrometry Data Analysis: The analysis of mass spectrometry data for post-translational modifications can be complex. Specialized software is required to accurately identify and quantify modified peptides.
-
Standard Purity: The accuracy of quantification in Protocol 1 is dependent on the purity of the this compound standard.
Conclusion
The quantification of this compound is a reliable method for assessing protein oxidation. The choice of protocol depends on the specific research question. For determining the total methionine content, a complete oxidation to this compound followed by amino acid analysis is a robust method. For distinguishing between physiologically relevant oxidation and experimental artifacts, stable isotope labeling coupled with LC-MS/MS is the preferred approach. These methods provide valuable tools for researchers and drug development professionals to monitor protein stability and the impact of oxidative stress.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. biology.stackexchange.com [biology.stackexchange.com]
Application Note and Protocols for the Synthesis of Stable Isotope-Labeled Methionine Sulfone Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[1][2] The irreversible oxidation to this compound can alter protein structure and function, and its presence is often monitored in biopharmaceutical development and studies of oxidative stress.[2][3] Accurate quantification of this compound in complex biological matrices requires stable isotope-labeled internal standards for mass spectrometry-based assays.[4] This document provides a detailed protocol for the synthesis, purification, and characterization of stable isotope-labeled this compound, using L-Methionine-[1-¹³C] as an example. These standards are critical for applications in drug metabolism, pharmacokinetic studies, and proteomics research.[5]
Data Presentation
| Parameter | Starting Material (L-Methionine-[1-¹³C]) | Final Product (L-Methionine Sulfone-[1-¹³C]) |
| Molecular Formula | C₄¹³CH₁₁NO₂S | C₄¹³CH₁₁NO₄S |
| Molecular Weight | 150.21 g/mol | 182.20 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C | ≥99 atom % ¹³C |
| Chemical Purity (Post-Purification) | ≥98% | >98% |
| Typical Yield | Not Applicable | Quantitative (>95%) |
Experimental Protocols
I. Synthesis of L-Methionine Sulfone-[1-¹³C]
This protocol describes the quantitative oxidation of L-Methionine-[1-¹³C] to L-Methionine sulfone-[1-¹³C] using performic acid.[6]
Materials:
-
L-Methionine-[1-¹³C] (Commercially available)
-
Formic acid (≥98%)
-
Hydrogen peroxide (30%)
-
Deionized water
-
Rotary evaporator
-
Lyophilizer
-
Standard laboratory glassware and safety equipment
Procedure:
-
Preparation of Performic Acid:
-
In a clean, ice-chilled glass vessel, prepare performic acid by mixing formic acid and hydrogen peroxide (30%) in a 9:1 (v/v) ratio.
-
Allow the mixture to react on ice for 60 minutes with occasional swirling. Caution: Performic acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.
-
-
Oxidation Reaction:
-
Dissolve a known quantity of L-Methionine-[1-¹³C] in a minimal amount of deionized water.
-
Slowly add the freshly prepared performic acid to the methionine solution at a molar ratio of approximately 10:1 (performic acid:methionine).
-
Stir the reaction mixture at room temperature for 4 hours. The reaction is typically quantitative.[6]
-
-
Work-up and Isolation:
-
Following the incubation period, remove the excess performic acid and solvent by rotary evaporation under reduced pressure.
-
To ensure complete removal, re-dissolve the residue in deionized water and repeat the rotary evaporation step twice.
-
For the final product, lyophilize the aqueous solution to obtain a white, crystalline powder of L-Methionine sulfone-[1-¹³C].
-
II. Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the synthesized standard is crucial to remove any unreacted starting material or byproducts. A mixed-mode HPLC method is effective for separating methionine and its oxidized forms.[7][8]
Instrumentation and Columns:
-
HPLC system with UV detector
-
Mixed-mode column (e.g., SIELC Primesep 100, 4.6 x 150 mm, 5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
Procedure:
-
Dissolve the crude L-Methionine sulfone-[1-¹³C] in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect the fraction corresponding to the L-Methionine sulfone-[1-¹³C] peak.
-
Pool the collected fractions and lyophilize to obtain the purified standard.
III. Characterization
A. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the final product.
-
Technique: Electrospray ionization mass spectrometry (ESI-MS).
-
Expected m/z:
-
For L-Methionine-[1-¹³C]: [M+H]⁺ = 151.06
-
For L-Methionine sulfone-[1-¹³C]: [M+H]⁺ = 183.05
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides structural confirmation of the synthesized standard. ¹H and ¹³C NMR should be performed.
-
¹H NMR: Expect shifts in the protons adjacent to the sulfur atom upon oxidation.
-
¹³C NMR: The key confirmation will be the signal from the ¹³C-labeled carboxyl carbon. The chemical shift will differ from the starting material, and its presence will confirm the isotopic label.
Mandatory Visualizations
References
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Methionine Sulfone in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. Oxidative stress is a key pathological feature of AD, causing damage to lipids, nucleic acids, and proteins. Methionine, an amino acid containing a sulfur group, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process can lead to the formation of methionine sulfoxide (MetO), a reversible modification, and further to the irreversible methionine sulfone (MetSO2). The accumulation of these oxidized forms, particularly the irreversible MetSO2, can lead to protein aggregation, loss of function, and contribute to the neurodegenerative cascade.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound in preclinical Alzheimer's disease models.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in methionine oxidation in Alzheimer's disease and the general experimental workflows for its detection.
Signaling Pathway of Methionine Oxidation in Alzheimer's Disease
Caption: Methionine oxidation pathway in Alzheimer's disease.
General Experimental Workflow for this compound Detection
Caption: General workflow for detecting this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for methionine sulfoxide (MetO) in Alzheimer's disease models. Data for this compound (MetSO2) is currently limited in the literature.
Table 1: Methionine Sulfoxide (MetO) Levels in 5XFAD Mouse Model Hippocampus
| Age of Mice | Genotype | Total MetO Peptides Detected | Key Upregulated MetO Proteins | Reference |
| 3 Months | 5XFAD | 396 | - | [4] |
| 6 Months | 5XFAD | 606 | GFAP, APOE, VIME | [4] |
| 9 Months | 5XFAD | 822 | GFAP, APOE, VIME | [4] |
Table 2: Stoichiometry of Methionine Oxidation in Mouse Brain
| Age of Mice | Average In Vivo Methionine Oxidation Stoichiometry (MOS) | Reference |
| 6 Months | 0.051 | [3] |
| 20 Months | 0.050 | [3] |
Experimental Protocols
Protocol 1: Quantification of Total Methionine as this compound using Performic Acid Oxidation and LC-MS/MS
This protocol is designed to determine the total methionine content in a protein sample by converting all methionine residues to this compound, which is a stable derivative suitable for quantification.
Materials:
-
Brain tissue from AD model and wild-type control mice
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Performic acid (prepare fresh: 9 parts 88% formic acid to 1 part 30% hydrogen peroxide, incubate at room temperature for 1 hour)
-
6N HCl
-
Sodium citrate loading buffer (pH 2.2)
-
This compound standard
-
LC-MS/MS system
Procedure:
-
Protein Extraction: Homogenize brain tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA assay.
-
Performic Acid Oxidation: a. To a known amount of protein (e.g., 100 µg), add freshly prepared performic acid. b. Incubate the mixture on ice for 16 hours to ensure complete oxidation of methionine to this compound.
-
Acid Hydrolysis: a. Neutralize the performic acid with hydrobromic acid. b. Add 6N HCl to the sample. c. Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.
-
Sample Preparation for LC-MS/MS: a. Dry the hydrolyzed sample under a stream of nitrogen. b. Reconstitute the sample in sodium citrate loading buffer.
-
LC-MS/MS Analysis: a. Inject the sample into an LC-MS/MS system equipped with a suitable column for amino acid analysis. b. Use a standard curve prepared with known concentrations of this compound to quantify the amount in the sample. c. The mass spectrometer should be operated in a mode that allows for the specific detection of the mass-to-charge ratio of this compound.
Protocol 2: Redox Proteomics for Identification of Oxidatively Modified Proteins
This protocol provides a general workflow for identifying a broad range of oxidatively modified proteins, including those with methionine sulfoxide/sulfone.
Materials:
-
Brain tissue extracts
-
2D gel electrophoresis system
-
2,4-dinitrophenylhydrazine (DNPH) for carbonyl detection
-
Anti-DNPH antibody
-
Anti-methionine sulfoxide antibody (if available and validated)
-
Secondary antibodies conjugated to HRP or fluorescent dyes
-
Mass spectrometer (MALDI-TOF or ESI-MS/MS)
Procedure:
-
Protein Extraction and Derivatization (for carbonyls): a. Extract proteins as described in Protocol 1. b. For carbonyl detection, derivatize a portion of the protein extract with DNPH.
-
2D Gel Electrophoresis: a. Separate the proteins by their isoelectric point (first dimension) and then by their molecular weight (second dimension). b. Run two parallel gels: one for total protein staining (e.g., Coomassie or SYPRO Ruby) and one for Western blotting.
-
Western Blotting: a. Transfer the proteins from the second gel to a nitrocellulose or PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody against the oxidative modification of interest (e.g., anti-DNPH for carbonyls, or anti-methionine sulfoxide). d. Wash the membrane and incubate with a corresponding secondary antibody. e. Detect the signal using an appropriate substrate (e.g., chemiluminescent or fluorescent).
-
Protein Identification by Mass Spectrometry: a. Compare the Western blot image to the total protein-stained gel to identify spots corresponding to oxidatively modified proteins. b. Excise the identified protein spots from the stained gel. c. Perform in-gel digestion with trypsin. d. Analyze the resulting peptides by mass spectrometry to identify the protein.
Protocol 3: Western Blotting for Methionine Sulfoxide
This protocol is for the detection of proteins containing methionine sulfoxide using a specific antibody. Note that the specificity of commercially available anti-methionine sulfoxide antibodies should be carefully validated.[5]
Materials:
-
Brain tissue extracts
-
SDS-PAGE system
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Anti-methionine sulfoxide primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation and SDS-PAGE: a. Prepare protein lysates from brain tissue. b. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-methionine sulfoxide antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Concluding Remarks
The detection and quantification of this compound in Alzheimer's disease models is a critical area of research for understanding the role of irreversible oxidative damage in neurodegeneration. While robust methods exist for the analysis of methionine sulfoxide, the specific detection of this compound, particularly with immunological methods, requires further development. The protocols outlined in this document provide a foundation for researchers to investigate methionine oxidation in the context of AD, with the mass spectrometry-based approaches offering the most definitive and quantitative results for this compound. Further research is needed to develop and validate tools for the routine detection of this important biomarker of severe oxidative stress.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Methionine Sulfoxide Speciation in Mouse Hippocampus Revealed by Global Proteomics Exhibits Age- and Alzheimer’s Disease-Dependent Changes Targeted to Mitochondrial and Glycolytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wanted and Wanting: Antibody Against Methionine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Methionine Sulfone using HILIC-ESI-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide and subsequently methionine sulfone.[1] The presence and quantity of these oxidized forms can be critical indicators of oxidative stress in biological systems and a key quality attribute of protein-based therapeutics. Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) offers a robust and sensitive method for the direct analysis of these highly polar compounds without the need for derivatization.[2] This application note provides a detailed protocol for the analysis of this compound using HILIC-ESI-MS/MS.
Experimental Protocols
Standard and Sample Preparation
a. Standard Preparation:
-
Obtain a certified standard of L-Methionine sulfone.
-
Prepare a stock solution of 1 mg/mL in deionized water.
-
Perform serial dilutions of the stock solution with a mixture of 90:10 (v/v) methanol:water to create calibration standards at desired concentrations (e.g., 1 µg/mL to 100 µg/mL).
b. Sample Preparation (from Biological Matrix, e.g., Serum):
-
To 100 µL of serum, add 300 µL of acetonitrile to precipitate proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 75:25 acetonitrile:water with 0.1% formic acid).
Note on Oxidation: In-vitro oxidation of methionine during sample preparation is a known issue.[4] To minimize this artifact, it is recommended to work under an inert atmosphere (e.g., argon or nitrogen) whenever possible, especially during extraction and evaporation steps.[5] For highly accurate quantification, stable isotope labeling with ¹⁸O-hydrogen peroxide can be employed to differentiate between in-vivo and artifactual oxidation.[6][7]
HILIC-ESI-MS/MS Method
a. Liquid Chromatography (LC) Conditions:
-
Column: Ascentis® Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 0.1% formic acid, pH adjusted to 3.5 with ammonium formate.
-
Gradient: Isocratic elution with 75% A and 25% B. (Note: A gradient can be developed for separating multiple methionine oxidation states, for example, a linear increase in aqueous solvent from 5% to 70% over 90 minutes[1]).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
b. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. A full scan (e.g., m/z 150-300) can be used for initial identification.
-
Precursor Ion (Q1): To be determined based on the protonated molecular weight of this compound ([M+H]⁺).
-
Product Ion (Q3): To be determined by fragmentation of the precursor ion.
-
Collision Energy (CE): To be optimized for the specific instrument and analyte.
-
Dwell Time: To be optimized for the number of MRM transitions and chromatographic peak width.
Data Presentation
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters. Note that specific values for this compound may vary, and the data for ¹³C-L-methionine is provided for reference.
| Parameter | Typical Value | Reference |
| Linearity Range | 10 - 150 ng/mL (for ¹³C-L-methionine) | [3] |
| Correlation Coefficient (r²) | ≥ 0.99 (for ¹³C-L-methionine) | [3] |
| Lower Limit of Quantification (LOQ) | 10 ng/mL (for ¹³C-L-methionine) | [3] |
| Intra-day Precision (RSD) | < 3.6% (for ¹³C-L-methionine) | [3] |
| Inter-day Precision (RSD) | < 6.5% (for ¹³C-L-methionine) | [3] |
| Average Recovery | 100.48% (for ¹³C-L-methionine) | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship of Methionine Oxidation
Caption: Oxidation pathway of methionine.
References
- 1. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantification of 1-(13) C-L-methionine in rat serum with hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methionine Sulfone as a Potential Biomarker in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia and is associated with increased oxidative stress, a key factor in the development of diabetic complications. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Methionine, an essential sulfur-containing amino acid, is particularly susceptible to oxidation by ROS. This process leads to the formation of methionine sulfoxide and subsequently to the irreversible oxidation product, methionine sulfone. The accumulation of this compound in proteins can lead to conformational changes and functional impairment, contributing to cellular damage. Consequently, this compound is emerging as a potential biomarker for assessing long-term oxidative stress in diabetes and its associated complications.
This compound and Oxidative Stress in Diabetes
Under conditions of hyperglycemia, the production of ROS is elevated through various mechanisms, including glucose auto-oxidation and the formation of advanced glycation end-products (AGEs). These ROS can oxidize methionine residues in proteins to form methionine sulfoxide, which can be further oxidized to this compound. While the oxidation to methionine sulfoxide is reversible by the action of methionine sulfoxide reductases (MsrA and MsrB), the formation of this compound is considered an irreversible modification. This irreversibility makes this compound a stable indicator of cumulative oxidative damage.
Studies have shown a link between oxidative stress and diabetic complications. For instance, increased levels of oxidized methionine have been observed in patients with diabetes and renal failure[1]. While much of the research has focused on methionine sulfoxide, the presence of this compound is a definitive marker of severe oxidative stress. A study in HIV-exposed uninfected children found that elevated levels of this compound were associated with impaired growth, linking this marker to oxidative stress-related developmental issues[2]. Although direct quantitative data in a diabetic population is limited, the established role of oxidative stress in diabetes strongly suggests that this compound levels would be elevated and could serve as a valuable biomarker for disease progression and the efficacy of therapeutic interventions aimed at reducing oxidative stress.
Data Presentation
Table 1: Quantitative Data on Methionine Oxidation Products in Clinical Studies
| Analyte | Condition | Matrix | Fold Change/Observation | Reference |
| Methionine Sulfoxide | Diabetes with renal failure | Serum Albumin (Met-111, Met-147) | Highly oxidized compared to controls | [1] |
| This compound | HIV-exposed uninfected children (long cART exposure) | Plasma | Higher levels compared to HIV-unexposed children | [2] |
| This compound | HIV-exposed uninfected children | Plasma | Increased levels associated with decreased weight and length | [2] |
Note: Direct quantitative data comparing this compound levels in diabetic vs. non-diabetic populations is currently limited in published literature. The data presented for methionine sulfoxide provides a strong rationale for investigating this compound in a similar context.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of amino acids and their oxidized forms in biological fluids[3].
1. Materials and Reagents:
-
Human plasma (collected in EDTA- or heparin-treated tubes)
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation solution (e.g., 80:20 ACN:Water with 0.1% formic acid)
-
Centrifuge capable of 14,000 x g
-
LC-MS/MS system with a HILIC column (e.g., Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm)
2. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Column: Ascentis® Express HILIC, 10 cm x 3.0 mm, 2.7 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 50% A
-
5-6 min: Hold at 50% A
-
6-7 min: Return to 95% A
-
7-10 min: Column re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. (To be determined by infusion of standards).
-
4. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Quantify the amount of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Methionine oxidation pathway in diabetes.
Caption: Workflow for this compound quantification.
Conclusion
This compound holds significant promise as a stable and reliable biomarker of cumulative oxidative stress in diabetes research. Its irreversible nature provides a distinct advantage over the more transient methionine sulfoxide. While further studies are needed to establish definitive quantitative correlations in diabetic populations, the methodologies for its detection are available. The protocols and information provided herein offer a solid foundation for researchers to investigate the role of this compound in the pathogenesis of diabetic complications and to evaluate the efficacy of novel therapeutic strategies aimed at mitigating oxidative damage.
References
Troubleshooting & Optimization
"preventing artificial oxidation to methionine sulfone during sample prep"
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the artificial oxidation of methionine to methionine sulfoxide and methionine sulfone during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a significant problem in sample analysis?
Methionine is an amino acid containing a sulfur atom in its side chain, making it highly susceptible to oxidation.[1] This process typically converts methionine's thioether group first to methionine sulfoxide (MetO), a +16 Da mass shift, and then further to this compound (MetO₂), a +32 Da mass shift.[2]
This artificial (in vitro) oxidation is problematic for several reasons:
-
It masks the true biological state: In vivo methionine oxidation can be a genuine post-translational modification that regulates protein function.[3][4] Artificial oxidation during sample prep can obscure or lead to an overestimation of these true biological levels.[5][6]
-
It affects analytical results: Oxidized peptides are more hydrophilic and elute earlier in reversed-phase chromatography, complicating analysis.[2][7]
Q2: What is the difference between methionine sulfoxide (MetO) and this compound (MetO₂)?
Methionine oxidation is a two-step process.[10] The initial, more common oxidation product is methionine sulfoxide. Under stronger oxidizing conditions or prolonged exposure, the sulfoxide can be further oxidized to this compound.[10] A key difference is that the conversion to methionine sulfoxide is potentially reversible by cellular enzymes (methionine sulfoxide reductases) and some chemical methods, while the formation of this compound is considered biologically irreversible.[4][10]
Q3: What are the primary causes of artificial methionine oxidation during sample preparation?
Several factors during sample handling and analysis can introduce artificial oxidation:
-
Reagents and Solvents: Oxidizing agents like hydrogen peroxide (H₂O₂) or metal ions (Fe²⁺, Cu⁺) can be present as impurities.[5][11] The corrosion of stainless steel containers by chloride ions can generate iron ions that catalyze oxidation.[12]
-
Air Exposure: Prolonged exposure to atmospheric oxygen, especially during long procedures like overnight trypsin digestion, can cause significant oxidation.[3][6][13]
-
Temperature and Light: Elevated temperatures and exposure to intense light can increase the rate of oxidation.[5][11][12][13]
-
Long Incubation Times: Extended protocols, such as certain filter-aided sample preparation (FASP) methods, increase the sample's exposure time to potential oxidants.[13]
-
LC-MS/MS Analysis: The process of electrospray ionization (ESI) itself can be a source of oxidation.[6][7][8]
Q4: How can I reliably detect and quantify methionine oxidation in my samples?
The two primary methods for detection are:
-
Mass Spectrometry (MS): This is the most definitive method. The oxidation of methionine to methionine sulfoxide results in a mass increase of +16 Da, while further oxidation to this compound adds +32 Da to the peptide's mass.[2]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Oxidized peptides are more polar than their non-oxidized counterparts. Consequently, they will typically elute earlier from the HPLC column.[2][7]
Troubleshooting Guide
Q5: My mass spectrometry data shows a significant peak at +16 Da for a methionine-containing peptide. What should I do?
A +16 Da peak indicates the presence of methionine sulfoxide. The first step is to determine if this is a biological modification or an artifact of your sample preparation.
-
Review Your Protocol: Scrutinize your sample preparation workflow for the common causes listed in Q3. Were samples left at room temperature for extended periods? Were all reagents fresh and of high purity?
-
Process a Control: If possible, process a recombinant protein standard known to have low oxidation levels using the exact same protocol to see if oxidation is introduced.
-
Implement Preventative Measures: Re-prepare the sample using the protocols and best practices outlined below, such as adding antioxidants or minimizing air exposure. If the +16 Da peak is significantly reduced or eliminated, the oxidation was likely artificial.
Q6: I'm seeing high levels of oxidation even in my freshly prepared control samples. What is the most likely culprit?
If a known "low-oxidation" standard shows high oxidation after your prep, the issue is almost certainly within your workflow or reagents.
-
Check Your Buffers and Water: Ensure you are using fresh, high-purity water and buffers. Metal ion contamination is a common hidden cause.[5][11]
-
Evaluate Digestion Time: Long, overnight digests are a major source of in vitro oxidation.[6] Consider a shorter digestion time or a faster protocol.
-
Minimize Air Contact: Ensure tubes are properly sealed. If possible, purging containers with an inert gas like argon or nitrogen can help.
-
Keep Samples Cold: Perform as many steps as possible on ice or at 4°C to slow down oxidative reactions.[13]
Q7: I added an antioxidant to my buffers, but I still observe significant oxidation. What could be the reason?
-
Incorrect Concentration: The antioxidant may be at too low a concentration to be effective. The required amount can depend on the level of oxidative stress in the sample.[12]
-
Antioxidant Instability: Some antioxidants can degrade over time. Ensure your antioxidant stock solutions are fresh.
-
Inappropriate Choice: The chosen antioxidant may not be effective against the specific type of reactive oxygen species present. L-methionine is often superior because it acts as a sacrificial substrate for the same oxidants that target methionine residues in the protein.[14]
-
Post-Prep Oxidation: The oxidation may be occurring during the LC-MS analysis itself (in-source oxidation).[7][8] This is harder to control but can sometimes be identified by the identical elution profiles of the modified and unmodified peptides.[7]
Data & Protocols for Oxidation Prevention
Effectiveness of Common Antioxidants
The addition of antioxidants to buffers is a primary strategy for preventing artificial oxidation. Free L-methionine is often highly effective as it acts as a competitive scavenger.[14]
| Antioxidant | Recommended Molar Ratio (Protein:Antioxidant) | Notes |
| L-Methionine | 1:5 or higher | Superior in many cases as it directly scavenges oxidants that target protein-bound methionine.[12][14] |
| Sodium Thiosulfate | 1:25 | Effective scavenger, but be aware it can form adducts with the protein.[12] |
| N-acetyl-cysteine (NAC) | Varies (e.g., 5 mM) | Less protective than methionine in some studies.[14][15] |
| Catalase | Varies | Specifically scavenges hydrogen peroxide (H₂O₂).[12] |
Experimental Protocol: Low-Oxidation Sample Preparation for Proteomics
This protocol incorporates multiple strategies to minimize the risk of artificial methionine oxidation during a standard proteomics workflow.
Reagents:
-
Lysis Buffer (e.g., RIPA, Urea-based)
-
Antioxidant Stock: 100 mM L-methionine in high-purity water (prepare fresh)
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agent: 500 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (proteomics grade)
-
Quenching Solution: 5% Formic Acid
Procedure:
-
Lysis:
-
Perform all steps on ice.
-
Add the L-methionine stock solution to your lysis buffer immediately before use to a final concentration of 5-10 mM.
-
Lyse cells or tissue quickly according to your standard protocol.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM. Incubate for 30 minutes in the dark.
-
-
Protease Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., urea to <1 M).
-
Add trypsin at a 1:50 ratio (trypsin:protein).
-
Incubate at 37°C for 4 hours (avoid overnight incubation to reduce oxidation risk).[6]
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.5-1%, lowering the pH.
-
Proceed immediately to C18 desalting (e.g., StageTip, ZipTip) to clean up the peptide sample.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
Storage:
-
Store the dried peptide pellet at -80°C until LC-MS/MS analysis to prevent degradation.
-
Visualizations
Caption: Chemical pathway of methionine oxidation.
Caption: Key steps in sample prep with oxidation risks.
Caption: Troubleshooting flowchart for methionine oxidation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Oxidation Perturbs the Structural Core of the Prion Protein and Suggests a Generic Misfolding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of antioxidants in protein formulation against oxidative stress using various biophysical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of a Specific Antibody for Methionine Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of a specific antibody for methionine sulfone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing an antibody specific for this compound?
A1: The main difficulties lie in the small size and subtle chemical difference of the sulfone modification compared to the unmodified methionine and the intermediate methionine sulfoxide. The immune system often recognizes the entire peptide context rather than the isolated modification, leading to challenges in generating a truly specific antibody that is independent of the surrounding amino acid sequence.[1] Furthermore, the irreversible nature of the sulfone modification, while making it a stable epitope, also means it's not subject to the in-vivo repair mechanisms that exist for methionine sulfoxide, potentially impacting its presentation to the immune system.[2][3]
Q2: Is it more difficult to generate an antibody for this compound compared to methionine sulfoxide?
A2: While both present similar challenges of being small post-translational modifications, the existing literature on generating antibodies for post-translationally modified amino acids suggests that achieving specificity for either is difficult.[1] However, the distinct stereochemistry and charge distribution of the sulfone group compared to the sulfoxide might offer a unique epitope that could be targeted. The irreversibility of the sulfone modification could be an advantage in terms of epitope stability during the immunization and screening process.[2][3]
Q3: Can I use a commercial anti-methionine sulfoxide antibody to detect this compound?
A3: It is unlikely that a commercial antibody raised against methionine sulfoxide will effectively recognize this compound due to the differences in their chemical structures. You would need to empirically test for cross-reactivity. It is crucial to perform dot blot or ELISA assays with peptides containing unmodified methionine, methionine sulfoxide, and this compound to determine the specificity of any antibody.
Q4: What are the most critical steps in the experimental workflow for developing a this compound-specific antibody?
A4: The most critical steps are:
-
Antigen Preparation: Ensuring the complete and specific oxidation of methionine to this compound in the immunogen without other modifications.
-
Immunization Strategy: Choosing an appropriate carrier protein and adjuvant to enhance the immunogenicity of the small modified peptide.
-
Screening and Selection: Implementing a stringent screening cascade to eliminate clones that cross-react with unmodified methionine or methionine sulfoxide.
Troubleshooting Guides
Problem 1: Low or No Immune Response to the this compound Immunogen
| Possible Cause | Recommended Solution |
| Poor Immunogenicity of the Peptide | - Increase the number of conjugated peptides per carrier protein.- Use a more immunogenic carrier protein (e.g., KLH instead of BSA).- Co-administer with a potent adjuvant. |
| Inefficient Conjugation to Carrier Protein | - Verify the efficiency of the conjugation reaction using analytical techniques like MALDI-TOF mass spectrometry.- Optimize the conjugation chemistry (e.g., carbodiimide chemistry for coupling carboxyl groups to amines). |
| Degradation of the Immunogen | - Ensure sterile preparation and storage of the immunogen.- Analyze the integrity of the immunogen before each immunization. |
Problem 2: High Cross-Reactivity with Unmodified Methionine or Methionine Sulfoxide
| Possible Cause | Recommended Solution |
| Immune Response Dominated by the Peptide Backbone | - Implement a negative selection step during screening. Pre-incubate the antibody-containing supernatant with beads coated with the unmodified and sulfoxide versions of the peptide to remove cross-reactive antibodies.- Screen hybridomas against all three forms of the peptide (unmodified, sulfoxide, and sulfone) in parallel from the initial stages. |
| Insufficient Purity of the Immunogen | - Purify the this compound-containing peptide to a high degree using HPLC to remove any residual unmodified or sulfoxide forms before conjugation to the carrier protein. |
| Polyclonal Nature of the Initial Response | - Proceed with monoclonal antibody development to isolate specific clones.- Perform affinity purification of polyclonal serum using an antigen column with the this compound peptide, followed by a depletion step with the unmodified and sulfoxide peptides. |
Problem 3: The Selected Antibody Works in ELISA but Not in Western Blot or Immunohistochemistry
| Possible Cause | Recommended Solution |
| Epitope Masking in Denatured Proteins | - The antibody may recognize a conformational epitope that is lost upon protein denaturation in SDS-PAGE.- Optimize the Western blot protocol: try different blocking buffers, antibody concentrations, and incubation times.- For immunohistochemistry, experiment with different antigen retrieval methods (heat-induced or enzymatic). |
| Low Abundance of the Target Modification | - Enrich the sample for the target protein before running the Western blot.- Use a more sensitive detection system (e.g., chemiluminescence with a longer exposure time). |
| Antibody Incompatibility with Fixatives (IHC) | - Test different fixation methods (e.g., formalin, methanol, acetone). |
Experimental Protocols
Protocol 1: Preparation of a this compound-Containing Peptide Immunogen
-
Peptide Synthesis: Synthesize a peptide of 10-15 amino acids containing a central methionine residue. The flanking amino acids should be chosen to avoid other easily oxidizable residues (e.g., Cys, Trp).
-
Oxidation to this compound:
-
Dissolve the peptide in an appropriate buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Add a 100-fold molar excess of hydrogen peroxide (H₂O₂). To drive the reaction towards the sulfone, a higher concentration of H₂O₂ (e.g., up to 3M) and longer incubation times may be necessary.[4]
-
Incubate at room temperature for 24-48 hours.
-
Monitor the reaction progress using reverse-phase HPLC and mass spectrometry to confirm the complete conversion of methionine to this compound.
-
-
Purification: Purify the this compound-containing peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
-
Conjugation to Carrier Protein (e.g., KLH):
-
Activate the carboxyl groups of the carrier protein using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS).
-
Add the purified this compound peptide to the activated carrier protein.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Remove unconjugated peptide by dialysis or size-exclusion chromatography.
-
-
Quantification: Determine the concentration of the final immunogen using a protein assay (e.g., BCA assay).
Protocol 2: Screening for a this compound-Specific Antibody by Indirect ELISA
-
Antigen Coating:
-
Coat separate 96-well plates with the following antigens (1-5 µg/mL in PBS) overnight at 4°C:
-
Peptide with unmodified methionine
-
Peptide with methionine sulfoxide
-
Peptide with this compound
-
-
-
Blocking: Wash the plates with PBS containing 0.05% Tween-20 (PBST) and block with 5% non-fat dry milk in PBST for 1-2 hours at room temperature.
-
Primary Antibody Incubation:
-
Add hybridoma supernatants or dilutions of purified antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plates three times with PBST.
-
Secondary Antibody Incubation:
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at the recommended dilution.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plates five times with PBST.
-
Detection:
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 1 M sulfuric acid.
-
-
Analysis: Read the absorbance at 450 nm. A desirable antibody will show a strong signal only on the plate coated with the this compound peptide.
Visualizations
References
- 1. Wanted and Wanting: Antibody Against Methionine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methionine oxidation selectively enhances T cell reactivity against a melanoma antigen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis to Minimize Methionine Sulfone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic hydrolysis of proteins. The focus is on practical strategies to minimize the unwanted oxidation of methionine to methionine sulfone, a critical quality attribute in biopharmaceutical development and proteomics.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic hydrolysis that can lead to elevated levels of this compound.
Issue 1: High Levels of this compound Detected Post-Hydrolysis
| Potential Cause | Recommended Solution |
| Oxidative Stress During Sample Preparation and Hydrolysis | - Work Quickly and at Low Temperatures: Minimize the exposure of your sample to air and ambient temperatures. Perform sample preparation steps on ice whenever possible. - Use Degassed Buffers: Deoxygenate all buffers and solutions by sparging with an inert gas like nitrogen or argon before use. |
| Presence of Pro-oxidants (e.g., Metal Ions) | - Use High-Purity Reagents: Employ high-purity water and reagents to minimize trace metal contamination. - Incorporate a Chelating Agent: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) to your buffers to sequester metal ions that can catalyze oxidation reactions. |
| Inappropriate Hydrolysis Conditions | - Optimize pH: Adjust the pH of the hydrolysis reaction to the optimal range for your chosen enzyme that also minimizes oxidation. While enzyme activity is crucial, extreme pH values can sometimes promote oxidation. - Optimize Temperature: Use the lowest effective temperature for your enzyme to reduce the rate of oxidation reactions. While many enzymes have optimal activity at higher temperatures, a slightly lower temperature may provide a better balance between digestion efficiency and minimizing oxidation. |
| Inadequate Use of Antioxidants | - Add Antioxidants: Incorporate antioxidants directly into your digestion buffer. Free L-methionine is a common and effective scavenger of reactive oxygen species. |
Issue 2: Inconsistent this compound Levels Between Batches
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | - Use Freshly Prepared Solutions: Prepare buffers and reagent solutions fresh for each experiment to avoid degradation and the introduction of oxidants. - Qualify Reagent Lots: If possible, test new lots of critical reagents for their potential to induce oxidation. |
| Inconsistent Experimental Procedure | - Standardize Protocols: Ensure that all experimental steps, including incubation times, temperatures, and mixing, are performed consistently across all samples and batches. - Minimize Light Exposure: Protect your samples from light, as photo-oxidation can contribute to methionine oxidation. |
| Contamination of Labware | - Thoroughly Clean Labware: Ensure all tubes, pipette tips, and other equipment are free from metal ion and oxidant contamination. Consider using metal-free labware where possible. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
Q2: What are the main factors that contribute to this compound formation during enzymatic hydrolysis?
Several factors can contribute to the oxidation of methionine to this compound during enzymatic hydrolysis:
-
Reactive Oxygen Species (ROS): The presence of ROS, such as hydrogen peroxide, hydroxyl radicals, and superoxide anions, is a primary driver of oxidation.
-
Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), can catalyze the formation of ROS.
-
High Temperatures: Elevated temperatures used to accelerate enzymatic digestion can also increase the rate of oxidation reactions.
-
pH: While the oxidation of methionine itself is largely pH-independent, the activity of pro-oxidants and the stability of the protein can be influenced by pH.
-
Light Exposure: Exposure to light, particularly UV light, can generate free radicals and promote oxidation.
-
Extended Incubation Times: Longer digestion times increase the window of opportunity for oxidation to occur.
Q3: Which enzymes are recommended for minimizing methionine oxidation?
The choice of enzyme depends on the specific protein and the desired cleavage pattern. However, some general considerations apply:
-
Trypsin: This is one of the most commonly used proteases. It has an optimal pH in the neutral to slightly alkaline range (pH 7.5-8.5). Operating at the lower end of the optimal temperature range (e.g., 37°C) is advisable.
-
Chymotrypsin: Often used in conjunction with trypsin, it has an optimal pH of around 8.0. Similar to trypsin, using a controlled temperature is important.
-
Pepsin: This enzyme is active at a very low pH (around 2.0). While these acidic conditions can be denaturing and potentially expose more methionine residues, the low pH can also minimize the reactivity of some pro-oxidants.
There is no single "best" enzyme for preventing oxidation, as the overall process optimization is key. It is recommended to perform pilot experiments to determine the optimal enzyme and conditions for your specific protein of interest.
Q4: What antioxidants can be used to prevent this compound formation, and at what concentrations?
Several antioxidants can be added to the hydrolysis buffer to scavenge ROS and protect methionine residues.
| Antioxidant | Recommended Concentration | Notes |
| L-Methionine (free) | 10-20 mM | Acts as a sacrificial scavenger for reactive oxygen species. |
| Sodium Thiosulfate | 1-10 mM | An effective reducing agent that can help prevent oxidation. |
| Catalase | 10-50 U/mL | An enzyme that specifically decomposes hydrogen peroxide, a major source of oxidative stress. |
Q5: How can I accurately quantify this compound in my samples?
The most common and accurate method for quantifying this compound is Liquid Chromatography-Mass Spectrometry (LC-MS) , often in the form of peptide mapping. A detailed protocol can be found in the "Experimental Protocols" section below. This technique allows for the separation of peptides containing methionine, methionine sulfoxide, and this compound, followed by their detection and quantification based on their mass-to-charge ratio.
Experimental Protocols
Protocol 1: Optimized Enzymatic Hydrolysis with Trypsin to Minimize this compound Formation
Materials:
-
Protein of interest
-
Denaturation Buffer: 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0 (degassed)
-
Reduction Reagent: 1 M Dithiothreitol (DTT) in high-purity water (prepare fresh)
-
Alkylation Reagent: 0.5 M Iodoacetamide (IAA) in high-purity water (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 7.8, containing 10 mM L-methionine (degassed)
-
Trypsin (sequencing grade), reconstituted in 1 mM HCl
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in high-purity water
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in the Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange:
-
Remove the denaturation, reduction, and alkylation reagents by buffer exchange into the Digestion Buffer using a desalting column or dialysis.
-
-
Enzymatic Digestion:
-
Adjust the protein concentration to 1 mg/mL with Digestion Buffer.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
-
Quenching the Reaction:
-
Stop the digestion by adding the Quenching Solution to a final concentration of 0.5-1% TFA (pH < 3).
-
-
Sample Storage:
-
Store the digested sample at -20°C or -80°C until LC-MS analysis.
-
Protocol 2: LC-MS/MS for the Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass Spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions:
-
Column: C18 reverse-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: Dependent on the column dimensions (e.g., 200-400 µL/min for analytical scale).
-
Column Temperature: 30-40°C.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Mass Range: Typically m/z 100-2000.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of peptides containing methionine, methionine sulfoxide (+16 Da mass shift), and this compound (+32 Da mass shift).
Visualizations
"stability of methionine sulfone in different storage conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methionine sulfone under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the fully oxidized form of the amino acid methionine. It is formed through the oxidation of methionine, often via an intermediate called methionine sulfoxide. In biopharmaceutical development, the oxidation of methionine residues in protein therapeutics is a critical quality attribute that can affect the drug's stability, efficacy, and safety. Therefore, understanding the stability of this compound itself is important, as its presence can be an indicator of oxidative stress in a product formulation.
Q2: What are the general recommendations for storing solid this compound?
A2: Solid L-methionine sulfone is generally considered stable under normal conditions.[1] For optimal stability, it should be stored in a cool, dry, and well-ventilated place, with containers kept tightly closed.[1] Some suppliers recommend storage at 0-8°C.[2]
Q3: What about the stability of this compound in solution?
A3: The stability of this compound in solution is more limited. For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] It is also advised to protect solutions from light.[3] If water is used as the solvent, the solution should be filtered and sterilized before use.[3]
Q4: What factors can cause the degradation of this compound?
A4: While this compound is the final oxidation product of methionine and is generally stable, it can be degraded under certain conditions. Studies have shown that it can be oxidized by strong oxidizing agents like potassium permanganate.[1][4] High temperatures can also lead to the thermal decomposition of sulfur-containing amino acids.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong oxidizing agents.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected degradation of this compound standard in solution. | Improper storage conditions (temperature too high, exposure to light). | Prepare fresh solutions and store them at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Always protect solutions from light.[3] |
| Variability in analytical results for this compound. | Contamination of the sample with oxidizing agents. | Ensure all glassware and solvents are free from oxidizing contaminants. Use high-purity solvents and reagents. |
| Formation of unexpected peaks during HPLC analysis of a formulation containing this compound. | Degradation of this compound due to harsh sample preparation conditions (e.g., high pH, presence of metal ions). | Optimize sample preparation methods to use milder conditions. Consider the use of chelating agents if metal-catalyzed oxidation is suspected. |
| Loss of this compound in a formulation during stability studies. | Interaction with other excipients in the formulation. | Conduct compatibility studies with other formulation components to identify any potential interactions. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Solid | 0-8°C[2] | Long-term | Keep container tightly closed in a dry, well-ventilated place.[1] |
| Solution | -20°C[3] | Up to 1 month[3] | Protect from light.[3] |
| Solution | -80°C[3] | Up to 6 months[3] | Protect from light.[3] |
Experimental Protocols & Visualizations
Methionine Oxidation Pathway
The oxidation of methionine to this compound is a two-step process. The initial oxidation forms methionine sulfoxide, which can then be further oxidized to this compound. This second step is generally considered irreversible in biological systems.[5]
Caption: Oxidation pathway of methionine to this compound.
General Workflow for Assessing this compound Stability
A typical experimental workflow to assess the stability of this compound in a given formulation involves subjecting the sample to various stress conditions and then analyzing for the presence of the parent molecule and any degradation products.
Caption: Experimental workflow for stability testing.
Key Experimental Method: Stability-Indicating HPLC Assay
A common method for assessing the stability of a compound is a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.
Protocol Outline:
-
Column: A C18 reverse-phase column is often suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210 nm).
-
Sample Preparation: Samples from the stress conditions are diluted with the mobile phase to an appropriate concentration.
-
Analysis: The amount of this compound remaining after exposure to stress conditions is quantified by comparing the peak area to that of a control sample stored under non-stress conditions. Degradation products are identified by the appearance of new peaks in the chromatogram.
References
"troubleshooting methionine sulfone quantification in complex biological samples"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals accurately quantify methionine sulfone in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying this compound?
The primary challenge in quantifying this compound (MetO₂) and its precursor, methionine sulfoxide (MetO), is the susceptibility of methionine to artificial oxidation during experimental procedures.[1][2][3][4] This artifactual oxidation can occur at various stages, including sample preparation (e.g., protein digestion, exposure to air), liquid chromatography, and electrospray ionization (ESI) in mass spectrometry, leading to an overestimation of the true in vivo levels.[2][3][4][5][6]
Q2: What is the difference between methionine sulfoxide (MetO) and this compound (MetO₂)?
Methionine oxidation is a two-step process. The initial oxidation of the methionine thioether side chain results in the formation of methionine sulfoxide (MetO), which exists as two diastereomers (R and S).[7][8] Further oxidation of methionine sulfoxide leads to the formation of this compound (MetO₂).[6][9] While the formation of methionine sulfoxide can be reversible in biological systems through the action of methionine sulfoxide reductases (Msrs), the oxidation to this compound is generally considered irreversible.[9][10]
Q3: How can I prevent artificial methionine oxidation during my sample preparation?
Minimizing artificial oxidation is crucial for accurate quantification. Several strategies can be employed during sample preparation:
-
Work Quickly and at Low Temperatures: Minimize the duration of sample handling and keep samples on ice or at reduced temperatures to slow down oxidation reactions.[11]
-
Use Antioxidants: The addition of antioxidants to buffers can help scavenge reactive oxygen species (ROS). Common choices include free L-methionine or catalase.[11]
-
Degas Solutions: Removing dissolved oxygen from buffers and solvents by degassing can reduce the potential for oxidation.[1]
-
Work in an Inert Atmosphere: For highly sensitive samples, performing sample preparation steps under an inert gas like nitrogen can minimize exposure to oxygen.[1]
-
Use Chelating Agents: Metal ions can catalyze oxidation. Including a chelating agent like EDTA in your buffers can help sequester these metals.[6]
Q4: My this compound levels are still high despite careful sample preparation. What could be happening during LC-MS analysis?
Artifactual oxidation can also occur during the analytical phase:
-
On-Column Oxidation: Over extended use, reversed-phase columns can accumulate metal contaminants or develop active sites that promote on-column oxidation of methionine-containing peptides.[6]
-
In-Source Oxidation: The high voltages used in electrospray ionization (ESI) can generate reactive oxygen species, leading to oxidation of methionine within the mass spectrometer source.[4][5][6]
To mitigate these, regular system suitability tests and the use of newer columns are recommended.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Unusually High Levels of this compound
This is the most common issue, often pointing to artifactual oxidation. The following troubleshooting workflow can help identify and resolve the source of the problem.
Troubleshooting Workflow for High this compound Quantification
Caption: Troubleshooting decision tree for high this compound signals.
Issue 2: Difficulty Differentiating In Vivo from Artifactual Oxidation
When simply preventing oxidation is insufficient or you need to quantify the true endogenous levels, advanced methods that differentiate between pre-existing and artificially generated this compound are necessary.
| Method | Principle | Advantages | Disadvantages |
| Methionine Oxidation by Blocking (MObB) | Unoxidized methionines are chemically converted to ¹⁸O-labeled sulfoxide using H₂¹⁸O₂ at the start of sample prep. Endogenous ¹⁶O-sulfoxide is then distinguished from the ¹⁸O-labeled version by a 2 Da mass shift.[3][4][12] | Accurately distinguishes in vivo from in vitro oxidation.[3][12] Provides internal normalization.[2] | Requires expensive H₂¹⁸O₂ reagent.[2] Data analysis can be complex due to overlapping isotopic envelopes.[2] |
| Methionine Oxidation by Blocking with Alkylation (MObBa) | Unoxidized methionines are selectively alkylated (e.g., with iodoacetamide) at low pH, preventing their subsequent oxidation. The amount of alkylated Met serves as a proxy for the unoxidized fraction.[1][2] | Easy to implement in standard proteomics workflows.[2] Does not require expensive isotopic reagents.[2] | Relies on comparing alkylation levels across different runs, which can introduce variability.[2] Requires careful control of reaction conditions.[1] |
| Controlled Oxidation & LC-ICP-MS | All methionine and cysteine residues are intentionally oxidized to stable forms (this compound and cysteic acid) before hydrolysis and analysis by LC-Inductively Coupled Plasma-MS.[13][14] | Provides accurate total sulfur-containing amino acid content. Excellent recoveries and repeatability.[13] | Destroys information about the original oxidation state. Not suitable for determining endogenous oxidation levels. |
Experimental Protocols
Protocol 1: Stable Isotope Labeling using H₂¹⁸O₂ (MObB)
This method is designed to accurately quantify the initial in vivo level of methionine oxidation by "blocking" unoxidized residues with a heavy isotope label.
MObB Experimental Workflow
Caption: Workflow for the Methionine Oxidation by Blocking (MObB) method.
Methodology:
-
Cell Lysis: Lyse cells or homogenize tissue in a denaturing buffer to expose methionine residues.[3]
-
Forced Oxidation: Immediately after lysis, add an excess of ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to the sample. Allow the reaction to proceed for approximately 1 hour at room temperature.[3] This step converts nearly all unoxidized methionine residues to ¹⁸O-labeled methionine sulfoxide.[3] Methionine residues that were already oxidized in vivo will retain their ¹⁶O atom.
-
Sample Preparation: Proceed with your standard bottom-up proteomics workflow, including reduction of disulfide bonds, alkylation of cysteines, and proteolytic digestion (e.g., with trypsin).[4]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: During data analysis, search for peptides containing methionine sulfoxide as a variable modification (+16 Da) and its ¹⁸O-labeled counterpart (+18 Da). The ratio of the peak intensities for the ¹⁶O- and ¹⁸O-modified versions of the same peptide provides a quantitative measure of the original in vivo oxidation level.[3][4]
Protocol 2: Alkylation of Unoxidized Methionine (MObBa)
This protocol provides an alternative to isotopic labeling by protecting unoxidized methionine from artificial oxidation.
MObBa Experimental Workflow
Caption: Workflow for the Methionine Oxidation by Blocking with Alkylation (MObBa) method.
Methodology:
-
Denaturation at Low pH: Denature the protein sample in a low pH buffer.
-
Alkylation: Treat the sample with iodoacetamide (IAA) at a low pH. Under these conditions, IAA selectively alkylates the thioether side chain of unoxidized methionine residues.[1][2] This modification blocks the methionine from subsequent artificial oxidation.
-
Sample Preparation: Proceed with quenching the alkylation reaction and continue with standard proteolytic digestion.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: In your database search, include the alkylation of methionine as a variable modification. The relative quantification of the alkylated versus the oxidized form of a methionine-containing peptide allows for the determination of the fraction of methionine that was unoxidized in the original sample.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mass spectrometry - Peptide oxidation bias during sample preparation for LC-MS/MS - Biology Stack Exchange [biology.stackexchange.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfur containing amino acids – challenge of accurate quantification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
"reducing in-source oxidation of methionine during mass spectrometry"
Welcome to the technical support center for troubleshooting and mitigating in-source methionine oxidation during mass spectrometry experiments. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak with a +16 Da mass shift for my methionine-containing peptide. What is the likely cause?
A significant peak with a +16 Da mass increase is characteristic of methionine oxidation, where the sulfur atom in the methionine side chain is oxidized to a sulfoxide.[1] This can occur at various stages, including in vivo, during sample preparation, or artifactually within the mass spectrometer's ion source (in-source oxidation).[2][3][4][5][6] In-source oxidation is a known phenomenon associated with the electrospray ionization (ESI) process.[4]
Q2: How can I determine if the methionine oxidation I'm observing is from my sample or an in-source artifact?
A key indicator of in-source oxidation is the co-elution of the oxidized and unoxidized forms of the peptide.[4] Since the oxidation occurs after chromatographic separation, both species will have the identical retention time. In contrast, oxidation that occurs during sample preparation will typically result in a hydrophilic shift, causing the oxidized peptide to elute earlier than its unmodified counterpart in reverse-phase chromatography.[4]
Q3: What are the primary factors that contribute to in-source methionine oxidation?
In-source methionine oxidation is primarily caused by a redox reaction within the electrospray ionization (ESI) source.[4] Factors that can exacerbate this include:
-
Corona Discharge: High currents and electrical discharge in the ESI source can generate reactive oxygen species (ROS) that readily oxidize methionine.[7]
-
Instrumental Configuration: The design and condition of the ESI emitter can influence the tendency for oxidation.[7]
-
Mobile Phase Composition: While the reaction is largely pH-independent, the overall chemical environment can play a role.[4]
-
Metal Contamination: Trace metal ions, potentially from the LC column or frits, can catalyze oxidation reactions.[4]
Q4: Can I prevent in-source methionine oxidation?
While complete prevention can be challenging, several strategies can significantly reduce in-source oxidation:
-
Addition of Antioxidants: Including antioxidants in the mobile phase can help scavenge reactive species.[4][8]
-
Use of Chelating Agents: Adding a chelating agent like EDTA to the mobile phase can help minimize metal-catalyzed oxidation.[4]
-
Source Optimization: Adjusting ESI source parameters to minimize corona discharge can be effective.
-
Specialized Ion Sources: Some modern ion source designs are engineered to reduce in-source modifications.[9]
Q5: Are there methods to quantify the extent of true in vivo or sample-induced oxidation while accounting for in-source artifacts?
Yes, several advanced methodologies can distinguish and quantify different sources of methionine oxidation. These often involve stable isotope labeling:
-
18O-Labeling: Unoxidized methionines can be intentionally oxidized with H218O2 early in the sample preparation. This creates a +18 Da shift (+2 Da relative to the 16O-oxidized form). Any subsequent in-source oxidation will result in a +16 Da shift on the already 18O-labeled peptide. This allows for differentiation and accurate quantification of the original oxidation state.[2][5][10]
-
Methionine Oxidation by Blocking with Alkylation (MObBa): This method involves selectively alkylating unoxidized methionines at a low pH with iodoacetamide (IAA). This modification prevents subsequent oxidation. The level of alkylation can then be quantified by mass spectrometry as a proxy for the unoxidized fraction.[11][12]
Troubleshooting Guides
Problem: Unexpectedly high levels of methionine oxidation are observed, with oxidized and unoxidized peptides co-eluting.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggressive ESI Source Conditions | Optimize spray voltage, gas flows, and source temperature to ensure a stable spray and minimize visible corona discharge. | Reduction in the relative intensity of the +16 Da peak. |
| Contaminated or Aged LC Column | 1. Flush the column extensively. 2. If the problem persists, replace the column and frits. | A new or clean column should reduce the catalytic surfaces for on-column oxidation that can contribute to the overall oxidative load.[4] |
| Reactive Species in Mobile Phase | Add a small amount of an antioxidant, such as free methionine or sodium thiosulfate, to the mobile phase. | The antioxidant will scavenge reactive oxygen species, leading to a decrease in peptide oxidation.[4][13] |
Quantitative Data Summary
The following table summarizes the effectiveness of different antioxidant strategies for reducing methionine oxidation.
| Antioxidant | Recommended Molar Ratio (Protein:Antioxidant) | Notes | Reference |
| Methionine | 1:5 | Effective at inhibiting temperature-induced oxidation. | [13] |
| Sodium Thiosulfate | 1:25 | Effective at inhibiting temperature-induced oxidation. A thiosulfate adduct may be observed. | [13] |
| Tris(2-carboxyethyl)phosphine (TCEP) | ~100-150 µM in processing solvent | Can significantly reduce oxidation but may contaminate the ion source at high concentrations. | [7] |
Experimental Protocols
Protocol 1: Methionine Oxidation by Blocking with Alkylation (MObBa)
This protocol describes a method to quantify methionine oxidation by selectively alkylating unoxidized methionines.[11][12]
-
Sample Preparation: Digest your protein sample with trypsin as per your standard protocol.
-
pH Adjustment: Adjust the pH of the peptide solution to 4.0.
-
Alkylation: Add iodoacetamide (IAA) to the peptide solution. The reaction kinetics are relatively slow, and full alkylation may take up to 3 days at 37°C.[12]
-
Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS.
-
Data Analysis: Quantify the extent of alkylated methionines (mass shift of +57 Da for carbamidomethylation) as a measure of the unoxidized methionine population in the original sample.[11]
Protocol 2: 18O-Labeling for Differentiating In-Vivo and In-Vitro Oxidation
This protocol allows for the accurate quantification of in vivo methionine oxidation by blocking unoxidized sites with an isotopic label.[2][10]
-
Cell Lysis and Protein Extraction: Lyse cells and extract proteins under conditions that minimize artifactual oxidation.
-
Forced Oxidation with H218O2: Immediately after extraction, treat the protein sample with 18O-labeled hydrogen peroxide (H218O2) to convert all unoxidized methionine residues to 18O-labeled methionine sulfoxide.
-
Sample Processing: Proceed with your standard bottom-up proteomics workflow (e.g., reduction, alkylation, and tryptic digestion).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Peptides that were already oxidized in vivo will retain their 16O modification (+16 Da).
-
Peptides that were unoxidized in vivo will now have an 18O-labeled methionine sulfoxide (+18 Da).
-
The 2 Da mass difference allows for the relative quantification of the two populations.[2]
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of methionine oxidation.
Caption: Proactive workflow for preventing in-source methionine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Oxidation Artifacts in the Electrospray Mass Spectrometry of Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Sensitivity for Low-Level Detection of Methionine Sulfone
Welcome to the technical support center for the sensitive detection of methionine sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the low-level detection of this compound.
| Problem / Question | Possible Causes | Suggested Solutions |
| Why am I seeing low or no signal for this compound in my LC-MS analysis? | Insufficient Ionization: this compound may not be efficiently ionized under the current ESI-MS conditions.Sample Loss During Preparation: The analyte may be lost during sample cleanup or transfer steps.Low Abundance in Sample: The concentration of this compound in your sample is below the detection limit of the instrument.Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[1] | Optimize ESI Parameters: Adjust the sprayer voltage, nebulizing gas flow rate, and ion source temperature. For positive ion mode, ensure the mobile phase pH is low enough to promote protonation.[2][3]Improve Sample Preparation: Use low-binding tubes and pipette tips. Ensure complete and efficient extraction and derivatization if used.Increase Sample Concentration: If possible, concentrate the sample before analysis. Alternatively, increase the injection volume, but be mindful of potential peak distortion.[4]Enhance Chromatographic Separation: Modify the gradient to separate this compound from interfering matrix components.[1] Consider using a more selective sample preparation technique like solid-phase extraction (SPE). |
| My this compound peak is broad and/or tailing in my HPLC analysis. How can I improve the peak shape? | Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the polar nature of this compound.Column Overload: Injecting too much sample can lead to poor peak shape.[4]Secondary Interactions: Interactions between the analyte and active sites on the column (e.g., residual silanols) can cause tailing.[5]Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[4] | Optimize Mobile Phase: For reversed-phase HPLC, ensure sufficient aqueous component in the initial mobile phase to retain the polar this compound. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar analytes.[6]Reduce Injection Volume/Concentration: Dilute the sample or decrease the injection volume.[4]Use a Modern Column/Modify Mobile Phase: Employ a high-purity silica column with good end-capping. Adding a small amount of a competing base to the mobile phase can help reduce tailing.Match Sample Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[4] |
| I suspect artificial oxidation of methionine to this compound is occurring during my sample preparation. How can I prevent this? | Exposure to Oxidizing Conditions: Samples may be exposed to air, elevated temperatures, or oxidizing reagents during preparation.[7]In-Source Oxidation: Oxidation can occur during the electrospray ionization process in the mass spectrometer.[8][9] | Minimize Exposure: Work quickly, keep samples on ice, and use deoxygenated solvents. Adding antioxidants like L-methionine to the sample can also help.[7]Use Isotope Labeling: A robust method is to use ¹⁸O-labeled hydrogen peroxide to intentionally oxidize all methionine residues to methionine sulfoxide at the beginning of the sample preparation. This prevents further uncontrolled oxidation and allows for accurate quantification by differentiating between in-vivo and in-vitro oxidation.[10] Another approach, Methionine Oxidation by Blocking with Alkylation (MObBa), involves selectively alkylating unoxidized methionines to prevent their subsequent oxidation.[9][11] |
| My quantitative results for this compound are inconsistent between runs. What could be the cause? | Incomplete Derivatization: If using a derivatization method, the reaction may not be going to completion consistently.Instrument Variability: Fluctuations in LC pressure, temperature, or MS source conditions can lead to variable results.[12]Lack of an Appropriate Internal Standard: Without an internal standard, variations in sample preparation and instrument response cannot be adequately corrected. | Optimize Derivatization: Ensure the correct pH, reagent concentration, and reaction time are used for complete derivatization.Perform System Suitability Tests: Regularly run standards to check for retention time shifts, peak area variability, and other performance issues.[12]Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C₅, ¹⁵N-methionine sulfone). This will co-elute and have similar ionization properties, providing the most accurate correction for variability.[13][14] If unavailable, a structurally similar compound that is not present in the sample can be used.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the detection of this compound. The use of Multiple Reaction Monitoring (MRM) can significantly enhance sensitivity and specificity. To further improve sensitivity, pre-column derivatization with reagents that enhance ionization efficiency can be employed.
Q2: How can I be sure that the this compound I am detecting is from my biological sample and not an artifact of my sample preparation?
A2: Artifactual oxidation is a common problem. To address this, it is recommended to implement a strategy to differentiate between endogenous and artificially generated this compound. One effective method is to use stable isotope labeling with ¹⁸O-labeled hydrogen peroxide at the beginning of your sample preparation. This will label all unoxidized methionine, allowing you to distinguish it from the methionine that was already oxidized in your sample.[10][16]
Q3: What type of HPLC column is best for separating this compound?
A3: Due to its polar nature, this compound can be challenging to retain on traditional C18 reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are often a better choice as they are specifically designed for the retention and separation of polar compounds.[6] If using reversed-phase, a column with a polar-embedded or polar-endcapped stationary phase can also improve retention and peak shape.
Q4: Is derivatization necessary for this compound analysis?
A4: Derivatization is not always necessary, especially when using a highly sensitive detector like a mass spectrometer. However, if you are using UV or fluorescence detection, derivatization is often required to introduce a chromophore or fluorophore for sensitive detection. Even with mass spectrometry, derivatization can improve ionization efficiency and thus increase sensitivity.
Q5: What are some common derivatization reagents for amino acids like this compound?
A5: Common pre-column derivatization reagents for amino acids that can improve detection sensitivity include o-Phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and Waters AccQ•Tag reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate). The choice of reagent will depend on the detection method (UV, fluorescence, or MS) and the specific requirements of the assay.
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Detection
| Method | Typical Limit of Detection (LOD) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC with UV Detection | ~1 µM | 1 - 500 µM | Widely available, relatively low cost. | Lower sensitivity, requires derivatization for good sensitivity. |
| HPLC with Fluorescence Detection | 10 - 100 nM | 0.1 - 100 µM | High sensitivity, good selectivity. | Requires derivatization with a fluorescent tag. |
| LC-MS (Single Quadrupole) | 1 - 10 nM | 0.01 - 10 µM | High selectivity, provides mass confirmation. | Lower sensitivity compared to triple quadrupole. |
| LC-MS/MS (Triple Quadrupole) | 10 - 100 pM | 0.001 - 1 µM | Highest sensitivity and selectivity, robust quantification. | Higher instrument cost and complexity. |
| HILIC-LC-MS/MS | 10 - 100 pM | 0.001 - 1 µM | Excellent for polar analytes, improved retention and peak shape for this compound. | May require more method development for column equilibration and mobile phase selection. |
Note: The values presented in this table are approximate and can vary significantly depending on the specific instrument, method conditions, and sample matrix.
Experimental Protocols
Protocol 1: Performic Acid Oxidation of Methionine to this compound
This protocol describes the oxidation of methionine-containing samples to convert methionine to the more stable this compound prior to analysis.[7][13]
Materials:
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Hydrobromic acid (48%)
-
Nitrogen gas supply
-
Ice bath
-
Heating block or oven at 110°C
-
6 M Hydrochloric acid (for subsequent hydrolysis if needed)
Procedure:
-
Prepare Performic Acid: In a clean glass tube, mix 9 parts formic acid with 1 part hydrogen peroxide.
-
Incubate the mixture at room temperature for 1 hour to allow for the formation of performic acid.
-
Cool the performic acid solution in an ice bath.
-
Sample Oxidation: Add a known amount of your sample (e.g., 1-5 mg of protein) to a separate tube.
-
Add the chilled performic acid to your sample at a ratio of approximately 200 µL per mg of protein.
-
Incubate the sample on ice for 16 hours (overnight).
-
Neutralization: Add hydrobromic acid to the sample to neutralize the excess performic acid. The solution should turn yellow.
-
Evaporation: Dry the sample completely under a stream of nitrogen gas.
-
The resulting sample containing this compound is now ready for further processing (e.g., acid hydrolysis followed by LC-MS analysis).
Protocol 2: HPLC-MS/MS Analysis of this compound using HILIC
This protocol provides a general procedure for the sensitive detection of this compound using HILIC-LC-MS/MS.
Instrumentation and Columns:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm).
Reagents and Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound standard
-
Stable isotope-labeled this compound (internal standard)
Procedure:
-
Sample Preparation: Prepare samples and standards in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Acetonitrile:Water). Spike all samples and standards with the internal standard.
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-10 min: 95% B (re-equilibration)
-
-
-
MS/MS Method (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 182.0 -> Product ion (Q3) m/z 56.1
-
Internal Standard (e.g., ¹³C₅, ¹⁵N-MetSulfone): Precursor ion (Q1) m/z 188.0 -> Product ion (Q3) m/z 60.1 (Note: exact masses will depend on the labeled standard used)
-
-
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
Visualizations
Caption: Experimental workflow for sensitive this compound detection.
Caption: Oxidation states of methionine and enzymatic reduction.
Caption: Key strategies for enhancing this compound detection sensitivity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding and optimizing electrospray ionization techniques for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 5. sielc.com [sielc.com]
- 6. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zefsci.com [zefsci.com]
- 13. iroatech.com [iroatech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Accurate Methionine Sulfone Measurement
Welcome to the technical support center for the accurate measurement of methionine sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its accurate measurement important?
A1: this compound is the fully oxidized form of the amino acid methionine. Accurate measurement is critical, particularly in the context of biopharmaceuticals, as the oxidation of methionine to methionine sulfoxide and subsequently to this compound can impact the stability, efficacy, and safety of protein-based drugs.[1][2][3] Monitoring these modifications is a key aspect of quality control.
Q2: What are the primary challenges in accurately measuring this compound?
A2: A significant challenge is the artifactual oxidation of methionine during sample preparation and analysis, which can lead to an overestimation of the sulfone content.[4][5][6] Other challenges include achieving adequate chromatographic separation from methionine, methionine sulfoxide, and other related compounds, as well as ensuring the stability of the analyte throughout the analytical process.
Q3: Which analytical techniques are most commonly used for this compound measurement?
A3: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most prevalent technique.[7][8] LC-MS/MS offers high sensitivity and specificity, making it particularly suitable for complex matrices.[9] Peptide mapping is also frequently employed to assess site-specific oxidation in proteins.[1]
Q4: What are the key parameters to consider during method validation for this compound?
A4: A full validation for chromatographic methods should typically include specificity, linearity, range, accuracy, precision, and stability.[10] For LC-MS methods, it's also crucial to evaluate the matrix effect.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Artificially High this compound Levels | Oxidation of methionine during sample preparation (e.g., enzymatic digestion, exposure to air, elevated temperatures).[11] In-source oxidation during electrospray ionization (ESI) in LC-MS.[1] On-column oxidation due to metal catalysis from column frits.[1] | - Minimize sample exposure to air and heat; work quickly and consistently.[11] - Add antioxidants like free L-methionine to the sample or mobile phase.[1][11] - Use methods to block unoxidized methionine before analysis, such as isotopic labeling with ¹⁸O-hydrogen peroxide or alkylation with iodoacetamide (IAA) at a low pH.[4][5][6] - For on-column oxidation, consider using a chelating agent like EDTA or flushing the column.[1] |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).[12] Column overload.[13] Inappropriate mobile phase pH relative to the analyte's pKa.[13] | - Use a lower pH mobile phase to deactivate silanols or use an end-capped column. - Reduce the sample concentration or injection volume.[13] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14] - Ensure the sample solvent is compatible with the mobile phase; ideally, dissolve the sample in the initial mobile phase. |
| Split Peaks | Co-elution of this compound with another compound. Column packing issues (e.g., a void at the column inlet).[15] Mobile phase pH is too close to the pKa of this compound, causing the presence of both ionized and unionized forms.[14] | - Optimize the chromatographic method to improve resolution (e.g., adjust gradient, mobile phase composition). - If a column void is suspected, reverse-flush the column or replace it.[13] - Adjust and buffer the mobile phase pH to ensure this compound is in a single ionic state.[14] |
| Inconsistent Retention Times | Fluctuations in mobile phase pH, especially if it is not adequately buffered.[14] Variations in column temperature.[15] Unstable pump flow rate.[15] | - Use a buffer at a suitable concentration to maintain a stable pH.[13] - Employ a column oven to maintain a consistent temperature.[15] - Ensure the HPLC pump is properly maintained and delivering a stable flow rate. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the stability-indicating properties of an analytical method.[16]
Objective: To generate potential degradation products of methionine, including this compound, to ensure the analytical method can separate them from the parent compound and other impurities.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the methionine-containing analyte (e.g., a peptide or protein) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the analyte to the following stress conditions, aiming for approximately 5-20% degradation.[3][17]
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.[17]
-
Thermal Degradation: Incubate the solution at 70°C.
-
Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[17]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control, using the developed analytical method.
-
Evaluation: Assess the peak purity of the main analyte peak in the stressed samples to demonstrate specificity. Ensure that the degradation products, including this compound, are well-resolved from the main peak.
Method Validation Protocols
The following are detailed protocols for key validation parameters based on ICH guidelines.
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Methodology:
-
Analyze blank matrix samples (without the analyte) to check for any interfering peaks at the retention time of this compound.
-
Analyze samples of the analyte spiked with known related substances and potential degradation products (generated from forced degradation studies).
-
Assess the resolution between the this compound peak and any adjacent peaks.
-
For LC-MS methods, compare the mass spectra of the analyte in the sample to that of a reference standard to confirm identity.
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specified range.
Methodology:
-
Prepare a series of at least five calibration standards of this compound by spiking a blank matrix. The concentration range should encompass the expected concentrations in the samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Analyze each calibration standard in triplicate.
-
Construct a calibration curve by plotting the average peak area (or peak area ratio to an internal standard) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Objective: To determine the closeness of the measured concentration to the true concentration.
Methodology:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. These should be prepared from a separate stock solution than the calibration standards.
-
Analyze at least five replicates of each QC sample.
-
Calculate the mean concentration for each level and express the accuracy as the percentage of the measured mean concentration to the nominal concentration.
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Methodology:
-
Repeatability (Intra-assay precision): Analyze replicates of the low, medium, and high QC samples within the same analytical run on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, and on different equipment if possible.
-
Calculate the standard deviation (SD) and the relative standard deviation (RSD) or coefficient of variation (CV) for the measured concentrations at each level.
Quantitative Data Summary
The following tables summarize typical acceptance criteria and example data for method validation.
Table 1: Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | [7] |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at LLOQ). | [18][19] |
| Precision (RSD/CV) | Should not exceed 15% (20% at LLOQ). | [19][20] |
Table 2: Example Linearity Data for this compound
| Concentration (µmol/L) | Mean Peak Area (n=3) |
| 2.5 (LLOQ) | 15,430 |
| 10 | 62,150 |
| 25 | 155,800 |
| 50 | 310,500 |
| 100 (ULOQ) | 625,100 |
| Linear Regression | y = 6200x + 3500 |
| Correlation Coefficient (r²) | 0.9999 |
| Data is illustrative and based on trends found in literature.[7] |
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (µg/mL) | Intra-day (n=5) | Inter-day (n=15, 3 days) |
| Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | ||
| Low | 5.0 | 102.4 | 4.5 | 101.8 | 6.2 |
| Medium | 50.0 | 98.7 | 3.1 | 99.5 | 4.8 |
| High | 150.0 | 100.5 | 2.8 | 101.1 | 3.9 |
| Data is illustrative and based on typical acceptance criteria.[18][19] |
Visualizations
Caption: Workflow for this compound measurement and validation.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shimadzu.com [shimadzu.com]
- 8. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages-Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. uhplcs.com [uhplcs.com]
- 16. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. database.ich.org [database.ich.org]
- 19. ajpsonline.com [ajpsonline.com]
- 20. pharmacompass.com [pharmacompass.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Methionine Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of methionine sulfone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, which for this guide is this compound. These components can include salts, lipids, proteins, and other metabolites from the biological sample. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of the quantitative analysis.[2]
Q2: What are the common signs of matrix effects in my this compound analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.
-
Inaccurate quantification, leading to high variability in concentration measurements.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.
-
Inconsistent peak areas for quality control (QC) samples.[3]
-
Unexpected shifts in retention time.[1]
Q3: Which biological samples are most prone to matrix effects when analyzing this compound?
Complex biological matrices are most likely to cause significant matrix effects. For this compound analysis, these include:
-
Plasma and Serum: Rich in proteins and phospholipids.
-
Urine: Contains a high concentration of salts and urea.
-
Tissue Homogenates: Highly complex with a wide variety of endogenous components.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
The post-extraction addition method is a widely accepted technique to quantitatively evaluate matrix effects.[4] This involves comparing the signal response of this compound in a neat solution to its response when spiked into a blank matrix extract (a sample processed through the extraction procedure without the analyte). The matrix factor (MF) is calculated as follows:
MF = (Peak Area of Analyte in Spiked Blank Matrix Extract) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the matrix factor should ideally be between 0.8 and 1.2.[4]
Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A stable isotope-labeled internal standard, such as L-Methionine sulfone (1-13C, 99%), is the gold standard for compensating for matrix effects.[5] A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with this compound and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[5]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving matrix effects encountered during the LC-MS analysis of this compound.
Guide 1: Diagnosing the Presence and Nature of Matrix Effects
Problem: You suspect matrix effects are impacting your results, but you need to confirm their presence and identify the problematic regions in your chromatogram.
Solution: The post-column infusion technique provides a qualitative assessment of matrix effects across the entire chromatographic run.
Experimental Protocol: Post-Column Infusion Analysis
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse the standard solution post-column into the mobile phase flow using a syringe pump and a T-fitting. This will generate a constant, elevated baseline signal for this compound.
-
Inject a blank matrix extract (a sample prepared using your standard extraction procedure but without the analyte) onto the LC system.
-
Monitor the baseline signal of the infused this compound. Any dips in the baseline indicate regions of ion suppression, while any rises indicate ion enhancement.[6]
-
Compare the retention time of this compound with the regions of ion suppression or enhancement to determine if there is a potential for matrix effects to interfere with your analysis.
Workflow for Diagnosing Matrix Effects
Caption: Workflow for diagnosing matrix effects using post-column infusion.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Problem: Your analysis is suffering from significant ion suppression or enhancement, leading to poor data quality.
Solution: Improve your sample preparation method to remove interfering matrix components. The choice of technique will depend on the complexity of your matrix and the physicochemical properties of this compound.
Comparison of Sample Preparation Techniques for Polar Analytes
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect Reduction (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 10 - 30% | Simple, fast, and inexpensive. | Non-selective, may not remove all interfering substances like phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 50 - 80% | More selective than PPT, can remove a significant portion of matrix components. | Can be labor-intensive, may form emulsions, and requires large volumes of organic solvents.[8] |
| Solid-Phase Extraction (SPE) | 80 - 95% | 70 - 99% | Highly selective and effective for removing a wide range of interferences. Can be automated.[7] | Requires method development and can be more expensive than PPT or LLE.[8] |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange SPE sorbent is often effective for polar, zwitterionic compounds like amino acids.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 20 µL of a stable isotope-labeled internal standard (e.g., L-Methionine sulfone-13C) working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step precipitates proteins and adjusts the pH.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Workflow for SPE of this compound
Caption: General workflow for Solid-Phase Extraction of this compound.
Guide 3: Chromatographic and Mass Spectrometric Optimization
Problem: Even after improving sample preparation, you still observe some level of matrix effects.
Solution: Optimize your LC and MS parameters to further minimize the impact of co-eluting interferences.
Strategies for Optimization:
-
Chromatographic Separation:
-
Modify the Gradient: Adjust the mobile phase gradient to better separate this compound from the region of ion suppression identified in your post-column infusion experiment.
-
Change the Column Chemistry: If using a C18 column, consider a column with a different stationary phase, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which can provide better retention and selectivity for highly polar compounds like this compound.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce matrix effects.[2]
-
-
Mass Spectrometer Settings:
-
Optimize Ion Source Parameters: Fine-tune the ion source parameters, such as gas flows, temperature, and spray voltage, to maximize the ionization of this compound while minimizing the influence of matrix components.
-
Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can help to distinguish this compound from isobaric interferences, thereby improving selectivity.[9]
-
By systematically addressing these potential issues, you can effectively minimize matrix effects and ensure the development of a robust and reliable LC-MS method for the quantitative analysis of this compound in complex biological samples.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
"strategies to differentiate methionine sulfone from other modifications"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals differentiate methionine sulfone from other post-translational modifications (PTMs) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mass difference between methionine, methionine sulfoxide, and this compound?
A1: The oxidation of methionine results in specific mass shifts that can be detected by mass spectrometry. Methionine sulfoxide has a mass increase of +16 Da due to the addition of one oxygen atom. Further oxidation to this compound results in a total mass increase of +32 Da from the unmodified methionine residue.[1][2]
Q2: Can other modifications be mistaken for this compound based on mass shift alone?
A2: Yes, other modifications can have mass shifts similar or identical to this compound (+32 Da), which can lead to misidentification. For example, cysteine sulfinic acid also has a +32 Da mass shift.[1] Additionally, other methionine oxidation products, such as one with a +34 Da shift, have been observed in heavily oxidized samples.[3] It is crucial to use additional methods beyond a simple mass shift to confirm the identity of the modification.
Q3: How can I distinguish this compound from methionine sulfoxide in my mass spectrometry data?
A3: Tandem mass spectrometry (MS/MS) is a key technique for distinguishing between these two modifications. Peptides containing methionine sulfoxide exhibit a characteristic neutral loss of 64 Da, which corresponds to the loss of methanesulfenic acid (CH₃SOH).[4][5] This neutral loss is a hallmark of methionine sulfoxide and is not observed for this compound.
Q4: Are there enzymatic methods to differentiate this compound from sulfoxide?
A4: Yes, enzymatic treatment is a highly specific method. Methionine sulfoxide reductases (MsrA and MsrB) can specifically reduce methionine sulfoxide back to methionine.[6][7][8] this compound, however, is an irreversible modification and is not a substrate for these enzymes.[9][10] Treating a sample with Msr enzymes will result in a mass shift of -16 Da for peptides containing methionine sulfoxide, while peptides with this compound will remain unchanged.
Q5: How can I prevent artificial oxidation of methionine during sample preparation?
A5: Minimizing artificial oxidation is critical for accurate analysis of in vivo methionine modifications. Key strategies include:
-
Working quickly and at low temperatures.[11]
-
Minimizing exposure of samples to air.[11]
-
Adding antioxidants such as free L-methionine or catalase to your buffers.[11]
-
Employing stable isotope labeling techniques, such as using ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) to cap unoxidized methionines at the start of sample preparation. This allows for the differentiation of in vivo (¹⁶O) from in vitro (¹⁸O) oxidation.[12][13][14]
-
Using methods like Methionine Oxidation by Blocking with Alkylation (MObBa), where unoxidized methionines are alkylated with iodoacetamide to prevent subsequent oxidation.[15][16]
Troubleshooting Guides
Issue 1: Ambiguous +32 Da Mass Shift Detected on a Peptide
| Possible Cause | Troubleshooting Step | Expected Outcome |
| This compound | Perform tandem MS (MS/MS) on the modified peptide. | The peptide will fragment, but no characteristic neutral loss of 64 Da will be observed. |
| Cysteine Sulfinic Acid | Check the peptide sequence for the presence of cysteine. If present, consider chemical derivatization methods specific for sulfinic acids. | If the modification is on a cysteine residue, further chemical analysis will confirm its identity. |
| Unidentified Modification | High-resolution mass spectrometry can provide a more accurate mass measurement to help elucidate the elemental composition of the modification. | A precise mass may help to distinguish from this compound and suggest alternative compositions. |
Issue 2: High Levels of Methionine Oxidation Detected, Unsure if Biological or Artificial
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Artifactual Oxidation during Sample Prep | Implement preventative measures such as adding antioxidants (e.g., free methionine) to buffers and minimizing sample exposure to air and elevated temperatures.[11] | A significant reduction in the observed level of methionine oxidation in your control samples. |
| Artifactual Oxidation during Sample Prep | Use an isotopic labeling approach. Lyse cells in the presence of H₂¹⁸O₂ to label all unoxidized methionines. | In vivo oxidized methionines will have a +16 Da (or +32 Da) shift, while methionines oxidized during sample prep will have a +18 Da (or +36 Da) shift, allowing for differentiation.[12][13] |
| Biological Oxidation | If preventative and labeling methods still show high levels of oxidation, it is more likely to be of biological origin. Compare with control samples that have not undergone the experimental treatment. | The level of oxidation will be significantly higher in the treated sample compared to the control. |
Quantitative Data Summary
The following table summarizes the mass shifts for common methionine modifications and other PTMs that could be confounding.
| Modification | Amino Acid | Mass Shift (Da) | Key Differentiator |
| Methionine Sulfoxide | Methionine | +15.9949 | Neutral loss of 64 Da in MS/MS; Reversible by Msr enzymes.[4][6] |
| This compound | Methionine | +31.9898 | No neutral loss of 64 Da in MS/MS; Not reversible by Msr enzymes.[1][10] |
| Cysteine Sulfinic Acid | Cysteine | +31.9898 | Occurs on cysteine, not methionine. |
| Homocysteic Acid | Methionine | +33.971 | A +34 Da modification observed in heavily oxidized samples.[3] |
| S-carboxamidomethyl-methionine | Methionine | +57.0215 | Results from iodoacetamide treatment.[5] |
| Phosphorylation | Ser, Thr, Tyr | +79.9663 | Different mass shift; characteristic neutral loss of 98 Da (for pSer/pThr) in CID.[17] |
| Sulfation | Tyrosine | +79.9568 | Isobaric with phosphorylation, requires specific MS/MS fragmentation or chemical methods to differentiate.[17][18] |
Experimental Protocols
Protocol 1: Enzymatic Differentiation of Methionine Sulfoxide and Sulfone using MsrA/B
Objective: To selectively reduce methionine sulfoxide in a peptide or protein sample to confirm the presence of this compound.
Materials:
-
Protein/peptide sample
-
Recombinant Methionine Sulfoxide Reductase A (MsrA) and B (MsrB)
-
Dithiothreitol (DTT)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂)
-
Quenching solution (e.g., 5% formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation: Dissolve the protein or peptide sample in the reaction buffer to a final concentration of 1-10 µM.
-
Reaction Setup: Prepare two tubes:
-
Control: Sample + Reaction Buffer
-
Msr Treatment: Sample + Reaction Buffer + MsrA and MsrB (final concentration ~1 µM each) + DTT (final concentration ~10 mM)
-
-
Incubation: Incubate both tubes at 37°C for 2-4 hours.
-
Quenching: Stop the reaction by adding the quenching solution.
-
LC-MS Analysis: Analyze both the control and Msr-treated samples by LC-MS.
-
Data Analysis: Compare the mass spectra of the control and treated samples. A mass shift of -16 Da in the treated sample indicates the presence of methionine sulfoxide. The absence of a mass shift for a +32 Da modified peptide confirms it is this compound.
Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)
Objective: To accurately quantify methionine oxidation by preventing artificial oxidation during sample preparation.[15][16]
Materials:
-
Protein sample
-
Lysis buffer
-
Trypsin
-
Iodoacetamide (IAA)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Protein Digestion: Extract proteins from cells or tissues and perform a standard tryptic digest.
-
Alkylation:
-
Adjust the pH of the peptide mixture to < 3.0 with formic acid.
-
Add IAA to a final concentration of 10-20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching: Quench the reaction with DTT or by acidification.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS.
-
Data Analysis: Search the data for peptides with unoxidized methionine (+57 Da modification from IAA) and oxidized methionine (+16 or +32 Da). The ratio of the intensities of the alkylated to the oxidized forms provides the level of in vivo oxidation.
Visualizations
Caption: Workflow for differentiating this compound.
Caption: Decision tree for identifying this compound.
References
- 1. Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ionsource.com [ionsource.com]
- 3. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonation and Phosphorylation of Regions of the Dioxin Receptor Susceptible to Methionine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 9. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [flore.unifi.it]
- 10. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Methionine Sulfone vs. Methionine Sulfoxide: A Comparative Guide for Oxidative Stress Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oxidative stress research, the oxidation of methionine residues in proteins to form methionine sulfoxide and methionine sulfone serves as a critical indicator of cellular damage. While both are products of methionine oxidation, their distinct chemical properties, biological fates, and implications as biomarkers warrant a detailed comparison. This guide provides an objective overview of this compound and methionine sulfoxide, supported by experimental data and methodologies, to aid researchers in selecting the appropriate biomarker for their studies.
At a Glance: Key Differences
| Feature | Methionine Sulfoxide (MetO) | This compound (MetSO2) |
| Formation | Reversible oxidation of methionine. | Irreversible oxidation of methionine, often from methionine sulfoxide. |
| Enzymatic Repair | Can be reduced back to methionine by methionine sulfoxide reductases (MsrA and MsrB).[1][2] | No known enzymatic pathway for its reduction back to methionine in mammals.[3][4] |
| Role in Biology | Involved in signaling pathways and can be a transient modification. | Generally considered a marker of severe, cumulative oxidative damage. |
| Stability | Less stable, subject to enzymatic repair. | Highly stable, representing a permanent modification. |
| Abundance | Generally more abundant than this compound under physiological and mild oxidative stress conditions. | Less abundant, forming under conditions of strong oxidative stress.[1][3] |
| Toxicity Profile | Can have varied effects; for instance, Aβ-sulfoxide is reported to be less toxic than unoxidized Aβ.[5] | Can have significant functional consequences; Aβ-sulfone has toxicity similar to unoxidized Aβ.[5] |
Biochemical Pathways of Methionine Oxidation
The oxidation of methionine is a stepwise process. Initially, methionine is oxidized to methionine sulfoxide, a reaction that is reversible through the action of the methionine sulfoxide reductase (Msr) system. Further oxidation of methionine sulfoxide, typically by stronger oxidizing agents, leads to the formation of the irreversible product, this compound.
References
- 1. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oxidative products of methionine as site and content biomarkers for peptide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of methionine-sulfoxide reductases protects neurons from amyloid β-protein insults in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Methionine's Oxidized Forms: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of methionine sulfoxide (MetO) and methionine sulfone (MetSO2) is critical. These oxidized forms of the amino acid methionine are key indicators of oxidative stress and can impact the stability, efficacy, and safety of therapeutic proteins. This guide provides a comprehensive comparison of the leading analytical methods for the quantification of MetO and MetSO2, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The oxidation of methionine is a common post-translational modification that can be induced by a variety of factors, including exposure to light, heat, and oxidizing agents.[1] The initial oxidation product is methionine sulfoxide, which can be further oxidized to this compound under harsher conditions.[1] The presence of these oxidized forms can alter protein structure and function, potentially leading to reduced biological activity and the formation of aggregates.[1] Therefore, robust and reliable analytical methods are essential for monitoring and controlling methionine oxidation in research and biopharmaceutical development.
This guide will delve into the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Enzymatic Assays. We will explore their principles, advantages, and limitations, and provide a comparative summary of their performance characteristics.
Comparative Analysis of Analytical Methods
The choice of analytical method for quantifying methionine sulfoxide and sulfone depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables provide a summary of quantitative data for the most common techniques.
Table 1: Performance Characteristics of HPLC-Based Methods
| Method | Column Type | Detection | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (RSD) | Reference |
| Reversed-Phase HPLC-UV | C18 | UV (214 nm) | Met, MetO | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| Mixed-Mode HPLC-UV | SIELC® Primesep 100 | UV | MetO | 1 - 35 µM | 0.06–0.30 µg/mL | 0.30–0.75 µg/mL | 92.9 - 103.6% | < 5% | [3][4] |
| HILIC-MS/MS | Ascentis Express HILIC | ESI-MS/MS | Met, MetO, MetSO2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of Mass Spectrometry-Based Methods
| Method | Platform | Ionization | Analyte(s) | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Precision (RSD) | Reference |
| LC-MS/MS | Q-Exactive | ESI | MetO peptides | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| Stable Isotope Dilution HILIC-ESI-MS/MS | Not Specified | ESI | Met, MetO, MetSO2 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| GC-MS | Not Specified | Not Specified | Met-related compounds | 0.5–20 µmol L⁻¹ | Not Specified | 0.1 µmol L⁻¹ (Met) | Not Specified | Not Specified | [7][8] |
Table 3: Enzymatic Assay for Methionine Sulfoxide Reductase (Msr) Activity
| Method | Principle | Substrate | Detection | Application | Reference |
| Coupled Enzyme Assay | NADPH oxidation | Dabsyl-Met-SO | Spectrophotometry (340 nm) or Fluorometry | MsrA and MsrB activity | [9][10] |
Experimental Workflows
To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Detailed Experimental Protocols
A significant challenge in the quantification of methionine oxidation is the potential for artificial oxidation during sample preparation.[11][12] Several strategies can be employed to minimize this artifact, including working quickly at low temperatures, using antioxidants, and employing stable isotope labeling techniques.[11][12][13]
Reversed-Phase HPLC-UV for Methionine and Methionine Sulfoxide
This method is suitable for the direct and simultaneous determination of methionine and methionine sulfoxide in protein hydrolysates.
Sample Preparation (Enzymatic Hydrolysis): [2]
-
To a protein sample, add a three-enzyme cocktail of pronase, leucine aminopeptidase, and prolidase.
-
Incubate the mixture for 20 hours at 37°C to ensure complete protein hydrolysis.
HPLC-UV Analysis: [2]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution system.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Quantification: Determine the amounts of methionine and methionine sulfoxide by comparing peak areas to a standard curve.
Stable Isotope Labeling LC-MS for Accurate Quantification of Methionine Sulfoxide
This method is designed to overcome the issue of artificial oxidation during sample preparation by labeling unoxidized methionine with a heavy isotope of oxygen.[11][13]
-
Oxidize the protein sample with hydrogen peroxide enriched with ¹⁸O (H₂¹⁸O₂). This step converts all unoxidized methionine residues to methionine sulfoxide containing an ¹⁸O atom (Met¹⁸O). The originally present methionine sulfoxide contains a ¹⁶O atom (Met¹⁶O).
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a suitable protease (e.g., trypsin).
-
LC System: A nanoLC system coupled to a mass spectrometer.
-
Column: Reversed-phase column suitable for peptide separation.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Acquisition: Operate in data-dependent mode to automatically switch between full-scan MS and MS/MS.
-
Quantification: The levels of original MetO are calculated based on the relative abundance of peptides containing Met¹⁶O and Met¹⁸O, which are differentiated by a 2 Da mass difference.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Methionine-Related Compounds
This method is applicable for the analysis of non-volatile sulfur-containing compounds, including methionine, after derivatization.[7][8]
-
For samples containing disulfides, perform reduction using tris(2-carboxyethyl)phosphine (TCEP).
-
Deproteinize the sample using acetonitrile.
-
Preconcentrate the sample by drying under a vacuum.
-
Derivatize the residue with a mixture of anhydrous pyridine, N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS).
-
GC Column: A suitable capillary column for the separation of derivatized amino acids.
-
MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Quantify the analytes based on the peak areas of their specific ions relative to an internal standard.
Enzymatic Assay for Methionine Sulfoxide Reductase (Msr) Activity
This assay measures the activity of Msr enzymes, which reduce methionine sulfoxide back to methionine.[9][14]
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5), dithiothreitol (DTT) as a cofactor, and the dabsylated methionine sulfoxide substrate.
-
Add the cell extract or purified Msr enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding acetonitrile.
-
Analyze the reaction mixture by reversed-phase HPLC to separate the dabsylated methionine sulfoxide substrate from the dabsylated methionine product.
-
Quantify the amount of product formed to determine the enzyme activity.
Conclusion
The selection of an appropriate analytical method for the quantification of methionine sulfoxide and sulfone is paramount for obtaining accurate and reliable data in research and drug development. HPLC-based methods offer a balance of simplicity and performance, with mixed-mode chromatography providing excellent resolution and sensitivity. Mass spectrometry, particularly when combined with stable isotope labeling, offers the highest level of accuracy by mitigating the risk of artificial oxidation. Gas chromatography provides an alternative for the analysis of a broader range of sulfur-containing compounds but requires derivatization. Enzymatic assays are invaluable for studying the biological reduction of methionine sulfoxide.
By understanding the principles, performance characteristics, and experimental protocols of these diverse methods, researchers can make informed decisions to best suit their analytical needs, ultimately leading to a more comprehensive understanding of the role of methionine oxidation in their specific field of study.
References
- 1. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Methionine Sulfoxide in Milk and Milk-Based Beverages-Minimizing Artificial Oxidation by Anaerobic Enzymatic Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas Chromatography-Mass Spectrometry Based Approach for the Determination of Methionine-Related Sulfur-Containing Compounds in Human Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
"validation of methionine sulfone as a robust biomarker for specific diseases"
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The quest for reliable and robust biomarkers is a cornerstone of modern biomedical research and drug development. In the landscape of oxidative stress, a fundamental process implicated in a multitude of diseases, the oxidation of methionine residues in proteins has emerged as a promising area of investigation. While the reversible oxidation of methionine to methionine sulfoxide (MetO) is a well-studied phenomenon, its further, irreversible oxidation to methionine sulfone (MetSO2) presents a unique opportunity for a stable and long-term indicator of oxidative damage. This guide provides a comprehensive comparison of this compound with other oxidative stress biomarkers, supported by experimental data and detailed methodologies.
This compound: An Irreversible Mark of Oxidative Stress
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS). This process occurs in a two-step manner: the initial, reversible oxidation to methionine sulfoxide (MetO), followed by a second, irreversible oxidation to this compound (MetSO2).[1][2] This irreversibility is a key characteristic that distinguishes this compound as a potential biomarker. While cells possess enzymatic machinery, namely methionine sulfoxide reductases (MsrA and MsrB), to repair MetO back to methionine, no such mechanism is known to exist for the reduction of this compound.[2][3] This suggests that the accumulation of this compound in proteins serves as a permanent record of oxidative insults, reflecting the history of oxidative stress within a cell or tissue.
Comparison with Other Oxidative Stress Biomarkers
The utility of a biomarker is determined by its stability, specificity, and the ease and reliability of its measurement. Here, we compare this compound with other commonly used biomarkers of oxidative stress.
| Biomarker Category | Specific Biomarker(s) | Advantages | Disadvantages | Relevance of this compound |
| Lipid Peroxidation | Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE), F2-Isoprostanes | Well-established methods, reflect damage to cell membranes. | Can be reactive and transient, potentially leading to measurement inaccuracies. | This compound offers a more stable, long-term marker of protein damage, complementing the transient nature of lipid peroxidation products. |
| DNA Oxidation | 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Directly measures damage to genetic material, highly relevant to mutagenesis and carcinogenesis. | Levels can be influenced by DNA repair mechanisms, potentially underestimating the extent of initial damage. | As an indicator of irreversible protein damage, this compound provides a different perspective on cellular damage that is not subject to the same repair dynamics as DNA. |
| Protein Oxidation (Reversible) | Methionine Sulfoxide (MetO) | Reflects a dynamic state of oxidative stress and the activity of the Msr repair system.[4] | Levels can fluctuate due to the activity of Msr enzymes, making it a less stable indicator of cumulative damage. | The irreversible nature of this compound provides a more stable endpoint measurement of severe or prolonged oxidative stress. |
| Protein Oxidation (Irreversible) | Protein Carbonyls | A general and widely used marker of severe, irreversible protein damage.[5] | Lacks specificity to the type of amino acid modified and the specific ROS involved. | This compound offers greater specificity, pinpointing the damage to a particular amino acid residue and providing insights into specific oxidative pathways. |
This compound in Disease
While research is more extensive for methionine sulfoxide, the irreversible nature of this compound makes it a compelling candidate for a biomarker in chronic diseases characterized by long-term oxidative stress.
-
Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, where cumulative oxidative damage is a key pathological feature, the accumulation of irreversible protein modifications like this compound could serve as a marker of disease progression.[6][7]
-
Cardiovascular Disease: Chronic inflammation and oxidative stress are central to the pathogenesis of atherosclerosis.[8] Irreversible protein damage, indicated by this compound, could reflect the long-term vascular damage.
-
Inflammatory Diseases: In chronic inflammatory conditions, activated immune cells produce large amounts of ROS. Human neutrophil elastase has been shown to preferentially cleave proteins containing this compound, suggesting a potential role for this modification in the clearance of damaged proteins during inflammation.[2]
Experimental Protocols
Accurate quantification of this compound is critical for its validation as a biomarker. Mass spectrometry-based proteomics is the primary method for the specific identification and quantification of this modification.
Protocol: Quantification of this compound in Protein Samples by LC-MS/MS
This protocol outlines a general workflow for the relative quantification of this compound in a protein sample.
1. Sample Preparation:
- Protein Extraction: Extract proteins from cells or tissues using a suitable lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
- Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide to prevent artificial disulfide bond formation.
- Proteolytic Digestion: Digest the protein sample into peptides using a specific protease, such as trypsin.
2. Isotope Labeling (for accurate quantification):
- To distinguish between in vivo and artifactual oxidation during sample preparation, a stable isotope labeling approach can be employed.[9][10] Unoxidized methionines can be blocked by oxidation with H₂¹⁸O₂. This results in a 2 Da mass shift for the newly formed methionine sulfoxide, allowing for differentiation from the in vivo ¹⁶O-oxidized forms. While this method is primarily for methionine sulfoxide, a similar principle can be adapted for this compound analysis.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
- Peptide Separation: Separate the digested peptides using reverse-phase liquid chromatography.
- Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer.
- MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the peptides.
- MS2 Scan (Tandem MS): Select precursor ions corresponding to peptides containing this compound for fragmentation and acquire tandem mass spectra.
- Data Analysis:
- Identify peptides and the location of the this compound modification using a database search algorithm (e.g., Sequest, Mascot).
- Quantify the relative abundance of the this compound-containing peptide by comparing its peak area to that of the unmodified counterpart or an internal standard.
Protocol: Performic Acid Oxidation for Total Methionine Quantification
This method can be used to quantitatively oxidize all methionine residues to this compound for specific analytical purposes, such as sulfur isotope analysis.[11]
1. Hydrolysis:
- Hydrolyze the protein sample in 6 M HCl at 110°C for 24 hours to release individual amino acids.
2. Performic Acid Oxidation:
- Prepare performic acid by mixing formic acid and hydrogen peroxide.
- Incubate the hydrolyzed sample with performic acid to quantitatively convert all methionine to this compound.
3. Analysis:
- The resulting this compound can be separated by high-performance liquid chromatography (HPLC) and quantified.[11]
Signaling Pathways and Logical Relationships
The formation of this compound represents a terminal event in the oxidative modification of methionine. Its presence can have significant implications for protein function and cellular signaling.
Caption: Oxidation of methionine to reversible (MetO) and irreversible (MetSO2) forms.
The irreversible formation of this compound can lead to permanent alterations in protein structure and function, potentially triggering protein aggregation or degradation pathways.
Caption: A typical workflow for the identification and quantification of this compound.
Conclusion
This compound holds significant promise as a robust biomarker for assessing long-term, irreversible oxidative damage. Its chemical stability and the absence of a known repair mechanism in biological systems make it a potentially more reliable indicator of cumulative oxidative stress compared to its reversible counterpart, methionine sulfoxide, and other transient biomarkers. While further large-scale clinical validation studies are required to establish its diagnostic and prognostic utility for specific diseases, the analytical tools and conceptual framework are in place for its exploration. For researchers and drug development professionals, investigating this compound could provide novel insights into disease pathogenesis and a valuable tool for evaluating the efficacy of therapeutic interventions aimed at mitigating oxidative stress.
References
- 1. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Oxidative Modifications: Beneficial Roles in Disease and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated levels of brain-pathologies associated with neurodegenerative diseases in the methionine sulfoxide reductase A knockout mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methionine sulfoxide reductase A attenuates atherosclerosis via repairing dysfunctional HDL in scavenger receptor class B type I deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
Navigating the Challenges of Oxidized Methionine Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of oxidized methionine (MetO) is crucial for understanding cellular oxidative stress, protein stability, and the efficacy of biotherapeutics. However, immunoassays for this subtle post-translational modification are fraught with challenges, primarily concerning the specificity of antibodies and the potential for cross-reactivity. This guide provides an objective comparison of available immunoassay tools, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The oxidation of methionine to methionine sulfoxide introduces a single oxygen atom, a minor chemical alteration that nevertheless presents a significant hurdle for the development of highly specific antibodies. The challenge lies in generating antibodies that can recognize the MetO residue within various protein contexts without cross-reacting with the far more abundant unmodified methionine.
Commercially Available Anti-Methionine Sulfoxide Antibodies: A Tale of Conflicting Evidence
A popular approach in the field has been the use of polyclonal antibodies raised against oxidized, methionine-rich proteins, such as zein from corn. These antibodies are commercially available from several vendors and are marketed as specific for MetO-containing proteins and peptides.
One of the most cited antibodies is raised against an oxidized corn zein protein, DZS18. Research by the developers of a similar antibody suggests that it can specifically recognize MetO in a variety of proteins and biological samples.[1][2][3] Their studies, primarily using Western blot analysis, have shown that these antibodies react with proteins after treatment with oxidizing agents and that this reactivity is diminished when the oxidized proteins are treated with methionine sulfoxide reductases (enzymes that specifically reduce MetO back to methionine).[1][4] Furthermore, competition assays with free L-MetO have been shown to reduce the antibody's binding to oxidized proteins, suggesting specificity for the MetO residue.[1]
However, independent studies have raised significant concerns about the specificity of these types of antibodies. One report, utilizing well-characterized native and methionine-oxidized proteins, concluded that an antiserum raised against oxidized DZS18 does not possess the claimed specificity for methionine sulfoxide.[5] This highlights a critical issue in the field: the urgent need for rigorous, independent validation of commercially available anti-MetO antibodies.
Below is a summary of a commonly available anti-methionine sulfoxide antibody. Researchers are strongly encouraged to perform their own validation experiments before use.
Table 1: Comparison of a Commercially Available Anti-Methionine Sulfoxide Antibody
| Attribute | Description |
| Antibody Name | Anti-Methionine Sulfoxide Antibody |
| Supplier Example | Novus Biologicals (Cat# NBP1-06707) |
| Host | Rabbit |
| Clonality | Polyclonal |
| Immunogen | Oxidized methionine-rich zein protein from Zea mays. |
| Stated Specificity | Specific for all methionine sulfoxide containing proteins and peptides. |
| Validated Applications | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF). |
| Supporting Data (Pro) | A study using a similar antibody (anti-MetO-DZS18) demonstrated reactivity with various oxidized proteins and in biological extracts, with competition assays suggesting specificity.[1] |
| Conflicting Data (Con) | An independent study using an antiserum against oxidized DZS18 found it to be non-specific for methionine sulfoxide.[5] |
Essential Experimental Protocols for Antibody Validation
Given the conflicting reports, it is imperative for researchers to independently validate the specificity of any anti-MetO antibody. Here are detailed protocols for two key experiments to assess cross-reactivity.
Dot Blot for Specificity and Cross-Reactivity Assessment
A dot blot is a simple and rapid method to determine if an antibody binds to its intended target and to check for cross-reactivity with related molecules.[6][7][8][9]
Objective: To assess the binding of an anti-MetO antibody to oxidized and non-oxidized proteins.
Materials:
-
Nitrocellulose or PVDF membrane
-
Protein samples:
-
Oxidized protein of interest (e.g., oxidized BSA)
-
Non-oxidized (native) protein of interest (e.g., native BSA)
-
Free L-methionine sulfoxide (MetO)
-
Free L-methionine (Met)
-
-
Anti-Methionine Sulfoxide antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Sample Application: On a gridded nitrocellulose membrane, spot 1-2 µL of serial dilutions of the oxidized protein, native protein, free MetO, and free Met. Allow the spots to dry completely.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-MetO primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Expected Results: A specific antibody should show a strong signal for the oxidized protein and potentially for free MetO, with little to no signal for the native protein or free Met.
Competitive ELISA for Quantifying Cross-Reactivity
A competitive ELISA is a powerful technique to quantify the specificity and cross-reactivity of an antibody by measuring the degree to which a competing antigen inhibits the binding of the antibody to its target.[10][11][12][13][14]
Objective: To quantitatively assess the cross-reactivity of an anti-MetO antibody with non-oxidized methionine.
Materials:
-
96-well ELISA plate
-
Oxidized protein for coating (e.g., oxidized BSA)
-
Anti-Methionine Sulfoxide antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Competitors:
-
L-methionine sulfoxide (MetO)
-
L-methionine (Met)
-
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Coat the wells of a 96-well plate with the oxidized protein (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the competitors (MetO and Met). In separate tubes, pre-incubate a fixed concentration of the anti-MetO primary antibody with each dilution of the competitors for 1-2 hours.
-
Incubation: Add the antibody-competitor mixtures to the coated and blocked wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the substrate solution and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
Data Analysis: Plot the absorbance against the log of the competitor concentration. A specific antibody will show a significant decrease in signal with increasing concentrations of MetO, while the signal should remain relatively unchanged with increasing concentrations of Met. The IC50 values (concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the degree of cross-reactivity.
Alternative Methods for Oxidized Methionine Detection
Given the challenges with immunoassays, it is prudent to consider alternative, and often more specific, methods for the detection and quantification of oxidized methionine.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is the gold standard for identifying and quantifying post-translational modifications, including methionine oxidation.[15][16][17][18][19]
Workflow:
-
Protein Digestion: The protein sample is digested into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. A mass shift of +16 Da on a methionine-containing peptide is indicative of oxidation.
Advantages:
-
High Specificity: Unambiguously identifies the exact site of oxidation.
-
Quantification: Can provide relative or absolute quantification of the extent of oxidation at specific sites.
Disadvantages:
-
Lower Throughput: More time-consuming and requires specialized equipment and expertise compared to immunoassays.
-
Potential for Artificial Oxidation: Sample preparation steps can sometimes induce artificial oxidation of methionine.[15]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical differences that challenge antibody specificity, a typical immunoassay workflow, and the logic behind assessing cross-reactivity.
Caption: Chemical structures of Methionine and Methionine Sulfoxide.
Caption: A typical immunoassay workflow for MetO detection.
Caption: Logical relationship in antibody specificity assessment.
Conclusion and Recommendations
The detection of oxidized methionine by immunoassay is a valuable tool, but it comes with significant caveats regarding antibody specificity. Researchers should be aware of the conflicting evidence in the literature and approach commercially available anti-MetO antibodies with a healthy dose of skepticism.
Our key recommendations are:
-
Rigorous In-House Validation: Always perform thorough validation of any anti-MetO antibody using dot blots and competitive ELISAs with appropriate positive and negative controls before committing to large-scale experiments.
-
Use Orthogonal Methods: Whenever possible, confirm key findings from immunoassays with a more specific method like mass spectrometry.
-
Demand Better Validation Data: Encourage antibody suppliers to provide more comprehensive validation data, including evidence of specificity against a panel of oxidized and non-oxidized proteins and peptides.
By carefully selecting and validating their tools, researchers can navigate the complexities of oxidized methionine detection and generate reliable data to advance their understanding of oxidative stress in health and disease.
References
- 1. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of oxidized methionine in selected proteins, cellular extracts and blood serums by novel anti-methionine sulfoxide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wanted and Wanting: Antibody Against Methionine Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Dot blot protocol | Abcam [abcam.com]
- 8. Dot Blot Protocol & Troubleshooting Guide | Validated Antibody Collection - Creative Biolabs [creativebiolabs.net]
- 9. Dot Blot: A Quick and Easy Method for Separation-Free Protein Detection [jacksonimmuno.com]
- 10. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 11. biossusa.com [biossusa.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Protein Damage Markers: Methionine Sulfone in Focus
For researchers, scientists, and drug development professionals, the accurate assessment of protein damage is crucial for understanding disease pathogenesis and developing effective therapeutics. This guide provides a comprehensive comparison of methionine sulfone with other prominent markers of protein damage, offering insights into their respective strengths and weaknesses. We present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate marker for your research needs.
Introduction to Protein Damage Markers
Proteins are susceptible to damage from various endogenous and exogenous sources, leading to modifications that can alter their structure and function. Monitoring these modifications is essential for studying oxidative stress, aging, and a range of diseases. This guide focuses on the comparison of four key markers of protein damage: this compound, protein carbonyls, 3-nitrotyrosine, and advanced glycation end products (AGEs).
This compound is the irreversible oxidation product of methionine, a sulfur-containing amino acid. Its stability makes it an excellent indicator of long-term or severe oxidative damage. Unlike its precursor, methionine sulfoxide, which can be enzymatically reduced back to methionine, the formation of this compound is a terminal event.
Protein Carbonyls are formed through the oxidation of several amino acid side chains and are one of the most widely used biomarkers for general oxidative protein damage. Their relative stability and the availability of standardized detection methods contribute to their popularity.
3-Nitrotyrosine is a specific marker of nitrosative stress, formed by the reaction of tyrosine residues with reactive nitrogen species like peroxynitrite. Its presence indicates the involvement of nitric oxide-related pathways in protein damage.
Advanced Glycation End Products (AGEs) are a heterogeneous group of compounds resulting from the non-enzymatic reaction of sugars with proteins. AGEs accumulate over time and are implicated in aging and chronic diseases such as diabetes and atherosclerosis.
Quantitative Comparison of Protein Damage Markers
The selection of a protein damage marker often depends on the specific research question, the sample type, and the available analytical instrumentation. The following table summarizes the key quantitative performance characteristics of the discussed markers and their common detection methods.
| Marker | Common Detection Methods | Limit of Detection (LOD) / Sensitivity | Specificity | Throughput | Key Advantages | Key Disadvantages |
| This compound | LC-MS/MS | High (fmol to pmol range) | High | Moderate to High | Irreversible modification, stable marker of long-term damage. | Requires sophisticated equipment (mass spectrometer). |
| Protein Carbonyls | Spectrophotometry (DNPH assay) | Moderate (nmol/mg protein) | Moderate (can react with other carbonyls) | High | Widely used, relatively simple and inexpensive assay. | Lower sensitivity and specificity compared to MS-based methods. |
| ELISA | High (pmol/mL to nmol/mg protein)[1][2] | High | High | More sensitive than spectrophotometric methods. | Can be more expensive than spectrophotometric assays. | |
| 3-Nitrotyrosine | ELISA | High (ng/mL range) | High | High | Specific marker for nitrosative stress. | Antibody cross-reactivity can be a concern. |
| LC-MS/MS | Very High (fmol to pg on-column)[3] | Very High | Moderate to High | Gold standard for specificity and quantification. | Requires specialized equipment and expertise. | |
| Advanced Glycation End Products (AGEs) | Fluorescence Spectroscopy | Moderate | Low (measures a broad range of fluorescent AGEs) | High | Non-invasive and rapid for in vivo skin measurements.[4] | Lacks specificity for individual AGEs. |
| ELISA | High (ng/mL range) | Moderate to High (depends on antibody) | High | Can target specific AGEs. | Cross-reactivity and heterogeneity of AGEs can be challenging. |
Signaling Pathways and Experimental Workflows
To visualize the formation of these protein damage markers and a typical experimental workflow for their analysis, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Formation pathways of major protein damage markers.
Caption: General experimental workflow for protein damage marker analysis.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are outlines of common protocols for the quantification of each protein damage marker.
Quantification of this compound by LC-MS/MS
This method provides high sensitivity and specificity for the absolute quantification of this compound.
-
Protein Preparation:
-
Extract proteins from the biological sample using a suitable lysis buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Performic Acid Oxidation and Hydrolysis:
-
To a known amount of protein (e.g., 1-5 mg), add freshly prepared performic acid (a mixture of formic acid and hydrogen peroxide).
-
Incubate at 0°C for 4 hours to convert all methionine and cysteine residues to this compound and cysteic acid, respectively.
-
Neutralize the reaction with hydrobromic acid.
-
Lyophilize the sample to dryness.
-
Perform acid hydrolysis of the oxidized protein by adding 6 M HCl and incubating at 110°C for 24 hours in a vacuum-sealed tube.
-
Remove the acid by evaporation under a stream of nitrogen or by vacuum centrifugation.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the hydrolyzed amino acid mixture in a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid in water).
-
Add a known amount of a stable isotope-labeled internal standard for this compound (e.g., ¹³C₅,¹⁵N-methionine sulfone) to each sample for accurate quantification.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the amino acids using a suitable column (e.g., a C18 reversed-phase column or a HILIC column) with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the precursor ion of this compound to a specific product ion, as well as the corresponding transition for the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Quantification of Protein Carbonyls by DNPH Assay (Spectrophotometric Method)
This is a widely used colorimetric method for the global estimation of protein carbonylation.
-
Sample Preparation:
-
Prepare protein extracts from tissues or cells in a suitable buffer.
-
Determine the protein concentration.
-
-
Derivatization with DNPH:
-
To a protein sample (e.g., 0.1-1 mg), add an equal volume of 10 mM 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl.
-
Incubate the mixture in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
A blank for each sample should be prepared by adding 2 M HCl without DNPH.
-
-
Protein Precipitation and Washing:
-
Precipitate the protein by adding an equal volume of 20% (w/v) trichloroacetic acid (TCA).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant and wash the pellet three times with 1 mL of ethanol:ethyl acetate (1:1, v/v) to remove any free DNPH.
-
-
Solubilization and Measurement:
-
Resuspend the final protein pellet in 6 M guanidine hydrochloride in 20 mM potassium phosphate buffer (pH 2.3).
-
Incubate at 37°C for 15-30 minutes to ensure complete solubilization.
-
Centrifuge to remove any insoluble material.
-
Measure the absorbance of the supernatant at 370 nm in a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of protein carbonyls using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
-
Normalize the carbonyl content to the protein concentration of the sample.
-
Quantification of 3-Nitrotyrosine by Competitive ELISA
This immunoassay provides a high-throughput method for the specific detection of 3-nitrotyrosine.
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a 3-nitrotyrosine-conjugated protein (e.g., nitrated BSA) and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Sample and Antibody Incubation:
-
Add standards (known concentrations of 3-nitrotyrosine) and samples to the wells.
-
Immediately add a primary antibody specific for 3-nitrotyrosine to each well.
-
Incubate for 1-2 hours at room temperature. During this time, the free 3-nitrotyrosine in the sample will compete with the coated 3-nitrotyrosine for binding to the antibody.
-
-
Secondary Antibody Incubation:
-
Wash the plate to remove unbound antibodies and sample components.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark until a color change is observed.
-
Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations. The signal is inversely proportional to the amount of 3-nitrotyrosine in the sample.
-
Determine the concentration of 3-nitrotyrosine in the samples from the standard curve.
-
Quantification of Advanced Glycation End Products (AGEs) by Fluorescence Spectroscopy
This method offers a rapid and non-invasive way to estimate the overall levels of fluorescent AGEs.[4][5][6]
-
Sample Preparation:
-
For plasma or serum samples, dilute the sample with phosphate-buffered saline (PBS), pH 7.4 (e.g., 1:50 dilution).[6]
-
For in vivo skin measurements, a dedicated skin autofluorescence reader is used, and no sample preparation is required.
-
-
Fluorescence Measurement:
-
Use a fluorescence spectrophotometer.
-
Set the excitation wavelength to 370 nm and the emission wavelength to 440 nm.[6]
-
Measure the fluorescence intensity of the samples.
-
Use a blank solution (PBS) to zero the instrument.
-
-
Data Analysis:
-
The fluorescence intensity is typically expressed in arbitrary units (AU).
-
For plasma/serum samples, the results can be normalized to the protein concentration to account for variations in protein content.
-
Conclusion
The choice of a protein damage marker is a critical decision in experimental design. This compound stands out as a robust and irreversible marker of oxidative stress, particularly suited for studies investigating long-term or cumulative damage, with LC-MS/MS providing the most accurate and sensitive detection. Protein carbonyls offer a reliable and accessible method for assessing general oxidative protein damage. 3-Nitrotyrosine serves as a specific indicator of nitrosative stress, while AGEs are valuable for research into aging and metabolic diseases. By understanding the characteristics and methodologies associated with each marker, researchers can make informed decisions to advance their investigations into the complex world of protein damage and its biological consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Absolute Quantification of Protein-Bound Sulfur Amino Acids from Model and Crop Plant Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methionine Sulfone as a Biomarker of Disease Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible oxidation of methionine to methionine sulfone is emerging as a critical indicator of severe oxidative stress and has been implicated in the pathophysiology of various diseases. Unlike the reversible formation of methionine sulfoxide, the presence of this compound signifies a more permanent state of cellular damage. This guide provides a comparative analysis of this compound as a biomarker for disease severity, presenting available quantitative data, detailed experimental protocols for its measurement, and a comparison with established biomarkers.
Correlation of this compound with Disease Severity
Elevated levels of this compound are indicative of an overwhelmed antioxidant capacity within biological systems. While research specifically quantifying this compound in a broad spectrum of diseases is still developing, existing studies and the underlying biochemical principles point towards its potential as a significant biomarker.
Key Findings from Published Research:
-
Impaired Growth in HIV-Exposed Uninfected Children: A notable study demonstrated a direct correlation between elevated plasma this compound levels and reduced growth in HIV-exposed uninfected (HEU) children. This suggests that sustained oxidative stress, even in the absence of active infection, can lead to significant physiological consequences marked by an increase in this irreversible oxidation product.
-
Neurodegenerative Diseases: In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, the focus has largely been on methionine sulfoxide. However, the irreversible nature of this compound formation is highly relevant to the progressive and irreversible neuronal damage characteristic of these conditions. The accumulation of proteins with this compound modifications could contribute to protein aggregation and cellular dysfunction.
-
Cardiovascular and Inflammatory Diseases: In conditions marked by chronic inflammation and oxidative stress, such as atherosclerosis and heart failure, the formation of this compound is a plausible contributor to disease progression. For instance, human neutrophil elastase, an enzyme involved in inflammatory processes, shows a specific preference for cleaving proteins containing this compound, which could exacerbate tissue damage.[1]
Quantitative Data Summary
The following table summarizes available quantitative data on this compound levels in relation to disease. It is important to note that data directly correlating this compound with the severity of many diseases are still limited, highlighting a key area for future research.
| Disease/Condition | Analyte | Patient Group | Control Group | Fold Change/Observation | Reference |
| Impaired Growth in HIV-Exposed Uninfected (HEU) Children | Plasma this compound | HEU children with long cART exposure | HIV-unexposed-uninfected (HUU) children | Significantly higher levels detected in the HEU group with long cART exposure. Increased levels were associated with decreased weight and length. | [2] |
| Inflammatory Conditions (e.g., COPD, COVID-19 related lung injury) | Protein-bound this compound | Patients with high neutrophil activity | Healthy Controls | Implied increase, as human neutrophil elastase preferentially targets proteins with this compound. | [1] |
Comparison with Alternative Biomarkers
This compound should be considered alongside other established biomarkers to provide a comprehensive picture of disease state and severity.
| Disease Category | This compound (Proposed) | Alternative/Established Biomarkers | Rationale for Comparison |
| Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's) | Marker of irreversible oxidative protein damage and potential contributor to protein aggregation. | Alzheimer's: Aβ42, p-tau, total tau in CSF; Parkinson's: α-synuclein aggregates (in development); General Oxidative Stress: 8-oxoguanine (DNA damage), 4-hydroxynonenal (lipid peroxidation), protein carbonyls. | This compound provides a measure of irreversible protein damage, complementing markers of specific pathology (Aβ, tau) and other forms of oxidative damage. |
| Cardiovascular Diseases (e.g., Heart Failure, Atherosclerosis) | Indicator of severe, chronic oxidative stress and inflammation contributing to tissue damage. | Heart Failure: B-type natriuretic peptide (BNP), NT-proBNP, cardiac troponins; Atherosclerosis/Inflammation: C-reactive protein (CRP), IL-6, myeloperoxidase (MPO). | While markers like BNP reflect cardiac strain, this compound could indicate the underlying oxidative burden that contributes to the progression of heart failure and atherosclerosis. |
| HIV/ART Exposure in Children | Marker of systemic oxidative stress leading to impaired growth. | Growth charts (height-for-age, weight-for-age), inflammatory cytokines (e.g., IL-6, TNF-α). | This compound provides a molecular-level indicator of the oxidative stress that may underlie the observed growth impairments and inflammatory state. |
Experimental Protocols
Accurate quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
Protocol 1: Quantification of Free this compound in Plasma
This protocol is adapted from methodologies for analyzing small polar molecules in biological fluids.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C- or ¹⁵N-labeled this compound in methanol).
-
Precipitate proteins by adding 400 µL of cold acetone, vortex thoroughly, and incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar this compound. For example, an Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm.
-
Mobile Phase A: 0.1% formic acid in water with 10 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analyte.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound: e.g., m/z 182.05 -> [fragment ion]
-
Internal Standard: e.g., m/z [M+H]+ -> [fragment ion]
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
3. Quantification:
-
Generate a calibration curve using known concentrations of this compound standards.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Protein-Bound this compound
This protocol involves the hydrolysis of proteins to release the modified amino acid.
1. Sample Preparation:
-
Performic Acid Oxidation: To a known amount of protein extract, add performic acid (a mixture of formic acid and hydrogen peroxide) and incubate to quantitatively oxidize all methionine and cysteine residues to this compound and cysteic acid, respectively.
-
Acid Hydrolysis: After oxidation, neutralize and remove the performic acid, and then hydrolyze the protein sample with 6N HCl at 110°C for 24 hours.
-
Sample Cleanup: Dry the hydrolysate and reconstitute in a suitable buffer for LC-MS/MS analysis. A solid-phase extraction (SPE) step may be necessary to remove interfering substances.
2. LC-MS/MS Analysis and Quantification:
-
The LC-MS/MS and quantification steps are similar to those described in Protocol 1, using appropriate standards and internal standards for this compound.
Visualizations
Methionine Oxidation Pathway
Caption: Progressive oxidation of methionine to methionine sulfoxide and irreversible this compound.
Experimental Workflow for this compound Quantification
Caption: Workflow for quantifying free this compound in plasma using LC-MS/MS.
Logical Relationship: this compound and Disease Progression
Caption: The link between oxidative stress, irreversible this compound formation, and disease severity.
References
A Comparative Analysis of Methionine Oxidation in Diverse Protein Architectures
For researchers, scientists, and drug development professionals, understanding the nuances of methionine oxidation is critical for ensuring protein stability, efficacy, and safety. This guide provides a comparative analysis of methionine oxidation across different protein types, supported by experimental data and detailed protocols, to illuminate the factors governing this crucial post-translational modification.
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, primarily forming methionine sulfoxide. This modification can significantly alter a protein's structure, stability, and function. The susceptibility of a given methionine residue to oxidation is dictated by a combination of factors including its solvent accessibility, the local chemical environment, and the presence of specific enzymes. This guide will delve into the comparative oxidation landscape of three major protein classes: therapeutic antibodies, structural proteins, and enzymes.
Comparative Susceptibility to Methionine Oxidation
The propensity for methionine oxidation varies significantly across different protein types due to their distinct structural and functional roles. While direct comparative studies under identical conditions are sparse, a meta-analysis of published data provides insights into these differences.
| Protein Type | Key Examples | Commonly Oxidized Methionine Residues | Typical Oxidation Levels (Under Stress) | Functional Consequences | References |
| Therapeutic Antibodies (IgG1) | Rituximab, Adalimumab | Met252, Met428 (Fc region); CDR methionines | 13.8% - >80% | Decreased thermal stability, altered binding to FcRn and Protein A, potential loss of antigen binding.[1] | [1][2][3] |
| Structural Proteins | Actin, Collagen IV | Met44, Met47 (Actin); C-terminal Met (Collagen IV) | Enzymatically regulated (Actin); Forms stable cross-links (Collagen) | Regulation of cytoskeletal dynamics (Actin disassembly)[4][5]; Stabilization of extracellular matrix (Collagen).[6] | [4][5][6][7] |
| Enzymes | 15-lipoxygenase, Calmodulin | Active site proximal Met (15-lipoxygenase); Met in calmodulin-binding domain | Variable, can lead to inactivation | Inactivation of enzymatic activity[6]; Altered protein-protein interactions and degradation.[8] | [6][8][9] |
Signaling Pathways and Regulatory Mechanisms
Methionine oxidation is not merely a stochastic damage event but also a regulated post-translational modification involved in cellular signaling.
A prime example is the regulation of the actin cytoskeleton. The MICAL family of enzymes specifically oxidizes methionine residues 44 and 47 on F-actin, leading to filament disassembly.[4][10] This process is reversible and is counteracted by the enzyme SelR/MsrB, which reduces the oxidized methionines, thereby restoring actin's polymerization capacity.[5] This dynamic cycle of oxidation and reduction allows for precise control over cytoskeletal dynamics.
Reversible oxidation of F-actin by MICAL and SelR/MsrB enzymes.
Furthermore, there is significant crosstalk between methionine oxidation and other post-translational modifications, notably phosphorylation. Studies have shown that oxidized methionines are often found in close proximity to phosphorylation sites, suggesting that methionine oxidation may act as a switch to modulate protein phosphorylation and downstream signaling.[11]
Experimental Protocols for Methionine Oxidation Analysis
Accurate quantification of methionine oxidation is crucial for research and quality control. Mass spectrometry-based methods are the gold standard for this purpose. Below are detailed protocols for two common approaches.
Experimental Workflow: Methionine Oxidation by Blocking (MObB)
This method is designed to accurately quantify in vivo methionine oxidation by preventing artificial oxidation during sample preparation.
Workflow for the MObB (Methionine Oxidation by Blocking) protocol.
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract proteins.
-
Isotopic Labeling: Immediately after extraction, treat the protein sample with H₂¹⁸O₂. This will oxidize all unoxidized methionine residues, incorporating an ¹⁸O label. Methionine residues that were already oxidized in vivo will retain their ¹⁶O.[8][12]
-
Sample Cleanup: Remove excess H₂¹⁸O₂ using a desalting column.
-
Reduction and Alkylation: Reduce cysteine disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylate the resulting free thiols with an alkylating agent like iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][13] The mass spectrometer will be able to distinguish between peptides containing ¹⁶O-labeled methionine sulfoxide (from in vivo oxidation) and ¹⁸O-labeled methionine sulfoxide (from the blocking step).
-
Data Analysis: Quantify the relative peak areas of the ¹⁶O- and ¹⁸O-labeled peptides to determine the stoichiometry of in vivo methionine oxidation for each identified methionine-containing peptide.[8]
Experimental Protocol: Methionine Oxidation by Blocking with Alkylation (MObBa)
The MObBa technique offers an alternative to MObB that uses a more common and less expensive reagent for blocking unoxidized methionines.
Protocol:
-
Protein Extraction and Digestion: Extract proteins from the sample and digest them into peptides using trypsin.
-
Control Samples: Prepare two control samples from the peptide mixture: one fully oxidized with H₂O₂ and another fully reduced with methionine sulfoxide reductases (Msrs).[14]
-
Alkylation: Treat the experimental and control samples with iodoacetamide (IAA) at a low pH. Under these conditions, IAA will selectively alkylate the sulfur atom of unoxidized methionine residues, preventing their subsequent oxidation.[14][15] Methionine sulfoxide will not react.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS.
-
Data Analysis: Quantify the extent of methionine oxidation by measuring the ratio of the signal intensity of the non-alkylated (oxidized) peptide to the sum of the intensities of the alkylated (unoxidized) and non-alkylated peptides. The fully reduced and fully oxidized control samples are used to normalize the data and accurately determine the fractional oxidation levels.[14]
Conclusion
The oxidation of methionine is a multifaceted post-translational modification with implications ranging from protein degradation to the fine-tuning of cellular signaling. Therapeutic antibodies, with their exposed methionine residues in functionally critical regions, are particularly vulnerable to oxidation-induced functional changes. In contrast, for structural proteins like actin and collagen, methionine oxidation is a tightly regulated process that is integral to their biological function. For enzymes, methionine oxidation often represents a form of oxidative damage leading to inactivation. The choice of analytical methodology is paramount for accurately assessing methionine oxidation, with techniques like MObB and MObBa providing robust solutions to distinguish between in vivo and artifactual oxidation. A thorough understanding of these comparative aspects is essential for the development of stable and effective protein-based therapeutics and for deciphering the complex roles of methionine oxidation in biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MICAL-mediated oxidation of actin and its effects on cytoskeletal and cellular dynamics [frontiersin.org]
- 5. SelR/MsrB Reverses Mical-mediated Oxidation of Actin to Regulate F-actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine residues around phosphorylation sites are preferentially oxidized in vivo under stress conditions [ouci.dntb.gov.ua]
- 12. Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Outshines HPLC for Methionine Sulfone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the critical analysis of methionine oxidation, the choice of analytical technique can significantly impact the accuracy and reliability of results. While High-Performance Liquid Chromatography (HPLC) has been a traditional workhorse, Mass Spectrometry (MS) has emerged as a superior alternative for the specific and sensitive quantification of methionine sulfone, a key marker of oxidative stress. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The primary challenge in accurately quantifying this compound lies in its potential for artificial formation during sample preparation and analysis. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers inherent advantages in specificity and the ability to mitigate this artifactual oxidation, providing more reliable data.
Quantitative Performance: A Head-to-Head Comparison
The superior performance of mass spectrometry in terms of sensitivity and specificity is evident when comparing quantitative data from various studies.
| Parameter | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | µg/mL to high ng/mL range[1][2] |
| Limit of Quantification (LOQ) | Low ng/mL range | µg/mL range[1] |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-eluting interferences)[3][4] |
| **Linearity (R²) ** | > 0.99 | > 0.99[1] |
| Precision (RSD%) | < 5% | < 5%[1] |
| Artifact Control | Excellent (e.g., via stable isotope labeling)[5][6][7] | Limited to no inherent control[5][6] |
The Decisive Advantages of Mass Spectrometry
Mass spectrometry's edge over HPLC for this compound analysis stems from several key features:
-
Unparalleled Specificity: MS identifies compounds based on their unique mass-to-charge ratio (m/z), providing a highly specific detection method.[8] Tandem mass spectrometry (MS/MS) further enhances this by fragmenting the parent ion and analyzing the resulting daughter ions, creating a unique "fingerprint" for this compound.[9] This minimizes the risk of interferences from co-eluting compounds that can plague HPLC-UV analysis.
-
Mitigation of Artifactual Oxidation: A significant challenge in methionine oxidation analysis is the unintended conversion of methionine to its oxidized forms during sample handling.[5][6] Isotope labeling strategies, readily implemented with MS, can differentiate between pre-existing this compound and that formed artificially.[5][6][7] For instance, by using ¹⁸O-labeled water or hydrogen peroxide during sample preparation, any newly oxidized methionine will be labeled, allowing for its exclusion from the final quantification of the endogenous sulfone.
-
Superior Sensitivity: Mass spectrometry offers significantly lower limits of detection and quantification compared to HPLC-UV.[10] This is crucial for studies where this compound is present at trace levels, such as in early-stage drug development or in biological samples with low levels of oxidative stress.
-
Structural Confirmation: MS/MS analysis not only quantifies this compound but also provides structural confirmation through its fragmentation pattern.[11] This adds a layer of confidence to the identification that is absent in HPLC-UV detection.
-
Analysis of Complex Matrices: LC-MS is adept at analyzing complex samples like protein digests with minimal sample cleanup. The selectivity of the mass spectrometer allows it to pick out the analyte of interest from a complex background matrix.
Limitations of HPLC for this compound Analysis
While HPLC is a robust and widely accessible technique, its application to this compound analysis has notable drawbacks:
-
Lower Specificity: HPLC with UV detection relies on the chromophoric properties of the analyte. Since many biological molecules absorb UV light at similar wavelengths, there is a higher risk of co-eluting impurities interfering with the accurate quantification of this compound.[3]
-
Susceptibility to Artifacts: Standard HPLC workflows lack a built-in mechanism to control for or differentiate artifactual oxidation, which can lead to an overestimation of the actual this compound content.[5][6]
-
Requirement for Derivatization: To enhance sensitivity and selectivity, HPLC methods for amino acid analysis often require pre- or post-column derivatization. This adds extra steps to the workflow, increasing the potential for sample loss and variability.
Experimental Workflows
To illustrate the practical differences, the following diagrams outline the typical experimental workflows for this compound analysis using both LC-MS and HPLC-UV.
Caption: A typical LC-MS/MS workflow for this compound analysis.
Caption: A typical HPLC-UV workflow for this compound analysis.
Detailed Experimental Protocols
LC-MS/MS Method for this compound in a Protein Digest
1. Sample Preparation (with Stable Isotope Labeling):
-
Protein Denaturation and Reduction: Denature the protein sample in 6 M guanidine HCl, 100 mM Tris-HCl, pH 8.0. Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues with 25 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Stable Isotope Labeling (Artifact Control): If desired, perform the digestion in the presence of H₂¹⁸O to label the C-terminus of newly generated peptides. Alternatively, a post-digestion oxidation with H₂¹⁸O₂ can be used to label unoxidized methionine.[5][6]
-
Enzymatic Digestion: Dilute the sample to reduce the guanidine HCl concentration to below 1 M and digest with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding 1% formic acid. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
LC System: An Agilent 1290 Infinity II LC system or equivalent.[6]
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 2% to 40% mobile phase B over 30-60 minutes at a flow rate of 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution Orbitrap mass spectrometer.[12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS Method: Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of the specific precursor-to-fragment ion transition for the peptide containing this compound.
HPLC-UV Method for this compound
1. Sample Preparation:
-
Protein Hydrolysis: Hydrolyze the protein sample with 6 N HCl at 110°C for 24 hours.
-
Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a UV-active agent such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) to enhance detection.
2. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column or a dedicated amino acid analysis column.[3][13]
-
Mobile Phase: A buffered mobile phase system, often involving a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. The exact composition will depend on the column and derivatization agent used.[3][13]
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 338 nm for OPA derivatives) or at a lower wavelength (e.g., 210 nm) for underivatized amino acids, though with lower sensitivity and specificity.[2][13]
-
Quantification: Create a calibration curve using standards of this compound to quantify the amount in the sample based on the peak area.
Conclusion
For the accurate and reliable analysis of this compound, mass spectrometry, particularly LC-MS/MS, offers significant advantages over traditional HPLC-UV methods. Its superior specificity, sensitivity, and ability to control for artifactual oxidation make it the gold standard for researchers and professionals in drug development and related scientific fields. While HPLC remains a valuable tool for many applications, for the nuanced challenge of quantifying methionine oxidation, the detailed and precise information provided by mass spectrometry is unparalleled. The adoption of MS-based methods will ultimately lead to higher quality data and a more confident understanding of the role of methionine oxidation in biological systems and pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. web.gps.caltech.edu [web.gps.caltech.edu]
- 4. An alternative methodology for the determination of the radiochemical purity of 11C-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Methionine Sulfoxide vs. Sulfone: A Comparative Guide to Their Biological Impact
For Researchers, Scientists, and Drug Development Professionals
The oxidation of methionine, a sulfur-containing amino acid, to methionine sulfoxide (MetO) and subsequently to methionine sulfone (MetO2) represents a critical post-translational modification with profound implications for protein function, cellular signaling, and disease pathogenesis. While both are products of oxidative stress, their biological impacts diverge significantly due to a key difference: the reversibility of their formation. This guide provides a comprehensive comparison of methionine sulfoxide and this compound, offering insights into their distinct roles in cellular physiology and pathology, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | Methionine Sulfoxide (MetO) | This compound (MetO2) |
| Formation | Reversible oxidation of methionine by reactive oxygen species (ROS).[1][2][3] | Irreversible oxidation of methionine sulfoxide, often requiring strong oxidants.[2][4][5] |
| Reversibility | Enzymatically reversible by Methionine Sulfoxide Reductases (MsrA/B).[1][6][7][8] | Not known to be reversible by any biological pathway.[4][5][9][10] |
| Biological Role | Dual role: damaging modification and regulatory signal in redox pathways.[1][2][11] | Primarily a marker of severe, irreversible oxidative damage.[4][10] |
| Cellular Impact | Implicated in aging, neurodegenerative diseases, and regulation of protein function.[1][6][12] | Can lead to permanent loss of protein function and has been linked to inflammatory processes.[4][10] |
| Enzyme Interaction | Can modulate protein activity, which can be restored by Msr enzymes.[1][11] | Can act as a specific recognition site for certain enzymes, like human neutrophil elastase.[4][10][13] |
Biological Impact in Detail
The Reversible World of Methionine Sulfoxide
The oxidation of methionine to methionine sulfoxide is a common consequence of cellular exposure to reactive oxygen species (ROS).[1][2][3] This modification can alter the structure and function of proteins, contributing to cellular aging and the progression of age-related diseases.[1][6][12] However, the cell possesses a dedicated repair system, the methionine sulfoxide reductases (MsrA and MsrB), which stereospecifically reduce the S and R isomers of MetO back to methionine, respectively.[1][6][7][8]
This reversible oxidation-reduction cycle allows methionine residues to act as a "last chance" antioxidant system, scavenging ROS to protect other critical cellular components.[6][14][15] Furthermore, the switch between the oxidized (sulfoxide) and reduced (methionine) states can serve as a regulatory mechanism, modulating protein activity in response to oxidative stress.[1][2][11]
The Point of No Return: this compound
Further oxidation of methionine sulfoxide leads to the formation of this compound.[2][4][5] This two-step oxidation is generally considered irreversible in biological systems, as there are no known enzymes capable of reducing the sulfone back to either the sulfoxide or the native methionine.[4][5][9][10] Consequently, the formation of this compound represents a permanent and often detrimental modification.
While less common under normal physiological conditions, the accumulation of this compound can occur under conditions of severe oxidative stress.[2][4] This irreversible modification can lead to a complete loss of protein function. Interestingly, some enzymes have evolved to specifically recognize this mark of severe damage. For instance, human neutrophil elastase (HNE), a protease involved in inflammation, preferentially cleaves proteins containing this compound over those with methionine sulfoxide.[4][10][13] This suggests a role for this compound in signaling for the clearance of irreversibly damaged proteins during inflammatory responses.
Signaling Pathways and Experimental Workflows
To visualize the distinct biological fates of methionine sulfoxide and sulfone, the following diagrams illustrate the key pathways and a typical experimental workflow for their analysis.
Caption: Oxidation of Methionine to Sulfoxide and Sulfone.
Caption: Experimental Workflow for Detecting MetO and MetO2.
Experimental Protocols
A variety of methods are available to study the biological impact of methionine sulfoxide and sulfone formation. Below are summaries of key experimental approaches.
Detection and Quantification of Methionine Oxidation
1. High-Performance Liquid Chromatography (HPLC)-Based Methods
-
Objective: To separate and quantify methionine, methionine sulfoxide, and this compound in biological samples.
-
Methodology:
-
Sample Preparation: Proteins are typically hydrolyzed to release free amino acids.
-
Derivatization: Amino acids are derivatized with a chromophore (e.g., dabsyl chloride) to allow for detection by UV-Vis spectrophotometry.[16]
-
HPLC Separation: The derivatized amino acids are separated on a reverse-phase HPLC column.
-
Quantification: The peak areas corresponding to methionine, methionine sulfoxide, and this compound are integrated and compared to standards for quantification.
-
2. Mass Spectrometry (MS)-Based Proteomics
-
Objective: To identify and quantify site-specific methionine oxidation in proteins.
-
Methodology:
-
Protein Digestion: Proteins are digested into peptides using a protease like trypsin.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: The mass spectrometer detects a mass shift of +16 Da for methionine sulfoxide and +32 Da for this compound. Fragmentation spectra (MS/MS) are used to confirm the identity of the peptide and the site of oxidation.
-
3. Genetically Encoded Fluorescent Biosensors
-
Objective: To monitor the dynamics of methionine sulfoxide formation in living cells.
-
Methodology:
-
Sensor Design: These sensors are fusion proteins containing a fluorescent protein and a domain that undergoes a conformational change upon binding to methionine sulfoxide.
-
Cellular Expression: The biosensor is expressed in cells of interest.
-
Fluorescence Imaging: Changes in the fluorescence properties (e.g., ratiometric changes) of the sensor are monitored by microscopy to track the levels of methionine sulfoxide in real-time.[17]
-
Synthesis of Peptides Containing Methionine Sulfoxide and Sulfone
-
Objective: To generate specific peptide substrates for in vitro assays.
-
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support.
-
On-Resin Oxidation: Methionine residues can be oxidized to the sulfoxide form directly on the resin using mild oxidizing agents. Further oxidation to the sulfone can be achieved with stronger oxidants.[5][9][18]
-
Cleavage and Purification: The oxidized peptide is cleaved from the resin and purified, typically by HPLC.
-
Conclusion
The distinction between methionine sulfoxide and this compound formation is crucial for understanding the cellular response to oxidative stress. While methionine sulfoxide can be a reversible signaling molecule and a part of the cellular antioxidant defense, this compound represents an irreversible endpoint of oxidative damage. The experimental approaches outlined in this guide provide the necessary tools for researchers to dissect the specific roles of these two important post-translational modifications in health and disease. This understanding is paramount for the development of novel therapeutic strategies targeting oxidative stress-related pathologies.
References
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methionine Sulfoxide Reductases of Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [flore.unifi.it]
- 6. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 16. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methionine Sulfone: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methionine Sulfone, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
This compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, it is imperative to handle all laboratory chemicals with care and to follow standard safety protocols. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[3] In the event of a spill, the material should be swept up and placed into a suitable container for disposal.[1][4]
Step-by-Step Disposal Protocol
The disposal of non-hazardous chemical waste is governed by institutional and local regulations. The following protocol outlines a clear, stepwise process to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is contaminated with any hazardous substances.
-
Uncontaminated this compound: Pure, uncontaminated this compound is not considered hazardous waste.
-
Contaminated this compound: If this compound is mixed with or has come into contact with hazardous materials (e.g., flammable solvents, toxic compounds, corrosives), it must be treated as hazardous waste.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal.[5][6]
-
Non-Hazardous Waste Stream: If the this compound is confirmed to be non-hazardous, it can be placed in a designated non-hazardous solid waste container.
-
Hazardous Waste Stream: If contaminated, the this compound waste must be segregated based on the nature of the contaminant (e.g., halogenated solvents, heavy metals, etc.) and placed in a compatible, labeled hazardous waste container.[5][7]
Step 3: Container Management and Labeling
All waste containers must be in good condition, compatible with the waste they contain, and properly labeled.[8][9]
-
Container Selection: Use a clean, sealable container appropriate for solid waste.
-
Labeling:
-
Non-Hazardous: The container should be clearly labeled as "Non-Hazardous Waste" and include the chemical name "this compound."
-
Hazardous: If contaminated, the container must be labeled with a "Hazardous Waste" tag.[10] The label must include the full chemical names of all components, their approximate concentrations, and the date of generation.[10]
-
Step 4: Storage and Disposal
Waste must be stored in a designated satellite accumulation area within the laboratory pending disposal.[8]
-
Storage: Keep waste containers closed except when adding waste. Store in a well-ventilated area away from incompatible materials.[11]
-
Disposal Request:
-
Non-Hazardous: Follow your institution's procedures for the disposal of non-hazardous solid chemical waste. This may involve placing it in a specific collection bin for routine pickup.
-
Hazardous: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[10][12] Never dispose of hazardous waste down the drain or in the regular trash.[6][10]
-
Quantitative Data Summary
While this compound itself does not have specific quantitative disposal limits due to its non-hazardous nature, general laboratory hazardous waste regulations impose strict limits on the accumulation of hazardous waste.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Accumulation Volume | 55 gallons | [8] |
| Maximum Acutely Toxic (P-list) Waste Accumulation | 1 quart (liquid) or 1 kilogram (solid) | [8] |
Experimental Workflow for Waste Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. abmole.com [abmole.com]
- 3. L-Methionine sulfone 7314-32-1 [sigmaaldrich.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. danielshealth.com [danielshealth.com]
- 7. acewaste.com.au [acewaste.com.au]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 12. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Methionine Sulfone
For researchers, scientists, and professionals in drug development, the safe handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for Methionine Sulfone, ensuring operational excellence and adherence to safety protocols. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety information, building a foundation of trust that extends beyond the product itself.
This compound is a derivative of the amino acid methionine.[1][2][3] While it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, proper handling and disposal are crucial to maintain a safe laboratory environment.[4][5]
Essential Safety Information at a Glance
This table summarizes the key physical and chemical properties of this compound, along with critical safety information.
| Property | Value | Source |
| Chemical Formula | C₅H₁₁NO₄S | [2][5] |
| Molecular Weight | 181.21 g/mol | [5][6] |
| Appearance | White crystalline powder or solid | [2][7] |
| Melting Point | Approximately 233-258 °C (decomposes) | [2][7] |
| Solubility | Soluble in water | [1] |
| Odor | Low odor | [7][8][9] |
| Stability | Stable under normal conditions. Some sources note it may be air-sensitive. | [4][7][8][9] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [4][7][8][9] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][7][8][9]
-
Some sources recommend refrigeration and storage under an inert atmosphere.[7][8][9] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is advised.[1]
2. Handling and Personal Protective Equipment (PPE):
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust.
-
Wear appropriate personal protective equipment (PPE):
-
Avoid the formation of dust when handling the solid material.[4][7][8][9]
-
Do not eat, drink, or smoke in the handling area.[10]
3. Experimental Use:
-
When preparing solutions, slowly add the solid to the solvent to minimize dust generation.
-
If using water as a solvent for stock solutions, it is recommended to filter and sterilize the solution with a 0.22 μm filter before use.[1]
-
Ensure all containers are clearly labeled.
Emergency Response and First Aid
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5][7] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[4][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur.[4][5][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[4][5][7] |
Spill Response:
For minor spills, ensure adequate ventilation and wear appropriate PPE.[4][7] Carefully sweep or shovel the solid material into a suitable container for disposal, avoiding the creation of dust.[4][7] Prevent the substance from entering drains or the environment.[4][7][11]
Disposal Plan
Proper disposal of this compound and its containers is an essential final step.
-
Chemical Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The material should be swept up and shoveled into suitable containers for disposal.[4][7]
-
Container Disposal: Empty containers should be disposed of in accordance with local regulations. Do not reuse empty containers.
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. abmole.com [abmole.com]
- 6. This compound - CAS - 820-10-0 | Axios Research [axios-research.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
